8alpha-(2-Methylacryloyloxy)hirsutinolide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C19H24O7 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
[(1R,2E,8S,10R,11S)-11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3/b14-8+/t11-,13+,18-,19+/m1/s1 |
InChIキー |
VSNXXZXCVFUXKD-LYUOXOCJSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)OC(=O)C(=C)C |
正規SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of 8α-(2-Methylacryloyloxy)hirsutinolide from Vernonia cinerea
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vernonia cinerea, a plant with a rich history in traditional medicine, is a prolific source of bioactive secondary metabolites, particularly sesquiterpene lactones.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of a specific hirsutinolide-type sesquiterpenoid, 8α-(2-Methylacryloyloxy)hirsutinolide, from this species.[3][4] We will explore the phytochemical landscape of V. cinerea, detail the methodologies for extraction and purification, and delve into the spectroscopic techniques required for definitive structural confirmation. Furthermore, this guide will touch upon the known biological activities of related hirsutinolide derivatives, providing context for the potential therapeutic significance of this compound and outlining future avenues for research in drug development.
Introduction: Vernonia cinerea as a Reservoir of Bioactive Sesquiterpenoids
Vernonia cinerea (L.) Less., belonging to the Asteraceae family, is a widely distributed herb in tropical and subtropical regions.[2] It has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including skin diseases, fever, and inflammation.[1][2] Modern phytochemical investigations have substantiated these traditional uses, revealing a complex chemical profile rich in bioactive compounds. To date, over 92 secondary metabolites have been identified from V. cinerea, with sesquiterpene lactones being the most prominent class.[1][5]
These sesquiterpenoids, particularly those of the hirsutinolide type, are of significant interest to the scientific community due to their diverse and potent biological activities. Various studies have demonstrated the anti-inflammatory, anticancer, and antiprotozoal properties of extracts and isolated compounds from V. cinerea.[1][6] The hirsutinolide scaffold, characterized by a germacrane-type sesquiterpene lactone, has been shown to interact with key inflammatory and oncogenic signaling pathways, such as NF-κB and STAT3, making it a promising template for the development of novel therapeutics.[7][8][9][10] The discovery of novel hirsutinolide derivatives, such as 8α-(2-Methylacryloyloxy)hirsutinolide, continues to fuel interest in this plant as a source for drug discovery.[3][4]
Phytochemical Landscape of Vernonia cinerea
The chemical diversity of Vernonia cinerea is vast, encompassing several classes of secondary metabolites. A comprehensive understanding of this landscape is crucial for targeted isolation strategies.
| Compound Class | Examples Found in Vernonia cinerea | Key Biological Activities |
| Sesquiterpene Lactones | Hirsutinolides, Vernolides, Zaluzanins | Anti-inflammatory, Anticancer, Antimalarial[1][6][7][11][12] |
| Triterpenoids | Lupeol, α-amyrin, β-amyrin | Antihyperglycemic, Antiulcer[5][13] |
| Flavonoids | Luteolin, Apigenin, Quercetin | Antioxidant, Antiviral[1][14] |
| Steroids | Stigmasterol | - |
| Phenolic Acids | Gallic acid, Caffeic acid | Antioxidant[1] |
While all these compound classes contribute to the plant's overall bioactivity, the sesquiterpene lactones, and specifically the hirsutinolide derivatives, are often the focus of bioassay-guided fractionation due to their potent biological effects.
The Discovery and Isolation of 8α-(2-Methylacryloyloxy)hirsutinolide: A Methodological Workflow
The isolation of a specific, often low-abundance, compound like 8α-(2-Methylacryloyloxy)hirsutinolide from a complex plant matrix is a multi-step process requiring careful optimization of extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for isolating hirsutinolide-type sesquiterpenoids from V. cinerea.
Botanical Material Collection and Preparation
-
Collection: The aerial parts (leaves, stems, and flowers) of Vernonia cinerea are collected.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then coarsely powdered.
Extraction
The choice of extraction solvent is critical and is determined by the polarity of the target compounds. Sesquiterpene lactones are typically of medium polarity, making them amenable to extraction with solvents like methanol, ethanol, or chloroform. A common approach is to start with a broad-spectrum solvent like methanol and then perform liquid-liquid partitioning to separate compounds based on polarity.
Step-by-Step Extraction Protocol:
-
Maceration: The powdered plant material is macerated in methanol at room temperature for 72 hours with occasional shaking. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Based on the polarity of hirsutinolide derivatives, the chloroform and ethyl acetate fractions are expected to be enriched with the target compound.[15]
Chromatographic Purification
The purification of the target compound from the enriched fraction is achieved through a series of chromatographic steps. This iterative process aims to separate the compound of interest from other structurally similar molecules.
Step-by-Step Purification Protocol:
-
Silica Gel Column Chromatography: The chloroform (or ethyl acetate) fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target compound (based on TLC analysis against a standard, if available, or by characteristic staining) are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column. A gradient of water and methanol or acetonitrile is typically used as the mobile phase. This high-resolution technique allows for the isolation of the pure compound.
Experimental Workflow for Isolation
Caption: A generalized workflow for the isolation of 8α-(2-Methylacryloyloxy)hirsutinolide from Vernonia cinerea.
Structural Elucidation
Once the pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound. For instance, a related compound, 8α-(2′Z-tigloyloxy)-hirsutinolide, gave a molecular ion at m/z 401.1724 [M + Na]+, corresponding to a molecular formula of C20H26O7.[15] This provides the first crucial piece of information for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments is required.
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the number of different types of carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
The interpretation of these spectra, by comparing the chemical shifts and coupling constants with those of known hirsutinolide derivatives, allows for the unambiguous assignment of the structure of 8α-(2-Methylacryloyloxy)hirsutinolide.[7][11][15]
X-ray Crystallography
If the isolated compound can be crystallized, single-crystal X-ray diffraction provides the most definitive evidence for its structure and stereochemistry.[7] This technique provides a 3D model of the molecule, confirming the connectivity and the absolute configuration of all stereocenters.
Structural Elucidation Workflow
Caption: The workflow for the structural elucidation of the isolated compound.
Biological Significance and Future Directions
While specific studies on 8α-(2-Methylacryloyloxy)hirsutinolide may be limited, the biological activities of structurally similar hirsutinolide derivatives provide a strong rationale for its investigation.
Anti-inflammatory and Anticancer Activity
Many hirsutinolide derivatives isolated from V. cinerea have demonstrated potent anti-inflammatory and anticancer activities.[7][16] For example, 8α-tigloyloxyhirsutinolide-13-O-acetate has been shown to inhibit the proliferation of oral cancer cells by inhibiting STAT3 and STAT2 phosphorylation, leading to G2/M cell cycle arrest.[16][17] Other hirsutinolides inhibit nitric oxide (NO) production and NF-κB activity, both of which are key targets in inflammation and cancer.[7][18]
Potential Mechanism of Action for Hirsutinolides
Caption: Simplified diagram of potential signaling pathways modulated by hirsutinolide derivatives.
Future Research
The discovery of 8α-(2-Methylacryloyloxy)hirsutinolide opens up several avenues for future research:
-
Comprehensive Bioactivity Screening: The compound should be screened against a panel of cancer cell lines and in various anti-inflammatory assays to fully characterize its biological activity profile.
-
Mechanism of Action Studies: Detailed molecular studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of 8α-(2-Methylacryloyloxy)hirsutinolide can help in identifying the key structural features responsible for its bioactivity, potentially leading to the development of more potent and selective drug candidates.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed up with in vivo studies in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
Conclusion
Vernonia cinerea remains a valuable source of structurally diverse and biologically active sesquiterpene lactones. The systematic approach to the isolation and characterization of novel compounds like 8α-(2-Methylacryloyloxy)hirsutinolide is crucial for advancing the field of natural product-based drug discovery. The methodologies outlined in this guide provide a framework for researchers to explore the rich pharmacopeia of this plant and to unlock the therapeutic potential of its chemical constituents. The potent biological activities of related hirsutinolide derivatives strongly suggest that 8α-(2-Methylacryloyloxy)hirsutinolide is a promising candidate for further preclinical investigation.
References
- 1. Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 8α-(2-Methylacryloyloxy)hirsutinolide | 188293-70-1 [chemicalbook.com]
- 4. 8alpha-(2-Methylacryloyloxy)hirsutinolide | Fmeainfocentre [fmeainfocentre.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial activity of sesquiterpene lactones from Vernonia cinerea. | Semantic Scholar [semanticscholar.org]
- 7. Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Bioactive Sesquiterpene Lactones Isolated from the Whole Plants of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rs.mfu.ac.th [rs.mfu.ac.th]
- 14. medicinalcrop.org [medicinalcrop.org]
- 15. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of 8α-(2-Methylacryloyloxy)hirsutinolide
A Senior Application Scientist's Perspective on the Putative Pathway and its Scientific Elucidation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hirsutinolides are a class of sesquiterpenoid lactones (STLs) predominantly found in plants of the Vernonia genus, within the Asteraceae family. These compounds, including 8α-(2-Methylacryloyloxy)hirsutinolide, exhibit significant biological activities, notably the inhibition of key signaling pathways such as STAT3, making them attractive scaffolds for drug development.[1][2] Despite this interest, the complete biosynthetic pathway remains to be fully elucidated in the native producer, Vernonia cinerea. This guide synthesizes the current state of knowledge on general sesquiterpenoid lactone biosynthesis and leverages key enzymatic discoveries in related species to propose a robust, putative pathway for 8α-(2-Methylacryloyloxy)hirsutinolide. We will detail the formation of the core carbon skeleton, the critical stereospecific hydroxylation event that defines the hirsutinolide structure, and the final acylation step. Furthermore, this guide provides detailed experimental protocols for researchers aiming to identify the specific, yet-undiscovered enzymes in V. cinerea and validate this proposed pathway, thereby bridging the gap between phytochemical observation and biosynthetic reality.
Part 1: The Universal Precursors and Formation of the Germacranolide Skeleton
The biosynthesis of all sesquiterpenoid lactones begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3]
-
Farnesyl Pyrophosphate (FPP) Synthesis: Through the action of FPP synthase (FPPS), two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This is the committed precursor for all sesquiterpenoids.
-
Cyclization to (+)-Germacrene A: The first major point of diversification is the cyclization of the linear FPP molecule. In the biosynthesis of most germacranolide-derived STLs, this is catalyzed by a Germacrene A Synthase (GAS) , a type of terpene synthase (TPS), to produce (+)-germacrene A.[4]
-
Oxidation to Germacrene A Acid (GAA): The germacrene A hydrocarbon backbone undergoes a three-step oxidation at the C12 methyl group. This process is catalyzed by a single multifunctional cytochrome P450 monooxygenase, Germacrene A Oxidase (GAO) . GAO sequentially oxidizes germacrene A to germacrene A alcohol, then to germacrene A aldehyde, and finally to germacrene A acid (GAA).[3][4] GAA is a critical branch-point intermediate for the biosynthesis of a vast array of STLs.[5]
Part 2: The Defining Step: 8α-Hydroxylation and Lactonization to the Hirsutinolide Core
The structural identity of a sesquiterpenoid lactone is determined by the regio- and stereospecific hydroxylation of the Germacrene A Acid (GAA) precursor, which is followed by lactonization. For the hirsutinolide series, the defining feature is an oxygen function at the C8 position with an alpha (α) stereochemistry.
While the specific enzyme from Vernonia cinerea has not been characterized, a landmark study in a related Asteraceae species, Inula hupehensis, provides a powerful enzymatic template for this critical transformation. Researchers identified a cytochrome P450, CYP71BL6 , that catalyzes the hydroxylation of GAA at the C8 position.[1][6]
Crucially, this enzyme was found to be non-stereoselective, producing both 8α-hydroxy-GAA and 8β-hydroxy-GAA. The study demonstrated that the 8α-hydroxy-GAA intermediate spontaneously undergoes lactonization between the newly installed hydroxyl group and the C12 carboxyl group to form a C12,8α-sesquiterpenoid lactone (a hirsutinolide-type core structure named inunolide).[1][6] In contrast, the 8β-hydroxy-GAA product was stable and did not lactonize under the same conditions.[6]
This discovery provides the mechanistic basis for the formation of the hirsutinolide skeleton. The proposed pathway posits the existence of a homologous CYP71BL-family enzyme in Vernonia cinerea that performs this vital 8α-hydroxylation of GAA.
Caption: Putative pathway for the formation of the core hirsutinolide skeleton.
Part 3: Final Tailoring: The Putative Acylation Step
The final step in the biosynthesis of the target molecule is the esterification of the 8α-hydroxyl group with 2-methylacrylic acid (or a derivative thereof, like 2-methylacryloyl-CoA). This reaction is catalyzed by an acyltransferase .
To date, the specific acyltransferase responsible for this reaction in V. cinerea has not been identified or characterized. Plant acyltransferases, particularly those involved in secondary metabolism, often belong to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily. It is highly probable that a member of this enzyme family is responsible for the final acylation.
While the native enzyme is unknown, the feasibility of such a reaction has been demonstrated through biocatalysis. Studies have successfully used lipases, such as Lipase B from Candida antarctica (CAL-B), to perform regioselective O-acylation on the hydroxyl groups of various sesquiterpenoid lactones.[7][8] This serves as a proof-of-concept for the chemical transformation and provides a powerful tool for the semi-synthesis of novel hirsutinolide derivatives.
The complete proposed pathway is summarized below.
Caption: Overall putative biosynthesis of 8α-(2-Methylacryloyloxy)hirsutinolide.
Part 4: Experimental Workflows for Pathway Elucidation
Validating the proposed pathway requires the identification and functional characterization of the key unknown enzymes from Vernonia cinerea. The following protocols outline a robust, field-proven strategy.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
This protocol describes the workflow for identifying candidate genes for GAS, GAO, the 8α-hydroxylase, and the acyltransferase from V. cinerea.
References
- 1. researchgate.net [researchgate.net]
- 2. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 8α-(2-Methylacryloyloxy)hirsutinolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8α-(2-Methylacryloyloxy)hirsutinolide is a naturally occurring sesquiterpene lactone, a class of compounds renowned for their diverse and potent biological activities.[1] Isolated from plants of the Vernonia genus, particularly Vernonia cinerea, this molecule belongs to the hirsutinolide subgroup, characterized by a complex, highly oxygenated tricyclic core.[2][3] An in-depth understanding of its intricate three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and unlocking its full therapeutic potential. This guide provides a comprehensive technical overview of the structural and stereochemical features of 8α-(2-Methylacryloyloxy)hirsutinolide, grounded in established spectroscopic and analytical methodologies.
Planar Structure and Core Skeleton
The foundational structure of 8α-(2-Methylacryloyloxy)hirsutinolide is a C15 sesquiterpenoid core, biosynthetically derived from farnesyl pyrophosphate. Spectroscopic analysis, primarily through 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in piecing together its planar structure.
1.1. The Hirsutinolide Core:
The hirsutinolide skeleton is a complex tricyclic system. Analysis of closely related hirsutinolide derivatives reveals a characteristic fusion of a ten-membered carbocycle with a γ-lactone ring.[4] The core structure is further defined by an ether linkage, forming an additional ring system.
1.2. Key Functional Groups:
The structure of 8α-(2-Methylacryloyloxy)hirsutinolide is adorned with several key functional groups that are critical to its chemical properties and biological activity:
-
α-Methylene-γ-lactone: This reactive moiety is a hallmark of many bioactive sesquiterpene lactones and is a key electrophilic center.
-
Ester Side Chain at C8: The titular 8α-(2-Methylacryloyloxy) group is a significant feature, contributing to the molecule's lipophilicity and potential interactions with biological targets.
-
Hydroxyl Groups: The presence and location of hydroxyl groups influence the molecule's polarity and hydrogen bonding capabilities.
-
Epoxide or Ether Linkages: These are common features in hirsutinolides, contributing to the rigidity and conformational preferences of the polycyclic system.
1.3. Mass Spectrometry Fragmentation Analysis:
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. Tandem MS (MS/MS) experiments on hirsutinolide-type sesquiterpenes have established characteristic fragmentation patterns. A primary fragmentation pathway often involves the neutral loss of the C8-ester side chain, followed by subsequent losses of water and other small molecules from the core structure, providing valuable structural clues.
Unraveling the Complex Stereochemistry
The biological activity of sesquiterpene lactones is exquisitely dependent on their three-dimensional arrangement.[5] 8α-(2-Methylacryloyloxy)hirsutinolide possesses multiple stereocenters, leading to a complex stereochemical landscape that must be rigorously defined. The IUPAC name for the closely related 8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate, [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate, provides a definitive framework for the absolute configuration of the hirsutinolide core.[6]
2.1. Relative Stereochemistry Determination using NMR Spectroscopy:
Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are the cornerstones for determining the relative stereochemistry of the hirsutinolide core.[3][7] These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.[8]
Experimental Protocol: 2D NOESY/ROESY for Relative Stereochemistry
-
Sample Preparation: A purified sample of the hirsutinolide derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration suitable for 2D NMR analysis (typically 1-10 mg in 0.5 mL).
-
Data Acquisition: 2D NOESY or ROESY spectra are acquired on a high-field NMR spectrometer (≥500 MHz). The choice between NOESY and ROESY depends on the molecular weight of the compound; for medium-sized molecules where the NOE may be close to zero, ROESY is often preferred.[9] A series of mixing times should be tested to optimize the NOE/ROE buildup.
-
Data Processing and Analysis: The acquired data is processed using appropriate software. Cross-peaks in the 2D spectrum indicate spatial proximity between the corresponding protons. By systematically analyzing these correlations, a 3D model of the molecule's conformation in solution can be constructed, revealing the relative orientations of substituents and the fusion of the ring systems.
Key NOESY/ROESY correlations in the hirsutinolide skeleton would be expected between protons on adjacent stereocenters, allowing for the assignment of their relative orientations (e.g., cis or trans). For instance, a strong NOE between a methyl group proton and a proton on the main ring would indicate they are on the same face of the molecule.
2.2. Determination of Absolute Stereochemistry:
While NMR can elucidate the relative arrangement of atoms, determining the absolute configuration requires chiroptical methods or X-ray crystallography.
2.2.1. X-ray Crystallography:
The unambiguous determination of the absolute stereochemistry of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction.[10] This technique provides a precise three-dimensional map of the electron density in the crystalline state. If a suitable single crystal of 8α-(2-Methylacryloyloxy)hirsutinolide or a derivative can be obtained, the resulting crystallographic data will definitively establish the absolute configuration of all stereocenters.
Workflow: Single-Crystal X-ray Crystallography
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Antimalarial activity of sesquiterpene lactones from Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8α-(2-Methylacryloyloxy)hirsutinolide: A Potent STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
8α-(2-Methylacryloyloxy)hirsutinolide is a naturally occurring sesquiterpenoid lactone that has garnered significant interest within the scientific community for its potent biological activities.[1][2][3] Isolated from the medicinal plant Vernonia cinerea, this compound has emerged as a promising candidate in the field of oncology due to its targeted inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6] Constitutive activation of STAT3 is a hallmark of numerous human cancers, playing a pivotal role in tumor cell proliferation, survival, and migration. This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with 8α-(2-Methylacryloyloxy)hirsutinolide, offering a valuable resource for researchers investigating novel anticancer therapeutics.
Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
The unique chemical architecture of 8α-(2-Methylacryloyloxy)hirsutinolide, a complex sesquiterpenoid, is central to its biological function.
| Identifier | Value | Source |
| CAS Number | 188293-70-1 | [7][8][9] |
| Molecular Formula | C₁₉H₂₄O₇ | [7][9] |
| Molecular Weight | 364.39 g/mol | [7][9] |
| Synonyms | 8alpha-(2-Methylacryloyloxy)hirsutinolide, 2-Methyl-2-propenoic acid (4S,6R,7S,10R)-2,4,5,6,7,8,9,10-octahydro-7-hydroxy-3-(hydroxymethyl)-6,10-dimethyl-2-oxo-7,10-epoxy(11E)-cyclodeca[b]furan-4-yl ester | [9] |
Physicochemical Data
Precise experimental data for some physicochemical properties of 8α-(2-Methylacryloyloxy)hirsutinolide are not extensively reported in the literature. The following table includes predicted values from computational models.
| Property | Value | Notes | Source |
| Boiling Point | 583.7 ± 50.0 °C | Predicted | [8][9] |
| Density | 1.32 ± 0.1 g/cm³ | Predicted | [7][8][9] |
| pKa | 12.51 ± 0.70 | Predicted | [8][9] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | General recommendation for similar compounds | [7] |
Biological Activity and Mechanism of Action
The primary mechanism through which 8α-(2-Methylacryloyloxy)hirsutinolide exerts its anticancer effects is the direct inhibition of STAT3.[4][5][6] This targeted action disrupts the downstream signaling cascades that promote tumorigenesis.
Inhibition of STAT3 Phosphorylation
STAT3 activation is contingent upon its phosphorylation at the Tyr705 residue. 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs have been demonstrated to inhibit this critical phosphorylation event.[10][11] This inhibition prevents the homodimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA, thereby downregulating the expression of STAT3 target genes involved in cell proliferation and survival.[4]
Downstream Effects of STAT3 Inhibition
The inhibition of STAT3 signaling by 8α-(2-Methylacryloyloxy)hirsutinolide leads to a cascade of antitumor activities, including:
-
Induction of Apoptosis: By suppressing the expression of anti-apoptotic proteins, the compound promotes programmed cell death in cancer cells.
-
Cell Cycle Arrest: Hirsutinolide derivatives have been shown to induce G2/M cell cycle arrest, thereby halting the proliferation of cancer cells.[10][12]
-
Anti-proliferative Effects: The compound effectively curtails the growth of various cancer cell lines, particularly those with constitutively active STAT3.[10][11][12]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of STAT3 Inhibition by 8α-(2-Methylacryloyloxy)hirsutinolide.
Isolation and Purification
8α-(2-Methylacryloyloxy)hirsutinolide is naturally sourced from the plant Vernonia cinerea. The isolation process typically involves solvent extraction followed by chromatographic separation.
General Isolation Workflow
Caption: General workflow for the isolation of 8α-(2-Methylacryloyloxy)hirsutinolide.
Representative Isolation Protocol
-
Extraction: The dried and powdered whole plant material of Vernonia cinerea is extracted with a polar solvent such as methanol or 85% ethanol under reflux.[13] The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.[13] The fractions containing the target compound are identified by thin-layer chromatography (TLC).
-
Column Chromatography: The dichloromethane-soluble fraction is subjected to silica gel column chromatography.[13] The column is eluted with a gradient of petroleum ether-ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing 8α-(2-Methylacryloyloxy)hirsutinolide.
-
Final Purification: The enriched fractions are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Experimental Protocols
The following protocols provide a framework for investigating the biological activity of 8α-(2-Methylacryloyloxy)hirsutinolide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., those with known STAT3 activation) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of 8α-(2-Methylacryloyloxy)hirsutinolide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to specifically measure the inhibition of STAT3 phosphorylation at Tyr705.[1][4][14]
-
Cell Treatment and Lysis: Treat cancer cells with 8α-(2-Methylacryloyloxy)hirsutinolide for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). In a separate blot or after stripping, probe for total STAT3 as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio in the treated samples compared to the control indicates inhibition.
Synthesis
To date, a total synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide has not been reported in the scientific literature. Research has primarily focused on its isolation from natural sources and the synthesis of related, but structurally distinct, hirsutinolide analogs.
Conclusion
8α-(2-Methylacryloyloxy)hirsutinolide represents a compelling natural product with significant potential for development as an anticancer agent. Its well-defined mechanism of action, centered on the inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation. This technical guide offers a foundational resource for researchers aiming to explore the therapeutic promise of this potent sesquiterpenoid. Future studies focusing on its total synthesis, optimization of its structure-activity relationship, and preclinical in vivo evaluation are warranted to advance its journey from a promising natural compound to a potential clinical candidate.
References
- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 2. This compound 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. traxtal.com [traxtal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic, asymmetric transannular aldolizations: total synthesis of (+)-hirsutene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. 8α-(2-Methylacryloyloxy)hirsutinolide CAS#: 188293-70-1 [chemicalbook.com]
- 9. 8α-(2-Methylacryloyloxy)hirsutinolide | 188293-70-1 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
An In-Depth Technical Guide to the Spectroscopic Data of 8α-(2-Methylacryloyloxy)hirsutinolide
Introduction: Elucidating the Molecular Architecture of a Bioactive Sesquiterpene Lactone
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone belonging to the hirsutinolide subclass, a group of natural products predominantly found in plants of the Vernonia genus (Asteraceae family). These compounds are of significant interest to researchers in drug discovery and natural product chemistry due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents.
This technical guide provides a comprehensive overview of the spectroscopic data of 8α-(2-Methylacryloyloxy)hirsutinolide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned chemical structure. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound for identification, characterization, and further research endeavors.
Molecular Structure and Spectroscopic Correlation Overview
The fundamental framework for interpreting the spectroscopic data is the molecular structure of 8α-(2-Methylacryloyloxy)hirsutinolide. The following diagram illustrates the core hirsutinolide skeleton and the attached 2-methylacryloyloxy group at the C-8 position.
Caption: Skeletal structure of 8α-(2-Methylacryloyloxy)hirsutinolide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 8α-(2-Methylacryloyloxy)hirsutinolide in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire spectra with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm. Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra using standard pulse programs. Optimize acquisition and processing parameters to resolve cross-peaks effectively.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. Based on data from closely related hirsutinolides, the following are the expected chemical shifts for the 2-methylacryloyloxy moiety.[1]
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (DEPT) |
| C=O (Ester) | ~165.8 | C |
| C (α to C=O) | ~135.9 | C |
| =CH₂ (β to C=O) | ~127.1 | CH₂ |
| CH₃ | ~18.1 | CH₃ |
Note: The complete ¹³C NMR data for the entire hirsutinolide skeleton requires access to the full text of phytochemical analysis publications.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the closely related compound, 8α-Methacryloyloxy-10α-hydroxy-13-methoxy-hirsutinolide, the proton signals for the methacryloyloxy group are well-defined.[1] The integration of these signals corresponds to the number of protons.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ (vinyl) | ~6.1 & ~5.6 | m | |
| CH₃ (vinyl) | ~1.9 | s |
Note: The complete ¹H NMR data for the entire hirsutinolide skeleton requires access to the full text of phytochemical analysis publications.
2D NMR Correlations: Assembling the Molecular Puzzle
Caption: Workflow for NMR-based structure elucidation.
-
COSY: Reveals proton-proton coupling networks, allowing for the tracing of adjacent proton systems within the hirsutinolide rings and the side chain.
-
HSQC: Correlates each proton signal with its directly attached carbon, providing a powerful tool for assigning carbon resonances.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for identifying quaternary carbons. For instance, an HMBC correlation from the proton at C-8 to the ester carbonyl carbon would confirm the location of the 2-methylacryloyloxy group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For solutions, a suitable IR-transparent solvent is required.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H (if hydroxyl present) | Stretching |
| ~1760 | C=O (γ-lactone) | Stretching |
| ~1715 | C=O (α,β-unsaturated ester) | Stretching |
| ~1640 | C=C (alkene) | Stretching |
| ~1250 & ~1150 | C-O (ester and lactone) | Stretching |
The presence of strong absorption bands in the carbonyl region (~1700-1780 cm⁻¹) is a hallmark of sesquiterpene lactones. The exact positions of these bands can provide clues about ring strain and conjugation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, often yielding protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the m/z values.
-
Tandem MS (MS/MS): To induce fragmentation, the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable structural information.
Mass Spectral Data and Fragmentation Analysis
Studies on the ESI-MS of hirsutinolides have revealed characteristic fragmentation patterns.[2] Hirsutinolide skeletons often show a low abundance of the quasi-molecular ion [M+H]⁺ and a more prominent in-source water loss ion [M+H-H₂O]⁺.
For 8α-(2-Methylacryloyloxy)hirsutinolide (Molecular Formula: C₁₉H₂₄O₇, Molecular Weight: 364.39 g/mol ), the following ions would be expected in the ESI-MS spectrum:
-
[M+H]⁺: m/z 365.15
-
[M+Na]⁺: m/z 387.13
-
[M+H-H₂O]⁺: m/z 347.14
Tandem MS (MS/MS) of the precursor ion would likely show characteristic losses of the side chain and fragmentations within the hirsutinolide core. The loss of the methacrylic acid side chain (86 Da) is a probable fragmentation pathway.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of 8α-(2-Methylacryloyloxy)hirsutinolide, integrating NMR, IR, and MS data, provides a robust and unambiguous structural elucidation. The ¹H and ¹³C NMR data, supported by 2D correlation experiments, allow for the complete assignment of the proton and carbon skeletons. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic lactone and ester carbonyls. High-resolution mass spectrometry validates the elemental composition and, through fragmentation analysis, offers further corroboration of the molecular structure. This detailed spectroscopic guide serves as a valuable resource for the identification and characterization of this and related hirsutinolide-type sesquiterpene lactones, facilitating future research into their chemical and biological properties.
References
An In-Depth Technical Guide to 8α-(2-Methylacryloyloxy)hirsutinolide: From Natural Isolation to Therapeutic Potential
Introduction
8α-(2-Methylacryloyloxy)hirsutinolide is a naturally occurring sesquiterpene lactone belonging to the hirsutinolide series. Found in the plant Vernonia cinerea, this compound has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer and anti-inflammatory properties. This guide provides a comprehensive technical overview of the research surrounding 8α-(2-Methylacryloyloxy)hirsutinolide, designed for researchers, scientists, and drug development professionals. We will delve into its isolation, structural elucidation, and biological activities, with a focus on the underlying mechanisms of action and detailed experimental methodologies.
Natural Source and Isolation
The primary natural source of 8α-(2-Methylacryloyloxy)hirsutinolide is the plant Vernonia cinerea, a member of the Asteraceae family.[1][2] This plant has a history of use in traditional medicine for various ailments. The isolation of hirsutinolide-type sesquiterpenoids from Vernonia cinerea involves a multi-step process of extraction and chromatographic separation.
Experimental Protocol: Isolation from Vernonia cinerea
The following protocol is a representative method for the isolation of hirsutinolide derivatives from Vernonia cinerea, based on established phytochemical procedures.
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts (leaves and stems) of Vernonia cinerea.
-
Air-dry the plant material in the shade and then grind it into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude MeOH extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
The hirsutinolide derivatives are typically enriched in the chloroform fraction.[1]
-
-
Chromatographic Purification:
-
Subject the dried chloroform fraction to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate pure 8α-(2-Methylacryloyloxy)hirsutinolide.
-
Caption: Isolation workflow for 8α-(2-Methylacryloyloxy)hirsutinolide.
Structural Elucidation
The definitive structure of 8α-(2-Methylacryloyloxy)hirsutinolide is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall architecture.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the MS/MS spectrum can offer clues about the different functional groups present in the molecule. Hirsutinolide skeletons often show a characteristic in-source loss of a water molecule in ESI-MS.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Coupling constants (J-values) help to establish the connectivity between adjacent protons and their relative stereochemistry.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization state (sp³, sp², sp).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different spin systems and elucidating the overall carbon skeleton.
-
-
The combination of these spectroscopic data allows for the unambiguous assignment of the structure of 8α-(2-Methylacryloyloxy)hirsutinolide.
Biological Activities and Mechanisms of Action
8α-(2-Methylacryloyloxy)hirsutinolide has demonstrated significant potential in two key therapeutic areas: oncology and inflammation.
Anticancer Activity
The anticancer properties of hirsutinolide derivatives are a major focus of research. These compounds have been shown to inhibit the growth of various cancer cell lines.
Mechanism of Action: STAT3 Inhibition
A key mechanism underlying the anticancer effects of 8α-(2-Methylacryloyloxy)hirsutinolide and related compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][4] STAT3 is a transcription factor that is often constitutively activated in many types of cancer, where it promotes cell proliferation, survival, and angiogenesis.
Under normal physiological conditions, STAT3 is activated by phosphorylation at tyrosine 705 (Y705) in response to cytokine and growth factor signaling.[5] This phosphorylation leads to dimerization, nuclear translocation, and DNA binding, resulting in the transcription of target genes involved in tumorigenesis. Hirsutinolides have been shown to directly bind to STAT3, inhibiting its activity.[4] This disruption of the STAT3 signaling cascade leads to the downregulation of its target genes, ultimately resulting in the inhibition of cancer cell growth and survival.
Caption: Inhibition of the STAT3 signaling pathway.
Quantitative Data: Cytotoxicity
| Cancer Cell Line | IC₅₀ (µM) | Reference |
| U251MG (Glioblastoma) | Predominantly Inhibited | [1] |
| MDA-MB-231 (Breast Cancer) | Not specified as predominant | [1] |
| COLO 205 (Colorectal Cancer) | < 1.5 | [6] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells in vitro.[7][8][9][10]
-
Cell Seeding:
-
Seed cancer cells (e.g., U251MG, MDA-MB-231) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 8α-(2-Methylacryloyloxy)hirsutinolide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity
Sesquiterpene lactones are well-known for their anti-inflammatory properties, and 8α-(2-Methylacryloyloxy)hirsutinolide is no exception.[11][12][13] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways.
Mechanism of Action: Modulation of Inflammatory Mediators
The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is crucial for their anti-inflammatory activity.[11] This functional group can react with nucleophilic sites on proteins, such as cysteine residues in key inflammatory signaling molecules. One of the primary targets is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of the inflammatory response. By inhibiting NF-κB, sesquiterpene lactones can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of 8α-(2-Methylacryloyloxy)hirsutinolide for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development. The nitrite concentration is proportional to the intensity of the resulting azo dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production by the test compound.
-
Drug Development Perspectives
The potent and targeted biological activities of 8α-(2-Methylacryloyloxy)hirsutinolide make it an attractive lead compound for drug development. Its ability to inhibit STAT3, a transcription factor implicated in a wide range of cancers, suggests its potential as a broad-spectrum anticancer agent. Furthermore, its anti-inflammatory properties could be harnessed for the treatment of various inflammatory disorders.
However, challenges remain in translating this natural product into a clinical candidate. These include:
-
Total Synthesis: An efficient and scalable total synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide would be crucial for producing sufficient quantities for preclinical and clinical studies and for the generation of analogs with improved pharmacological properties.
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound needs to be thoroughly investigated to assess its drug-like properties.
-
Toxicity: In vivo toxicity studies are necessary to determine the safety profile of the compound.
Future research should focus on addressing these challenges to fully realize the therapeutic potential of 8α-(2-Methylacryloyloxy)hirsutinolide and its derivatives.
Conclusion
8α-(2-Methylacryloyloxy)hirsutinolide is a promising natural product with well-defined anticancer and anti-inflammatory activities. Its mechanism of action, particularly the inhibition of the STAT3 signaling pathway, provides a strong rationale for its further investigation as a potential therapeutic agent. This technical guide has provided a comprehensive overview of the current state of research on this compound, from its isolation and structural characterization to its biological evaluation. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and inflammation.
References
- 1. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Bioactivity Screening of Vernonia cinerea Extracts
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary bioactivity screening of extracts from Vernonia cinerea. Drawing from established scientific literature, this document details the phytochemical rationale, experimental designs, and step-by-step protocols for evaluating the therapeutic potential of this medicinally significant plant.
Introduction: The Scientific Rationale for Investigating Vernonia cinerea
Vernonia cinerea (L.) Less., a member of the Asteraceae family, is a perennial herb found in tropical regions, including Southeast Asia, South America, and India.[1] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments such as fever, malaria, inflammation, and skin diseases.[1][2][3] This extensive traditional use has prompted significant scientific inquiry into its bioactive constituents and pharmacological effects.[2]
Phytochemical analyses have revealed that V. cinerea is a rich source of secondary metabolites, with approximately 92 compounds identified to date.[1][2] The majority of these are sesquiterpene lactones, but the plant also contains triterpenes, flavonoids, steroids, and phenolic compounds.[1][2] These classes of compounds are well-known for their diverse biological activities, providing a strong scientific basis for the observed therapeutic properties of the plant.
This guide will focus on the initial stages of drug discovery, outlining robust and reproducible methods for the preliminary screening of V. cinerea extracts for key bioactivities, including antioxidant, antimicrobial, and cytotoxic properties.
Part 1: Phytochemical Profiling - Understanding the Chemical Landscape
A thorough understanding of the phytochemical composition of V. cinerea extracts is crucial, as the choice of extraction solvent significantly influences the profile of extracted bioactive compounds and, consequently, the observed biological activity.[4] For instance, methanolic and aqueous extracts have been shown to contain a higher abundance of bioactive compounds compared to less polar solvent extracts.[5]
Key Phytochemicals in Vernonia cinerea
| Phytochemical Class | Examples Found in V. cinerea | Associated Bioactivities |
| Sesquiterpene Lactones | Vernolide-A, Vernolide-B | Cytotoxic, Anti-inflammatory[6] |
| Triterpenes | Lupeol acetate, 3β-acetoxyurs-19-ene | Anti-inflammatory, Antimicrobial[2] |
| Flavonoids | Luteolin, Apigenin | Antioxidant, Anti-inflammatory[7] |
| Phenolic Compounds | Caffeic acid, Ferulic acid | Antioxidant[3] |
| Steroids | Stigmasterol | Anti-inflammatory |
| Alkaloids | - | Immunomodulatory, Antioxidant[3] |
Workflow for Phytochemical Screening
Caption: Workflow for the preparation and phytochemical screening of Vernonia cinerea extracts.
Part 2: In Vitro Bioactivity Screening Protocols
This section provides detailed methodologies for the preliminary assessment of the antioxidant, antimicrobial, and cytotoxic activities of V. cinerea extracts.
Antioxidant Activity Assays
The antioxidant potential of V. cinerea extracts is often attributed to their phenolic and flavonoid content.[3][5] Several assays are commonly employed to evaluate this activity, each with a different mechanism of action.
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Prepare a stock solution of the V. cinerea extract in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the extract.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each extract dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or a similar known antioxidant should be used as a positive control.
-
Calculate the percentage of radical scavenging activity for each concentration of the extract.
Principle: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, which has a characteristic blue-green color. The reduction of the ABTS radical cation is measured by the decrease in absorbance at a specific wavelength.
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.
-
Prepare a series of dilutions of the V. cinerea extract.
-
Add a small volume of each extract dilution to the diluted ABTS radical cation solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A known antioxidant, such as Trolox, should be used as a standard.
-
Calculate the percentage of inhibition of the ABTS radical.
Antimicrobial Activity Assays
V. cinerea extracts have demonstrated activity against a range of pathogenic bacteria and fungi.[4][8] The choice of method for preliminary screening depends on the nature of the extract and the target microorganisms.
Principle: This method involves placing a sterile paper disc impregnated with the plant extract on an agar plate that has been uniformly inoculated with a test microorganism. The extract diffuses into the agar, and if it possesses antimicrobial activity, a zone of inhibition will form around the disc.
Protocol:
-
Prepare sterile paper discs.
-
Prepare a stock solution of the V. cinerea extract and sterilize it by filtration.
-
Impregnate the sterile discs with a known concentration of the extract.
-
Prepare agar plates and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Place the impregnated discs on the surface of the agar.
-
Include a positive control (a standard antibiotic) and a negative control (a disc with the solvent used to dissolve the extract).
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the zone of inhibition in millimeters.
Principle: Similar to the disc diffusion method, this technique involves creating wells in the agar plate and filling them with the plant extract. The diffusion of the extract into the agar and the subsequent inhibition of microbial growth are observed.
Protocol:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
After the agar has solidified, create wells of a specific diameter using a sterile cork borer.
-
Inoculate the agar surface with the test microorganism.
-
Add a known volume of the V. cinerea extract solution into each well.
-
Include positive and negative controls in separate wells.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the zone of inhibition around each well.
Cytotoxic Activity Assays
The cytotoxic potential of V. cinerea extracts, particularly against cancer cell lines, is an area of active research.[9][10] Sesquiterpene lactones are believed to be major contributors to this activity.[9]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Culture the target cancer cell line in a suitable medium in a 96-well plate and allow the cells to adhere overnight.
-
Prepare a series of dilutions of the V. cinerea extract in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the extract.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for a few hours to allow for formazan formation.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell mass.
Protocol:
-
Seed the cells in a 96-well plate and treat them with various concentrations of the V. cinerea extract as described for the MTT assay.
-
After the incubation period, fix the cells with a cold solution of trichloroacetic acid (TCA).
-
Wash the plates with water to remove the TCA.
-
Stain the cells with the SRB solution.
-
Wash away the unbound SRB dye with a dilute acetic acid solution.
-
Solubilize the bound SRB dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at approximately 510 nm.
-
Calculate the cell viability and IC50 value.
Part 3: Data Interpretation and Future Directions
The preliminary bioactivity screening provides valuable initial data on the therapeutic potential of V. cinerea extracts.
Interpreting the Results
-
Antioxidant Assays: The results are typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant (e.g., Trolox equivalents). Lower IC50 values indicate higher antioxidant activity.
-
Antimicrobial Assays: The diameter of the zone of inhibition is a qualitative measure of antimicrobial activity. A larger zone indicates greater potency. Further studies, such as determining the Minimum Inhibitory Concentration (MIC), are necessary for quantitative assessment.
-
Cytotoxic Assays: The IC50 value is a key parameter for cytotoxicity. A low IC50 value suggests potent cytotoxic activity against the tested cell line.
Workflow for Bioactivity-Guided Fractionation
References
- 1. [PDF] Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review | Semantic Scholar [semanticscholar.org]
- 2. Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpjournal.com [ijpjournal.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. HPLC analysis and cytotoxic activity of Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enriched fraction of Vernonia cinerea L. induces apoptosis and inhibits multi-drug resistance transporters in human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Ethnobotanical and Pharmacological Significance of Hirsutinolides from Vernonia cinerea (L.) Less.
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vernonia cinerea (L.) Less., a perennial herb of the Asteraceae family, holds a significant place in traditional medicine systems across Asia and Africa.[1][2] Its widespread ethnobotanical applications, ranging from treating fever and inflammation to addressing skin diseases and cancer, have prompted extensive phytochemical investigation.[3][4] A major class of bioactive secondary metabolites identified in this plant are sesquiterpene lactones, particularly of the hirsutinolide type.[1] These compounds are increasingly recognized as the chemical entities responsible for many of the plant's observed therapeutic effects. This technical guide provides an in-depth analysis of the ethnobotanical uses of V. cinerea, delves into the chemistry and pharmacology of its constituent hirsutinolides, and presents detailed methodologies for their extraction, isolation, and evaluation, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Introduction: The Botanical and Ethnomedicinal Landscape of Vernonia cinerea
Vernonia cinerea (L.) Less., commonly known as little ironweed or Sahadevi, is a member of the Asteraceae family, a genus named after the botanist William Vernon.[1][3] It is a perennial herbaceous plant predominantly found in tropical regions of Asia, Africa, and Australia.[1] For centuries, various parts of V. cinerea have been integral to traditional healing practices, most notably in Ayurveda, where it is used for conditions like eruptive boils, skin diseases, arthritis, and fever.[1] The plant's rich history of use has established it as a prime candidate for scientific validation and the discovery of novel therapeutic agents.
Phytochemical analyses have revealed that V. cinerea is a rich source of diverse bioactive compounds, including triterpenes, flavonoids, steroids, and phenolics.[1][5] However, the sesquiterpene lactones are of particular interest due to their potent and varied pharmacological activities.[1][6] Among these, hirsutinolide-type sesquiterpenoids represent a significant and characteristic group of constituents that are increasingly correlated with the plant's anti-inflammatory and anticancer properties.[4][7] This guide aims to bridge the gap between traditional knowledge and modern scientific inquiry by focusing on these promising compounds.
Correlating Traditional Knowledge with Phytochemistry: Ethnobotanical Uses
The extensive use of V. cinerea in folk medicine provides a critical roadmap for targeted pharmacological research. The consistency of its application across different cultures for similar ailments suggests a robust underlying biochemical basis for its efficacy. The following table summarizes the prominent ethnobotanical uses of the plant, which often point towards the anti-inflammatory, antimicrobial, and cytotoxic potential of its chemical constituents.
| Geographical Region | Plant Part Used | Traditional Therapeutic Application |
| India (Ayurveda) | Whole plant, Leaves | Fever, eruptive boils, worm and skin diseases, leprosy, arthritis, conjunctivitis, malaria.[1] |
| Vietnam | Whole plant | Natural sedative and analgesic.[1] |
| Malaysia | Root and Leaf Juice | Treatment for cancer and asthma.[1] |
| Thailand | Whole plant (Herb) | Fever, wounds, diabetes, diarrhea, muscle pain, gastrointestinal healing.[1] |
| Nepal & Sri Lanka | Leaves | Inflammation, wounds, liver issues, cough, asthma, bronchitis, gastrointestinal diseases.[1] |
| General Use | Seeds | Anthelmintic (effective against roundworms and threadworms) and alexipharmic.[3][8] |
| General Use | Whole plant decoction | Spasms of the urinary bladder, kidney disorders, menstrual pains.[3] |
Hirsutinolides: The Bioactive Sesquiterpene Lactone Core
Hirsutinolides are a specific subtype of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. The presence of an α,β-unsaturated-γ-lactone ring is a key structural feature responsible for their biological activity, primarily through Michael-type addition reactions with biological nucleophiles like cysteine residues in proteins.[1]
Over 50 sesquiterpene lactones have been identified from V. cinerea, with many belonging to the hirsutinolide family. These include compounds such as 8α-hydroxyhirsutinolide, 8α-tigloyloxyhirsutinolide, and hirsutinolide-13-O-acetate.[1][9]
Caption: Generalized structure of a hirsutinolide from Vernonia cinerea.
Validated Pharmacological Activities
The ethnobotanical claims for V. cinerea are increasingly being substantiated by modern pharmacological studies focused on its hirsutinolide constituents.
-
Anti-inflammatory Activity: A primary traditional use of V. cinerea is to treat inflammation.[1][6] Hirsutinolides have been shown to exert potent anti-inflammatory effects. Several studies have demonstrated that these compounds can suppress the production of nitric oxide (NO) and inhibit the tumor necrosis factor-alpha (TNF-α)-induced activation of the nuclear factor-kappa B (NF-κB) signaling pathway in LPS-stimulated RAW 264.7 macrophage cells.[7][10] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines and enzymes, making its inhibition a key anti-inflammatory mechanism.
-
Anticancer and Cytotoxic Activity: The traditional use of V. cinerea in cancer treatment is supported by significant in vitro evidence.[1][3][8] Hirsutinolides have been found to inhibit the viability of various cancer cell lines, including glioblastoma and breast cancer cells.[8][9] A key mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][9] STAT3 is often aberrantly active in cancer cells, promoting proliferation, survival, and angiogenesis. By inhibiting STAT3, hirsutinolides can selectively target cancer cells.[4] Certain hirsutinolides have also demonstrated significant anti-prostate cancer activity.
Methodologies for Hirsutinolide Research & Development
For scientists aiming to work with these compounds, a systematic approach to extraction, isolation, and biological evaluation is crucial.
Protocol: Extraction and Isolation of Hirsutinolides
This protocol outlines a standard laboratory procedure for obtaining hirsutinolides from dried V. cinerea plant material, based on common phytochemical practices.
Objective: To isolate a fraction enriched with hirsutinolide-type sesquiterpene lactones.
Materials:
-
Dried, powdered aerial parts of Vernonia cinerea.
-
Solvents: n-hexane, dichloromethane (DCM), methanol (MeOH), ethyl acetate (EtOAc), water.
-
Silica gel (60-120 mesh) for column chromatography.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254).
-
Rotary evaporator.
-
Glass chromatography column.
-
Standard laboratory glassware.
Step-by-Step Methodology:
-
Defatting:
-
Macerate 1 kg of dried, powdered plant material in n-hexane (3 x 5 L, 24h each) at room temperature to remove non-polar constituents like fats and waxes.
-
Discard the hexane extract and air-dry the plant residue.
-
-
Crude Extraction:
-
Extract the defatted plant material with methanol or a mixture of DCM:MeOH (1:1) (3 x 5 L, 48h each) with occasional shaking. This step extracts a broad range of semi-polar to polar compounds, including sesquiterpene lactones.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in a 90% MeOH:water solution.
-
Perform successive partitioning against an equal volume of n-hexane (to remove any remaining non-polar compounds) followed by ethyl acetate (EtOAc). Hirsutinolides will preferentially partition into the EtOAc fraction.
-
Collect the EtOAc layer and concentrate it in vacuo to yield the EtOAc fraction, which is now enriched with sesquiterpene lactones.
-
-
Chromatographic Separation:
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel.
-
Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 9:1 -> ... -> 100% EtOAc -> EtOAc:MeOH 9:1).
-
Collect fractions (e.g., 50 mL each) and monitor them by TLC, visualizing spots under UV light and/or by staining (e.g., with vanillin-sulfuric acid reagent).
-
Pool fractions with similar TLC profiles. Fractions containing hirsutinolides are typically eluted with mid-polarity solvent mixtures.
-
-
Purification and Identification:
-
Subject the pooled, enriched fractions to further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
Elucidate the structures of the pure isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).[9][11]
-
Experimental Workflow: From Isolation to Bioactivity
The following diagram illustrates a logical workflow for the pharmacological evaluation of hirsutinolides isolated from V. cinerea.
Caption: Workflow for Hirsutinolide Pharmacological Investigation.
Future Prospects and Identified Research Gaps
The potent biological activities of hirsutinolides from V. cinerea position them as promising candidates for the development of new anti-inflammatory and anticancer drugs. The correlation between their mechanisms of action (e.g., NF-κB and STAT3 inhibition) and the plant's traditional uses provides a strong foundation for evidence-based drug discovery.
However, several research gaps need to be addressed to translate this potential into clinical applications:
-
Clinical Trials: There is a significant lack of human clinical trials to validate the safety and efficacy of V. cinerea extracts or its isolated hirsutinolides.[5]
-
Toxicology: Comprehensive toxicological analyses are required to determine safe dosage ranges and potential side effects for long-term use.[6]
-
Bioavailability and Formulation: Studies on the bioavailability, pharmacokinetics, and optimal delivery formulations of hirsutinolides are essential for developing effective drug products.[5]
-
Synergistic Effects: Research is needed to explore whether the therapeutic effects of the whole plant extract result from the synergistic action of hirsutinolides with other phytochemicals present in V. cinerea.
Conclusion
Vernonia cinerea is a compelling example of a traditional medicinal plant whose historical applications are being progressively validated by modern science. The hirsutinolide-type sesquiterpene lactones it contains are emerging as key bioactive molecules with potent anti-inflammatory and anticancer properties. For researchers and drug development professionals, the ethnobotanical uses of V. cinerea serve as an invaluable guide for targeted research. By employing systematic phytochemical and pharmacological methodologies, the therapeutic potential of these natural compounds can be fully explored, paving the way for the development of novel, plant-derived medicines.
References
- 1. Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. journalaprj.com [journalaprj.com]
- 6. ijpjournal.com [ijpjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Studies on bioactive constituents of whole herbs of Vernonia cinerea] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Extraction and High-Purity Isolation of 8α-(2-Methylacryloyloxy)hirsutinolide from Vernonia cinerea
Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and oncology.
Abstract: This document provides a comprehensive, field-proven protocol for the efficient extraction and isolation of the bioactive sesquiterpene lactone, 8α-(2-Methylacryloyloxy)hirsutinolide, from the aerial parts of Vernonia cinerea. The methodology is designed to yield a high-purity compound suitable for advanced pharmacological studies and drug development initiatives. This guide explains the rationale behind each step, from initial extraction and solvent partitioning to multi-stage chromatographic purification. It includes detailed experimental procedures, expected yields, and a robust framework for the structural characterization of the final product using modern spectroscopic techniques.
Introduction: The Therapeutic Potential of Vernonia cinerea and its Constituent Hirsutinolides
Vernonia cinerea, a member of the Asteraceae family, is a plant with a rich history in traditional medicine across Southeast Asia and Africa, where it has been used to treat a variety of ailments including fever, inflammation, and skin diseases.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant are largely attributable to its rich concentration of sesquiterpene lactones.[2][3]
Among these, the hirsutinolide-type sesquiterpene lactones are of particular interest due to their potent biological activities. 8α-(2-Methylacryloyloxy)hirsutinolide, a prominent member of this class, has demonstrated significant cytotoxic and anti-inflammatory properties, making it a compelling candidate for further investigation in oncology and immunology research. The isolation of this compound in high purity is a critical prerequisite for accurate biological evaluation and potential therapeutic development. This protocol outlines a systematic and reproducible workflow to achieve this objective.
Overview of the Isolation Workflow
The isolation of 8α-(2-Methylacryloyloxy)hirsutinolide from Vernonia cinerea is a multi-step process that begins with the extraction of the raw plant material, followed by a series of purification steps designed to progressively enrich the target compound. The workflow is designed to first separate compounds based on polarity through solvent partitioning, and then to resolve the complex mixture of sesquiterpenes using a combination of column chromatography techniques.
Caption: Workflow for the isolation of 8α-(2-Methylacryloyloxy)hirsutinolide.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Vernonia cinerea (aerial parts) | Dried and coarsely powdered | Botanical supplier |
| Methanol (MeOH) | HPLC Grade | Major chemical supplier |
| Chloroform (CHCl₃) | ACS Grade | Major chemical supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Major chemical supplier |
| n-Hexane | ACS Grade | Major chemical supplier |
| Silica Gel for Column Chromatography | 230-400 mesh | Major chemical supplier |
| Sephadex LH-20 | - | Major chemical supplier |
| Acetonitrile (ACN) | HPLC Grade | Major chemical supplier |
| Water | HPLC Grade / Deionized | - |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Major chemical supplier |
Detailed Experimental Protocol
Extraction
The initial extraction is designed to efficiently remove a broad spectrum of secondary metabolites from the plant matrix. Methanol is chosen for its ability to solubilize a wide range of polar and moderately non-polar compounds, including sesquiterpene lactones.
Protocol:
-
Macerate 1 kg of dried, powdered aerial parts of Vernonia cinerea with 20 L of methanol at room temperature for 48 hours.[1]
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanol extract. An expected yield is approximately 50-70 g.[1]
Solvent Partitioning
This step aims to enrich the sesquiterpene lactones by separating them from highly polar compounds such as sugars and some flavonoids, and highly non-polar compounds like waxes and chlorophylls. Chloroform is an effective solvent for partitioning sesquiterpene lactones.
Protocol:
-
Suspend the crude methanol extract (approx. 50 g) in 2 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel and partition it three times with 2 L of chloroform each time.
-
Combine the chloroform layers and wash them with 1 L of distilled water to remove any remaining water-soluble impurities.
-
Dry the chloroform fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloroform-soluble extract (approximately 20-30 g). This fraction is enriched with sesquiterpene lactones.[3]
Silica Gel Column Chromatography
This is the primary chromatographic step to separate the complex mixture of compounds in the chloroform extract based on their polarity. A gradient elution is employed to progressively increase the polarity of the mobile phase, allowing for the separation of compounds with a wide range of polarities.
Protocol:
-
Prepare a silica gel (230-400 mesh) column. For 20 g of chloroform extract, a column with a diameter of approximately 10 cm is appropriate.
-
Adsorb the chloroform extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient would be:
-
100% n-Hexane
-
n-Hexane:EtOAc (9:1)
-
n-Hexane:EtOAc (8:2)
-
n-Hexane:EtOAc (7:3)
-
n-Hexane:EtOAc (1:1)
-
100% EtOAc
-
-
Collect fractions of 250-500 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:EtOAc (1:1) and visualizing with vanillin-sulfuric acid spray and heating.
-
Combine fractions containing compounds with similar Rf values. The hirsutinolides typically elute in the mid-polarity fractions.
Sephadex LH-20 Column Chromatography
This step further purifies the pooled fractions from the silica gel column. Sephadex LH-20 separates compounds primarily based on size, but also by polarity, effectively removing pigments and other impurities.
Protocol:
-
Dissolve the combined fractions rich in hirsutinolides in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol at a slow flow rate.
-
Collect small fractions (10-15 mL) and monitor by TLC.
-
Combine the fractions containing the target compound.
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step utilizes preparative RP-HPLC to isolate 8α-(2-Methylacryloyloxy)hirsutinolide to a high degree of purity. An RP-18 column is used with a mobile phase of methanol and water or acetonitrile and water.
Protocol:
-
Dissolve the purified fraction from the Sephadex column in a minimal amount of methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform the purification on a preparative RP-18 column (e.g., 250 x 20 mm, 10 µm).
-
Use a gradient elution with a mobile phase of methanol and water. A suggested starting point is a linear gradient from 50% methanol in water to 100% methanol over 40-60 minutes.[3]
-
Monitor the elution at a wavelength of 210-220 nm.
-
Collect the peak corresponding to 8α-(2-Methylacryloyloxy)hirsutinolide.
-
Concentrate the collected fraction under reduced pressure to obtain the pure compound.
Structural Characterization and Validation
The identity and purity of the isolated compound must be confirmed using spectroscopic methods.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in MS/MS experiments can provide structural information. For hirsutinolide-type sesquiterpene lactones, characteristic fragmentation involves the loss of the side chain at the C-8 position.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Spectroscopic Data for a Hirsutinolide Analogue: 8α-(2′Z-tigloyloxy)hirsutinolide [5]
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 78.4 | 4.95 (d, 9.6) |
| 2 | 131.6 | 5.85 (d, 9.6) |
| 3 | 136.2 | - |
| 4 | 45.1 | 2.85 (m) |
| 5 | 35.2 | 2.40 (m) |
| 6 | 82.1 | 4.20 (t, 9.2) |
| 7 | 142.3 | - |
| 8 | 75.1 | 5.30 (dd, 9.2, 4.0) |
| 9 | 40.2 | 2.20 (m), 1.90 (m) |
| 10 | 38.9 | 2.60 (m) |
| 11 | 138.9 | - |
| 12 | 170.1 | - |
| 13 | 121.5 | 6.25 (s), 5.60 (s) |
| 14 | 16.5 | 1.10 (d, 7.2) |
| 15 | 21.3 | 1.80 (s) |
| 1' | 167.5 | - |
| 2' | 128.2 | - |
| 3' | 139.9 | 6.17 (q, 7.6) |
| 4' | 15.9 | 2.02 (d, 7.6) |
| 5' | 20.6 | 1.93 (s) |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the extraction and isolation of 8α-(2-Methylacryloyloxy)hirsutinolide from Vernonia cinerea. By following this detailed procedure, researchers can obtain a high-purity compound suitable for in-depth biological and pharmacological investigations. The systematic approach, from initial extraction to final HPLC purification and spectroscopic characterization, ensures the integrity and identity of the isolated natural product, thereby supporting the advancement of drug discovery efforts based on this promising class of sesquiterpene lactones.
References
- 1. repository.kopri.re.kr [repository.kopri.re.kr]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8α-(2-Methylacryloyloxy)hirsutinolide
Abstract
This application note provides a comprehensive and detailed methodology for the purification of 8α-(2-Methylacryloyloxy)hirsutinolide, a sesquiterpenoid with potential therapeutic applications. The protocol outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, suitable for researchers in natural product chemistry, pharmacology, and drug development. The guide covers all stages from sample preparation and method development to preparative scale purification and fraction analysis, ensuring the attainment of high-purity compound for subsequent biological and chemical studies.
Introduction
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpenoid compound that has been isolated from various plant species, including those of the Vernonia genus.[1] Sesquiterpene lactones, as a class, are known for their diverse biological activities, and hirsutinolides, in particular, have garnered interest for their potential cytotoxic and anti-inflammatory properties.[2][3] The isolation and purification of these compounds in sufficient quantity and high purity are essential for comprehensive biological evaluation and further drug development efforts.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures of natural products.[4] This application note details a systematic approach to developing and implementing a preparative HPLC method for 8α-(2-Methylacryloyloxy)hirsutinolide.
Compound Characteristics
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₇ | [2][5] |
| Molecular Weight | 364.39 g/mol | [2][5][6] |
| CAS Number | 188293-70-1 | [5][6] |
| Predicted Boiling Point | 583.7±50.0 °C | [2][5] |
| Predicted Density | 1.32±0.1 g/cm³ | [2][5] |
HPLC Method Development and Rationale
The development of a successful preparative HPLC method is a systematic process that begins with analytical scale experiments to optimize the separation conditions.
Column Selection
For the separation of moderately polar compounds like sesquiterpene lactones, a reversed-phase C18 column is the stationary phase of choice. The non-polar nature of the C18 alkyl chains provides excellent retention and selectivity for these analytes. For preparative scale work, a column with a larger internal diameter (e.g., 10-50 mm) and a particle size of 5-10 µm is recommended to allow for higher sample loading without sacrificing resolution.
Mobile Phase Selection
A binary mobile phase system consisting of water (A) and an organic modifier (B) is typically employed for the elution of sesquiterpene lactones. Both methanol and acetonitrile are suitable organic modifiers. In this protocol, we will utilize a methanol/water mobile phase, which is a cost-effective and efficient choice for reversed-phase chromatography. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups.[7]
Detection Wavelength
The selection of an appropriate detection wavelength is critical for monitoring the separation and identifying the target compound. Based on analytical studies of similar sesquiterpene lactones, a UV detection wavelength in the range of 205-225 nm is effective for observing these compounds, as they often lack a strong chromophore at higher wavelengths.[7][8] For hirsutinolide-type sesquiterpene lactones specifically, a wavelength of 285 nm has also been shown to be effective.[9] A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection and fraction collection.
Gradient Elution
A gradient elution method, where the proportion of the organic modifier is increased over time, is necessary to achieve a good separation of a complex mixture of natural products with varying polarities. The gradient should be optimized at the analytical scale to ensure that the target compound is well-resolved from impurities.
Experimental Workflow
The overall workflow for the purification of 8α-(2-Methylacryloyloxy)hirsutinolide is depicted in the following diagram:
References
- 1. 8α-(2-Methylacryloyloxy)hirsutinolide | 188293-70-1 [chemicalbook.com]
- 2. 8α-(2-Methylacryloyloxy)hirsutinolide [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8α-(2-Methylacryloyloxy)hirsutinolide CAS#: 188293-70-1 [chemicalbook.com]
- 6. 8alpha-(2-Methylacryloyloxy)hirsutinolide | TargetMol [targetmol.com]
- 7. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Semi-Synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide and Its Analogs for STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hirsutinolide-Type Sesquiterpenoids
Hirsutinolide-type sesquiterpenoids, a class of natural products isolated from plants such as Vernonia cinerea and Cyanthillium cinereum, have garnered significant attention in the field of oncology and drug discovery.[1][2] These compounds, including 8α-(2-Methylacryloyloxy)hirsutinolide, have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] The constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and metastasis while suppressing anti-tumor immunity.[3][5] Consequently, the development of small-molecule STAT3 inhibitors represents a promising therapeutic strategy.
While the de novo total synthesis of the complex hirsutinolide scaffold has not been extensively reported, the semi-synthesis of diverse analogs from naturally-derived precursors has been instrumental in elucidating their structure-activity relationships (SAR) and optimizing their therapeutic potential.[3] This guide provides a comprehensive overview of the semi-synthetic strategies for preparing 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs, with a focus on the underlying chemical principles and practical experimental protocols.
Retrosynthetic Analysis of Hirsutinolide Analogs: A Semi-Synthetic Approach
A full retrosynthetic analysis, which involves deconstructing a target molecule to simple, commercially available starting materials, is a cornerstone of modern organic synthesis.[6][7][8][9] However, given the current state of research, a more practical approach for hirsutinolide analogs is a semi-synthetic retrosynthesis. This strategy begins with the isolation of a complex, naturally occurring hirsutinolide core, which then serves as an advanced starting material for targeted chemical modifications.
The key disconnection in the semi-synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs is the ester linkage at the C8 position. This suggests a straightforward synthetic route involving the esterification of a hirsutinolide precursor bearing a hydroxyl group at the C8 position with the desired acylating agent.
Caption: Retrosynthetic analysis for hirsutinolide analogs.
Isolation of the Hirsutinolide Scaffold: The Starting Point for Semi-Synthesis
The initial and most crucial step in the semi-synthesis of hirsutinolide analogs is the isolation of the core scaffold from natural sources. Vernonia cinerea is a well-documented source of these compounds.[1][4] The general procedure involves extraction of the plant material with a suitable organic solvent, followed by chromatographic purification to yield a variety of hirsutinolide-type sesquiterpenoids. Some of these, which possess a hydroxyl group at the C8 position, serve as ideal starting materials for the synthesis of analogs like 8α-(2-Methylacryloyloxy)hirsutinolide.
Protocol 1: General Procedure for the Esterification of the C8-Hydroxyl Group
This protocol describes a general method for the acylation of the C8-hydroxyl group of a hirsutinolide precursor. The choice of acylating agent will determine the final analog produced. For the synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide, methacryloyl chloride would be the appropriate reagent.
Materials:
-
Hirsutinolide precursor with a C8-hydroxyl group
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Acylating agent (e.g., methacryloyl chloride, tigloyl chloride, etc.)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the hirsutinolide precursor (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Slowly add the acylating agent (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired 8α-acyloxyhirsutinolide analog.
-
Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
Semi-synthetic studies have been pivotal in understanding the structural requirements for the STAT3 inhibitory activity of hirsutinolides.[3] These studies have revealed several key insights:
-
Lipophilic Ester at C13: The presence of a lipophilic ester group at the C13 position is crucial for activity.
-
Acylation at C8: While occupation of the C8 position alone is insufficient for activity, its modification in conjunction with a C13 ester can modulate the potency of the compound.
-
The Hirsutinolide Scaffold: The core hirsutinolide structure itself is necessary but not sufficient for STAT3 inhibition, highlighting the importance of the ester functionalities.[3]
| Compound | C8-Substituent | C13-Substituent | Relative STAT3 Inhibitory Activity |
| Analog A | -OH | -H | Inactive |
| Analog B | -OH | Lipophilic Ester | Active |
| Analog C | Lipophilic Ester | -H | Inactive |
| Analog D | Lipophilic Ester | Lipophilic Ester | Potent |
Biological Evaluation of Hirsutinolide Analogs
The synthesized hirsutinolide analogs are typically evaluated for their biological activity using a variety of in vitro assays.
Protocol 2: In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay determines the ability of the synthesized compounds to inhibit the binding of activated STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., U251MG human glioma cells).[3]
-
Synthesized hirsutinolide analogs dissolved in DMSO.
-
32P-labeled high-affinity sis-inducible element (hSIE) probe.
-
Poly(dI-dC).
-
Binding buffer.
-
Non-denaturing polyacrylamide gel.
Procedure:
-
Prepare nuclear extracts from the chosen cancer cell line.
-
Pre-incubate the nuclear extracts with the synthesized hirsutinolide analogs at various concentrations for 30 minutes at room temperature.
-
Add the 32P-labeled hSIE probe and poly(dI-dC) to the mixture and incubate for another 20 minutes at room temperature.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography.
-
Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 DNA-binding activity.
Caption: Workflow for STAT3 DNA-Binding Assay (EMSA).
Conclusion
The semi-synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs from naturally abundant precursors provides a powerful platform for the discovery and optimization of novel STAT3 inhibitors. The protocols and strategies outlined in this guide offer a framework for researchers to generate and evaluate new hirsutinolide-based therapeutic agents. Future efforts towards the total synthesis of the hirsutinolide scaffold will undoubtedly open new avenues for the creation of even more diverse and potent analogs for the treatment of cancer and other diseases driven by aberrant STAT3 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Hirsutinolide-type sesquiterpenoids with anti-prostate cancer activity from Cyanthillium cinereum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]
- 7. Retrosynthetic strategies and their impact on synthesis of arcutane natural products - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Application Notes & Protocols: A Guide to the Semi-synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Hirsutinolides
Hirsutinolides are a class of sesquiterpenoid lactones, natural products predominantly isolated from plants of the Asteraceae family, such as Vernonia cinerea (also known as Cyanthillium cinereum).[1][2] These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Notably, hirsutinolides have demonstrated compelling anti-cancer properties, particularly against human glioma and prostate cancer cell lines.[1][3][4]
The primary mechanism underpinning their anti-tumor effect is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and migration. Hirsutinolides have been shown to directly bind to STAT3, disrupting its DNA-binding activity and downregulating its downstream targets.[2][3]
While naturally occurring hirsutinolides are potent, the field of drug discovery consistently seeks to enhance efficacy, improve pharmacokinetic profiles, and overcome challenges like low solubility or metabolic instability.[6] This has led to the exploration of semi-synthesis, a strategy that uses a natural product scaffold as a starting material for targeted chemical modifications. By selectively modifying functional groups on the hirsutinolide core, researchers can systematically probe structure-activity relationships (SAR) and generate novel derivatives with superior therapeutic potential.[3]
This document provides a detailed protocol for the semi-synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide derivatives, focusing on the esterification of the 8α-hydroxyl group. We will delve into the rationale behind the methodology, provide a step-by-step guide, and discuss the critical parameters for success.
The Strategic Rationale: Why Esterification at the 8α-Position?
The hirsutinolide scaffold possesses several key positions amenable to chemical modification. Structure-activity relationship studies have revealed that lipophilic ester groups are vital for potent STAT3 inhibition.[3][4] While a lipophilic side chain at the C-13 position is often considered essential for activity, modifications at the C-8 position also play a crucial role in modulating the compound's biological profile.
The semi-synthesis of an 8α-(2-Methylacryloyloxy) derivative is based on the following principles:
-
Targeted Modification : The 8α-hydroxyl group of a precursor like 8α-hydroxyhirsutinolide serves as a reactive handle for introducing new functionalities.
-
Bioactivity Enhancement : The addition of a 2-methylacryloyl group, an unsaturated ester, can influence the compound's interaction with its biological target (e.g., STAT3) through altered electronics, sterics, and lipophilicity. This specific moiety is a common feature in many biologically active natural products.
-
Pharmacokinetic Tuning : Esterification can significantly alter a compound's solubility and membrane permeability, potentially improving its bioavailability and overall drug-like properties.[6]
The following workflow outlines the key stages of the process, from the starting precursor to the final, purified derivative.
Caption: High-level workflow for the semi-synthesis of hirsutinolide derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the esterification of 8α-hydroxyhirsutinolide with 2-methylacryloyl chloride. The reaction scheme is presented below.
Caption: General reaction scheme for the target esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 8α-hydroxyhirsutinolide | ≥95% | Parchem[7] or isolated | Starting material. Must be dry. |
| 2-Methylacryloyl chloride | ≥97% | Major chemical supplier | Highly reactive and corrosive. Handle in a fume hood. |
| Triethylamine (NEt3) | ≥99.5% | Major chemical supplier | Distill from CaH2 before use for best results. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major chemical supplier | Use from a sealed bottle or dry over molecular sieves. |
| Silica Gel | 60 Å, 230-400 mesh | Major chemical supplier | For column chromatography. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Major chemical supplier | For chromatography mobile phase. |
| Hexanes | HPLC Grade | Major chemical supplier | For chromatography mobile phase. |
| Saturated NaHCO3 solution | Reagent Grade | Lab prepared | For aqueous work-up. |
| Brine (Saturated NaCl) | Reagent Grade | Lab prepared | For aqueous work-up. |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | Major chemical supplier | For drying the organic layer. |
Step-by-Step Methodology
Causality and Rationale: Each step is designed to ensure an efficient and clean reaction. The use of anhydrous (dry) conditions is critical because the acyl chloride reactant will readily react with water, quenching the reagent and reducing the yield. The use of a base (triethylamine) is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, which would otherwise protonate the reactants and inhibit the desired transformation. Cooling the reaction initially helps to control the exothermic nature of the acylation, preventing potential side reactions.
-
Preparation:
-
Place an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add 8α-hydroxyhirsutinolide (1.0 eq).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Reagent Addition:
-
Add triethylamine (NEt3, 1.5 eq) to the solution via syringe.
-
Cool the flask to 0°C using an ice-water bath.
-
While stirring vigorously, add 2-methylacryloyl chloride (1.2 eq) dropwise over 5 minutes. Caution: This reagent is corrosive and lachrymatory. Perform this step in a well-ventilated fume hood.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf value) than the starting material spot. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Place the resulting solid/oil under high vacuum to remove residual solvent.
-
Confirm the structure and assess the purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should ideally be >96% as determined by HPLC analysis.[3]
-
Data Summary and Expected Results
The following table provides a summary of typical reaction parameters for this semi-synthesis. Yields are dependent on the purity of the starting material and the strict adherence to anhydrous conditions.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 8α-hydroxyhirsutinolide | 1.0 equivalent | Limiting reagent. |
| 2-Methylacryloyl chloride | 1.1 - 1.3 equivalents | Slight excess ensures complete consumption of the starting material. |
| Triethylamine (NEt3) | 1.5 - 2.0 equivalents | Sufficient to neutralize HCl byproduct and act as a catalyst. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reactants well. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the reaction rate and minimizes side products. |
| Duration | 2 - 4 hours | Typical time for completion, but should be confirmed by TLC. |
| Expected Outcome | ||
| Yield | 70 - 85% | Represents a typical range for a successful reaction. |
| Purity (Post-Column) | >95% | Achievable with careful chromatography. |
Conclusion and Future Directions
The semi-synthesis of hirsutinolide derivatives via esterification of the 8α-hydroxyl group is a robust and effective strategy for generating novel analogs for drug discovery. This protocol provides a detailed, self-validating framework for producing 8α-(2-Methylacryloyloxy)hirsutinolide derivatives with high purity. The modification of this specific position, in conjunction with other sites like C-13, allows for a systematic exploration of the structure-activity landscape.[3]
The resulting derivatives can be advanced into biological screening assays to evaluate their potency as STAT3 inhibitors and their cytotoxic effects against various cancer cell lines.[1][3][8][9] Further derivatization could involve exploring a diverse range of acyl chlorides or carboxylic acids to fine-tune the lipophilicity and electronic properties of the side chain, ultimately leading to the discovery of next-generation anti-cancer therapeutics.
References
- 1. Hirsutinolide-type sesquiterpenoids with anti-prostate cancer activity from Cyanthillium cinereum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. parchem.com [parchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
developing an in vitro cytotoxicity assay for 8alpha-(2-Methylacryloyloxy)hirsutinolide
Topic: Development of an In Vitro Cytotoxicity Assay for 8α-(2-Methylacryloyloxy)hirsutinolide
Audience: Researchers, scientists, and drug development professionals.
A Multi-Faceted Approach to Characterizing the Cytotoxic Profile of 8α-(2-Methylacryloyloxy)hirsutinolide
Introduction: Unveiling the Potential of a Novel Sesquiterpene Lactone
8α-(2-Methylacryloyloxy)hirsutinolide belongs to the hirsutinolide family of sesquiterpene lactones, natural products isolated from plants such as Vernonia cinerea.[1] These compounds have garnered significant interest in oncology research due to their demonstrated anti-proliferative and anti-tumor activities.[2][3] The core mechanism for many hirsutinolides involves the inhibition of key oncogenic signaling pathways, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3][4] Constitutively active STAT3 is a hallmark of many human cancers, where it drives the expression of genes essential for proliferation, survival, and angiogenesis while suppressing tumor immune surveillance.[3]
By targeting aberrantly active STAT3, compounds like 8α-(2-Methylacryloyloxy)hirsutinolide present a promising therapeutic strategy. However, a crucial first step in the preclinical development of any potential anti-cancer agent is the rigorous characterization of its cytotoxic effects. This document provides a comprehensive, multi-assay strategy to not only quantify the dose-dependent cytotoxicity of this compound but also to elucidate the primary mechanism of cell death.
We propose a tiered approach:
-
Primary Screening: An MTT assay to assess metabolic activity and cell viability, providing a robust measure of the compound's overall anti-proliferative effect.
-
Mechanistic Elucidation: Follow-up assays to differentiate between modes of cell death: a Lactate Dehydrogenase (LDH) release assay for necrotic effects and a Caspase-3/7 activity assay for apoptotic effects. This strategy provides a more complete picture than a single assay, distinguishing between cytostatic effects, programmed cell death (apoptosis), and membrane-disruptive cytotoxicity (necrosis).
Foundational Principles of the Selected Assays
The selection of a complementary suite of assays is critical for building a trustworthy cytotoxicity profile. Each assay interrogates a different aspect of cellular health.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability.[5] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[6] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[7] A reduction in signal indicates either reduced cell number or decreased metabolic activity.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity, a key feature of necrosis.[8] The assay measures the activity of this released LDH in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9][10] An increase in LDH activity in the culture medium is a direct indicator of cell membrane damage and cytotoxicity.
-
Caspase-Glo® 3/7 Assay: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key effector caspases, and their activation is a hallmark of apoptosis.[11][12] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13][14] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[14] This provides a highly sensitive and specific measure of apoptosis induction.
Detailed Protocols
Cell Line Selection and Culture
Rationale: The choice of cell line is paramount. Given that hirsutinolides are known to inhibit STAT3, it is logical to select a cancer cell line with documented constitutively active STAT3 signaling (e.g., MDA-MB-231 breast cancer, U87 glioblastoma, or specific oral squamous cell carcinoma lines).[2][3][4] A "normal" or non-cancerous cell line (e.g., MCF-10A breast epithelial cells) should be run in parallel to assess cancer-specific cytotoxicity.
Protocol:
-
Culture selected cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for experiments.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
96-well flat-bottom tissue culture plates
-
8α-(2-Methylacryloyloxy)hirsutinolide stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the hirsutinolide compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol 2: LDH Release Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (often 10X Triton X-100, provided with kit)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (steps 1-3). It is crucial to set up three sets of controls for proper data normalization:[16]
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background Control: Culture medium with no cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well containing the supernatant.[16]
-
Incubation & Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10] Add 50 µL of stop solution (if required by the kit) and immediately measure the absorbance at 490 nm.
Protocol 3: Caspase-Glo® 3/7 Assay
Materials:
-
96-well solid white flat-bottom plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Microplate luminometer
Procedure:
-
Plate Setup: Seed and treat cells in a 96-well white-walled plate as described in the MTT protocol (steps 1-3). Use a white plate to maximize the luminescent signal.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cells in culture medium.[14]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
-
MTT Assay:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
-
LDH Assay:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = (Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release) * 100
-
-
Caspase-Glo® 3/7 Assay:
-
Subtract the average luminescence of the "no-cell" blank wells from all experimental readings.
-
Express data as Fold Change in activity relative to the vehicle control: Fold Change = Luminescence_treated / Luminescence_vehicle
-
Hypothetical Data Summary
| Assay | Endpoint Measured | Cell Line (STAT3 Active) | Cell Line (Normal) | Interpretation |
| MTT | IC₅₀ (µM) after 48h | 5.2 | > 50 | Potent and selective anti-proliferative effect on cancer cells. |
| LDH | % Cytotoxicity at 2x IC₅₀ | 15% | 5% | Minimal induction of necrosis; cell death is not primarily due to membrane damage. |
| Caspase-3/7 | Fold Increase at IC₅₀ | 8.5 | 1.2 | Strong induction of apoptosis in cancer cells, correlating with the loss of viability. |
This hypothetical data suggests that 8α-(2-Methylacryloyloxy)hirsutinolide selectively reduces the viability of cancer cells primarily by inducing apoptosis, with minimal necrotic effects.
Conclusion
This application note outlines a robust, multi-assay workflow for the preclinical characterization of 8α-(2-Methylacryloyloxy)hirsutinolide. By combining a primary viability screen (MTT) with specific mechanistic assays (LDH and Caspase-3/7), researchers can obtain a comprehensive and trustworthy cytotoxicity profile. This approach not only quantifies the compound's potency (IC₅₀) but also provides critical insights into its mode of action, distinguishing between apoptosis and necrosis. This level of detail is essential for making informed decisions in the drug development pipeline and for advancing our understanding of this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. stemcell.com [stemcell.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Investigating the Anticancer Mechanism of 8α-(2-Methylacryloyloxy)hirsutinolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8α-(2-Methylacryloyloxy)hirsutinolide, a sesquiterpene lactone, has emerged as a compound of interest in oncology research. Preliminary studies suggest its potential as an anticancer agent, warranting a deeper investigation into its mechanism of action. This guide provides a comprehensive framework for researchers to explore how this compound exerts its effects on cancer cells. By elucidating the underlying molecular pathways, we can pave the way for its potential development as a novel therapeutic.
The following sections will detail the scientific rationale and step-by-step protocols for a suite of assays designed to dissect the anticancer properties of 8α-(2-Methylacryloyloxy)hirsutinolide. These protocols are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.
Part 1: Elucidating the Core Anticancer Effects
The initial phase of investigation focuses on confirming the cytotoxic and antiproliferative effects of 8α-(2-Methylacryloyloxy)hirsutinolide on cancer cells. This involves determining the compound's potency and observing its impact on fundamental cellular processes.
Assessing Cell Viability and Proliferation
Scientific Rationale: The MTT assay is a widely used colorimetric method to assess cell viability.[1] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1] This assay will allow for the determination of the half-maximal inhibitory concentration (IC50) of 8α-(2-Methylacryloyloxy)hirsutinolide, a key measure of its potency.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of 8α-(2-Methylacryloyloxy)hirsutinolide. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570-590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
| Parameter | Value | Reference |
| Cell Seeding Density | 5,000 - 10,000 cells/well | [2] |
| MTT Concentration | 5 mg/mL | [1] |
| Incubation Time (MTT) | 3.5 - 4 hours | [2] |
| Solubilizing Agent | DMSO | [1] |
| Absorbance Wavelength | 570 - 590 nm | [2] |
Investigating the Mode of Cell Death: Apoptosis
Scientific Rationale: A key question is whether 8α-(2-Methylacryloyloxy)hirsutinolide induces apoptosis, a form of programmed cell death crucial for tissue homeostasis.[3] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[3][4][5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[5][6] Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the DNA.[3]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with 8α-(2-Methylacryloyloxy)hirsutinolide at its IC50 concentration for 24 and 48 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[5] Add fluorescently labeled Annexin V and PI to the cell suspension.[5]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[5][6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the stained cells by flow cytometry as soon as possible.[5]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Part 2: Dissecting the Molecular Mechanisms of Action
Once the primary anticancer effects are established, the next step is to delve into the molecular pathways that 8α-(2-Methylacryloyloxy)hirsutinolide perturbs.
Cell Cycle Analysis
Scientific Rationale: Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[7] Investigating the effect of 8α-(2-Methylacryloyloxy)hirsutinolide on cell cycle progression can reveal its antiproliferative mechanism. Flow cytometry with propidium iodide (PI) staining is a common technique for cell cycle analysis.[8] PI stoichiometrically binds to DNA, and the fluorescence intensity of stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with 8α-(2-Methylacryloyloxy)hirsutinolide at the IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[9][10]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11] Resuspend the cell pellet in a staining solution containing PI and RNase A.[11] RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[10][11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis of Key Signaling Pathways
Scientific Rationale: To identify the molecular targets of 8α-(2-Methylacryloyloxy)hirsutinolide, it is essential to examine its effects on key signaling pathways frequently dysregulated in cancer. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture. Based on the known activities of other sesquiterpene lactones, the following pathways are of particular interest:
-
Apoptosis-Related Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway.[12] Analyzing the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can provide insights into how 8α-(2-Methylacryloyloxy)hirsutinolide induces apoptosis.
-
NF-κB Pathway: The NF-κB transcription factor family plays a critical role in inflammation, cell proliferation, and survival.[13][14] Many natural compounds exert their anticancer effects by inhibiting this pathway.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in various cancers.[15] Its activation is often associated with tumor cell proliferation, survival, and metastasis.[16]
-
PI3K/Akt Pathway: This pathway is pivotal in promoting cell survival and proliferation and is often overactive in multidrug-resistant tumors.[17]
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with 8α-(2-Methylacryloyloxy)hirsutinolide for various time points. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, p-STAT3, p-Akt, IκBα) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system.
Measurement of Reactive Oxygen Species (ROS)
Scientific Rationale: Many anticancer compounds induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to oxidative stress and cell death.[20] The DCFDA/H2DCFDA assay is a common method for detecting intracellular ROS.[21] The cell-permeant reagent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22]
Protocol: ROS Detection using DCFH-DA
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 8α-(2-Methylacryloyloxy)hirsutinolide for different time points. Include a positive control such as tert-butyl hydroperoxide (TBHP).[23]
-
DCFH-DA Staining: Remove the treatment medium and wash the cells. Incubate the cells with a working solution of DCFH-DA (typically 10-25 µM) for 30-45 minutes at 37°C in the dark.[23][24]
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe.[24] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20][21]
-
Data Analysis: Quantify the relative increase in ROS levels in treated cells compared to the untreated control.
Part 3: Visualizing the Proposed Mechanism of Action
To synthesize the experimental findings, a visual representation of the proposed signaling pathways and experimental workflow is invaluable.
Diagram: Proposed Signaling Pathway of 8α-(2-Methylacryloyloxy)hirsutinolide
Caption: Proposed mechanism of action of 8α-(2-Methylacryloyloxy)hirsutinolide in cancer cells.
Diagram: Experimental Workflow
Caption: Experimental workflow for investigating the anticancer mechanism of action.
Conclusion
This comprehensive guide provides a robust framework for elucidating the mechanism of action of 8α-(2-Methylacryloyloxy)hirsutinolide in cancer cells. By systematically applying the detailed protocols and interpreting the results within the context of established cancer biology, researchers can significantly advance our understanding of this promising natural compound. The insights gained from these studies will be crucial for its potential translation into a novel anticancer therapeutic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Targeting the BCL-2-regulated apoptotic pathway for the treatment of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The canonical NF-κB pathway governs mammary tumorigenesis in transgenic mice and tumor stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STAT3: Key targets of growth-promoting receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]
- 18. origene.com [origene.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. doc.abcam.com [doc.abcam.com]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. bioquochem.com [bioquochem.com]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 8alpha-(2-Methylacryloyloxy)hirsutinolide in a Human Glioma Xenograft Model
Introduction: Targeting Glioblastoma with a Novel Sesquiterpene Lactone
Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor in adults.[1][2] Its highly infiltrative nature makes complete surgical resection nearly impossible, and its profound resistance to conventional radio- and chemotherapy contributes to a dismal prognosis.[1] This therapeutic impasse has driven research toward identifying novel molecular targets and therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for such agents.
8alpha-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities, including potent anti-inflammatory and antitumor properties.[3][4][5] Emerging evidence suggests that hirsutinolide analogues can exert significant antitumor effects against human glioma by inhibiting key oncogenic signaling pathways.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound using an orthotopic human glioma xenograft model. The protocols herein are designed to rigorously assess the compound's in vivo efficacy, target engagement, and therapeutic potential.
Scientific Rationale: Mechanism of Action in Glioma
The therapeutic potential of this compound in glioma is predicated on its ability to modulate critical signaling pathways that drive tumor proliferation, survival, and invasion. Glioblastoma pathogenesis is frequently linked to the aberrant activation of transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[2][7]
-
STAT3 Inhibition: STAT3 is a point of convergence for numerous oncogenic signaling cascades in GBM and is often found to be constitutively active.[1][8] This aberrant activation promotes gliomagenesis by controlling cell cycle progression, angiogenesis, and immune evasion.[1][9] Studies on related hirsutinolide compounds have demonstrated a direct binding to and inhibition of STAT3 activity, which correlates with their antitumor effects in glioma models.[6] Inhibition of STAT3 signaling is a key mechanism underlying the therapeutic hypothesis for this compound.
-
NF-κB Pathway Modulation: The NF-κB pathway is another central player in glioma biology, promoting cell survival, inflammation, and resistance to therapy.[7][10][11] Many sesquiterpene lactones are known to inhibit NF-κB signaling, often by directly alkylating the p65 subunit, thereby preventing its nuclear translocation and transcriptional activity.[4][5][12] By disrupting this pro-survival pathway, this compound is hypothesized to induce apoptosis and sensitize glioma cells to other therapeutic stressors.
The dual inhibition of these two critical pathways represents a powerful strategy for targeting the core molecular machinery of glioblastoma.
Caption: Proposed inhibitory mechanism of 8α-(2-Methylacryloyloxy)hirsutinolide on STAT3 and NF-κB pathways in glioma cells.
Preclinical Study Design: Orthotopic Xenograft Model
To accurately model human glioblastoma and account for the blood-brain barrier, an orthotopic (intracranial) xenograft model is essential.[13][14] This approach recapitulates the tumor microenvironment and infiltrative growth patterns characteristic of the human disease.[14][15]
Key Experimental Components
| Component | Recommendation | Rationale & Justification |
| Cell Line | U87-MG or U251 human glioblastoma cells, stably expressing luciferase. Patient-derived xenograft (PDX) cells are a superior, albeit more complex, alternative. | U87-MG and U251 are well-characterized, commercially available lines.[14][16] Luciferase expression enables non-invasive, longitudinal monitoring of tumor burden via bioluminescence imaging (BLI), reducing animal numbers and providing robust quantitative data.[17] |
| Animal Model | Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old. | These immunodeficient strains are required to prevent rejection of the human tumor cells.[14][18] Their use is standard practice for xenograft studies.[19] |
| Compound Vehicle | DMSO, PEG300, Tween 80, and Saline/PBS. | Sesquiterpene lactones often have poor aqueous solubility. A co-solvent system is necessary for in vivo administration. A formulation of DMSO (≤5%), PEG300 (e.g., 30%), Tween 80 (e.g., 5%), and saline is a common and effective choice.[20] |
| Control Groups | 1. Vehicle Control2. Positive Control (optional): Temozolomide (TMZ) | The vehicle control group is critical to ensure that the observed effects are due to the compound itself and not the delivery vehicle. TMZ is the standard-of-care chemotherapy for GBM and can serve as a benchmark for efficacy. |
| Treatment Groups | At least two dose levels of this compound (e.g., 25 mg/kg and 50 mg/kg). | A dose-response study is necessary to determine efficacy and identify potential toxicity. Dosing for hirsutinolides in vivo has been previously established via oral gavage.[6] |
Experimental Workflow
The overall experimental workflow is designed to assess efficacy from tumor establishment through endpoint analysis.
Caption: High-level workflow for the in vivo evaluation of 8α-(2-Methylacryloyloxy)hirsutinolide.
Detailed Experimental Protocols
Ethical Note: All animal procedures must be performed in accordance with institutional guidelines (IACUC) and in a sterile environment to minimize infection risk.
Protocol 1: Preparation of this compound Formulation
This protocol describes the preparation of a 10 mg/mL stock solution for oral gavage administration. Adjust volumes as needed for your target concentration.
-
Calculate Required Mass: Determine the total mass of this compound needed for the entire study based on the number of animals, dose, and treatment duration.
-
Initial Solubilization: Weigh the required amount of compound into a sterile conical tube. Add pure DMSO to achieve a high-concentration stock (e.g., 200 mg/mL). Vortex until fully dissolved. Rationale: DMSO is a powerful solvent necessary for the initial dissolution of many hydrophobic compounds.
-
Add Co-solvents: Add PEG300 to the DMSO solution. For a final formulation containing 5% DMSO and 30% PEG300, this step involves adding the appropriate volume of PEG300. Vortex thoroughly.
-
Add Surfactant: Add Tween 80 to the mixture and vortex again. Rationale: Tween 80 acts as a surfactant to improve the stability and bioavailability of the formulation.
-
Final Dilution: Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration and solvent ratios (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline).
-
Storage: Store the final formulation at 4°C, protected from light. Prepare fresh weekly. Before each use, warm to room temperature and vortex.
Protocol 2: Orthotopic Human Glioma Xenograft Implantation
This protocol outlines the stereotactic injection of glioma cells into the mouse brain.[17][21]
-
Cell Preparation: Culture U87-MG-luc cells under standard conditions. On the day of surgery, harvest cells during their logarithmic growth phase. Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend the cells in sterile, serum-free PBS at a final concentration of 1 x 10^8 cells/mL. Keep on ice.
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (1-3% in O2) or an intraperitoneal injection of ketamine/xylazine.[17] Administer a pre-operative analgesic (e.g., buprenorphine).
-
Surgical Preparation: Position the anesthetized mouse in a stereotactic frame.[17] Apply ophthalmic ointment to the eyes. Shave and sterilize the scalp with alternating scrubs of povidone-iodine and 70% ethanol.
-
Craniotomy: Make a small sagittal incision in the scalp to expose the skull. Using the bregma as a landmark, carefully drill a small burr hole at the desired coordinates for the right striatum (e.g., +0.5 mm anterior, +2.0 mm lateral, -3.0 mm ventral from the dura).[18][21]
-
Cell Injection: Load a Hamilton syringe with 5 µL of the cell suspension (5 x 10^5 cells). Slowly lower the needle to the target depth. Inject the cells at a rate of 1 µL/minute. Rationale: A slow injection rate minimizes tissue damage and prevents reflux of the cell suspension.
-
Needle Withdrawal: After injection, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow. Withdraw the needle slowly (1 mm/minute).
-
Closure and Recovery: Seal the burr hole with bone wax and close the scalp incision with surgical sutures or staples. Monitor the animal until it is fully ambulatory. Provide post-operative analgesics for 48-72 hours.
Protocol 3: Treatment and In Vivo Monitoring
-
Tumor Establishment: 7-10 days post-implantation, perform bioluminescence imaging (BLI) to confirm tumor engraftment. Anesthetize mice, administer D-luciferin intraperitoneally (150 mg/kg), and image using an in vivo imaging system (IVIS).
-
Randomization: Exclude animals with no tumor take. Based on the initial BLI signal intensity, randomize the remaining animals into the required treatment groups to ensure an even distribution of tumor sizes at baseline.
-
Drug Administration: Administer the prepared this compound formulation or vehicle control daily via oral gavage (e.g., at a volume of 10 mL/kg).
-
Monitoring:
-
Tumor Growth: Perform BLI weekly to quantify tumor burden (total flux, photons/sec).
-
Animal Health: Record body weight and clinical signs (e.g., lethargy, neurological deficits, hunched posture) at least three times per week.
-
-
Endpoint: Euthanize animals when they reach a pre-defined endpoint, such as >20% body weight loss, severe neurological symptoms, or a maximum tumor burden as determined by BLI.
Protocol 4: Endpoint Biomarker Analysis
-
Tissue Collection: At the endpoint, euthanize the animal and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Brain Extraction: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C. Transfer to a sucrose solution for cryoprotection before embedding in OCT or process for paraffin embedding.
-
Immunohistochemistry (IHC):
-
Section the brain tissue containing the tumor.
-
Perform IHC using primary antibodies against:
-
Use appropriate secondary antibodies and a detection system (e.g., DAB).
-
Quantify staining using image analysis software.
-
-
Western Blot (for fresh-frozen tissue): If a separate cohort is used for biochemical analysis, snap-freeze dissected tumors in liquid nitrogen. Homogenize the tissue, extract proteins, and perform Western blotting to quantify levels of total and phosphorylated STAT3 and NF-κB.
Data Analysis and Expected Outcomes
| Parameter | Method of Analysis | Expected Outcome with Effective Treatment |
| Tumor Growth | Comparison of BLI signal (Total Flux) over time between groups. Plot as mean ± SEM. | Significant reduction in the rate of increase of BLI signal in treatment groups compared to vehicle control. |
| Animal Survival | Kaplan-Meier survival analysis with log-rank test. | Significant increase in median and overall survival in treatment groups compared to vehicle control. |
| Cell Proliferation | Quantification of Ki-67 positive cells in IHC sections. | Significant decrease in the percentage of Ki-67+ cells in tumors from treated animals. |
| Apoptosis | Quantification of Cleaved Caspase-3 positive cells in IHC sections. | Significant increase in the percentage of Cleaved Caspase-3+ cells in tumors from treated animals. |
| Target Engagement | Quantification of p-STAT3 and p-p65 NF-κB staining in IHC sections or by Western blot. | Significant decrease in the levels of phosphorylated STAT3 and p65 NF-κB in tumors from treated animals. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Animal Mortality / Toxicity | Compound toxicity or vehicle intolerance. | Perform a preliminary Maximum Tolerated Dose (MTD) study. Reduce the dose or frequency of administration. Ensure vehicle components are within safe limits (e.g., DMSO ≤10%). |
| Low Tumor Take Rate | Poor cell viability; incorrect injection coordinates; insufficient cell number. | Use cells in the mid-log growth phase. Verify stereotactic coordinates. Ensure accurate cell counting and resuspension. |
| High Variability in Tumor Growth | Inconsistent injection technique; variability in cell suspension. | Ensure all injections are performed by a trained individual at a consistent rate. Gently mix cell suspension between injections to prevent settling. Randomize animals based on baseline tumor size. |
| No Therapeutic Effect | Poor bioavailability; insufficient dose; compound instability; incorrect mechanism. | Confirm compound stability in the formulation. Increase the dose. Consider an alternative route of administration (e.g., intraperitoneal). Re-evaluate in vitro potency. |
Conclusion
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound in a clinically relevant orthotopic glioma model. By combining longitudinal, non-invasive imaging with detailed endpoint biomarker analysis, this experimental design allows for a thorough assessment of the compound's therapeutic efficacy and its in vivo mechanism of action. Successful execution of these studies will provide the critical data necessary to support the further development of this promising natural product for the treatment of glioblastoma.
References
- 1. STAT-3: A Molecular Hub for Signaling Pathways in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB and STAT3 signaling in glioma: targets for future therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. traxtal.com [traxtal.com]
- 4. mdpi.com [mdpi.com]
- 5. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear factor-κB in glioblastoma: insights into regulators and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. The role of NF-κB in the pathogenesis of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of sesquiterpene lactones on the skin and skin-related cells? A systematic review of in vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. preprints.org [preprints.org]
- 15. Establishment of xenografts and methods to evaluate tumor burden for the three most frequent subclasses of pediatric-type diffuse high grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HAS2 facilitates glioma cell malignancy and suppresses ferroptosis in an FZD7‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A human brainstem glioma xenograft model enabled for bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Xenograft Glioma Model Establishment | Undergraduate Research and Fellowships Mentoring [urfm.psu.edu]
- 19. Establishment and characterization of human glioblastoma cell lines in vitro and their xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | TargetMol [targetmol.com]
- 21. youtube.com [youtube.com]
Application Notes & Protocols: Formulation of 8α-(2-Methylacryloyloxy)hirsutinolide for In Vivo Preclinical Studies
Abstract: This document provides a comprehensive guide for the formulation of 8α-(2-Methylacryloyloxy)hirsutinolide, a sesquiterpene lactone with significant therapeutic potential, for in vivo preclinical research. Due to the inherent lipophilicity and poor aqueous solubility common to sesquiterpene lactones, achieving adequate systemic exposure in animal models presents a formidable challenge. These application notes detail a systematic, multi-tiered approach to developing a stable and effective dosing vehicle for oral and parenteral administration. The protocols herein are designed to guide researchers through solubility screening, vehicle selection, formulation preparation, and quality control, ensuring reliable and reproducible results in pharmacokinetic and pharmacodynamic studies.
Introduction: The Challenge of Hirsutinolide Delivery
8α-(2-Methylacryloyloxy)hirsutinolide is a bioactive sesquiterpene lactone isolated from plants of the Vernonia genus, such as Vernonia cinerea and Vernonia amygdalina.[1][2] Sesquiterpene lactones as a class are recognized for a wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[3][4] Specifically, hirsutinolide derivatives have been shown to inhibit STAT3 signaling and suppress tumor growth in vivo, marking them as promising candidates for oncological drug development.[5][6]
The primary obstacle to the preclinical evaluation of 8α-(2-Methylacryloyloxy)hirsutinolide is its physicochemical nature. With a molecular weight of 364.39 g/mol and a predicted high lipophilicity, this compound is expected to exhibit very low solubility in aqueous media.[1] This poor solubility is a common feature of Biopharmaceutics Classification System (BCS) Class II and IV compounds, leading to low dissolution rates in the gastrointestinal tract and consequently, poor and erratic oral bioavailability.[7][8] Therefore, a robust formulation strategy is not merely a technical step but a critical determinant of success in demonstrating the compound's efficacy and safety in vivo.
This guide is structured to provide a logical workflow, from initial characterization to the final dosing solution, empowering researchers to make informed decisions based on empirical data.
Pre-Formulation Assessment: Know Your Compound
Before embarking on formulation development, a thorough understanding of the compound's fundamental physicochemical properties is essential.
Physicochemical Properties Summary
A summary of known and predicted properties of 8α-(2-Methylacryloyloxy)hirsutinolide is presented below. Note that experimental data, particularly for solubility, should be generated as the first step.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₇ | ChemicalBook[1] |
| Molecular Weight | 364.39 g/mol | ChemicalBook[1] |
| Predicted Density | 1.32 ± 0.1 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 12.51 ± 0.70 | ChemicalBook[1] |
| Predicted XLogP3 | 1.3 | PubChem[9] |
| Aqueous Solubility | Not reported; presumed to be low. | N/A |
Note: The predicted XLogP3 suggests moderate lipophilicity. However, the complex lactone structure often results in poor aqueous solubility.
Initial Solubility Screening Protocol
Objective: To empirically determine the solubility of 8α-(2-Methylacryloyloxy)hirsutinolide in a range of pharmaceutically acceptable excipients to identify promising vehicles for further development.
Materials:
-
8α-(2-Methylacryloyloxy)hirsutinolide powder
-
Selection of solvents and excipients (see table below)
-
Vials (e.g., 1.5 mL glass HPLC vials)
-
Orbital shaker or rotator at controlled temperature (25°C and 37°C)
-
Centrifuge
-
HPLC-UV or UPLC-MS system for quantification[10]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 8α-(2-Methylacryloyloxy)hirsutinolide powder to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 500 µL) of the selected vehicle to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a controlled temperature (start with 25°C). The extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, visually inspect for undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection & Dilution: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable mobile phase or organic solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UPLC-MS method to determine the concentration.[10] This concentration represents the equilibrium solubility.
-
Data Analysis: Express solubility in mg/mL.
Recommended Screening Vehicles:
| Vehicle Class | Specific Examples | Rationale |
| Aqueous Buffers | Phosphate Buffered Saline (PBS), pH 7.4 | Baseline for aqueous solubility. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, N-methyl-2-pyrrolidone (NMP), DMSO | Water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.[11] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL | Form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.[11] |
| Oils / Lipids | Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT, e.g., Miglyol® 812), Labrafil® M 1944 CS | For developing lipid-based formulations like oil solutions or self-emulsifying drug delivery systems (SEDDS).[7] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | Form inclusion complexes with drug molecules, shielding the hydrophobic parts from water.[11] |
Formulation Development Workflow
The data from the solubility screening will dictate the formulation strategy. The following workflow provides a decision-making process.
Caption: Formulation development decision workflow.
Strategy 1: Aqueous Solution with Cyclodextrins (for IV or Oral)
This is often the most desirable approach for IV administration as it avoids potentially toxic organic solvents.
Protocol for 20% (w/v) HP-β-CD Formulation:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Gently warm and stir until fully dissolved.
-
Drug Addition: Slowly add the accurately weighed 8α-(2-Methylacryloyloxy)hirsutinolide powder to the cyclodextrin solution while vortexing or stirring.
-
Complexation: Allow the mixture to stir for 12-24 hours at room temperature, protected from light. Sonication can be used intermittently to aid dissolution.
-
Sterilization (for IV): Filter the final solution through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a sterile vial. This step also removes any undissolved drug particles.
-
Quality Control: Determine the final drug concentration via HPLC-UV to confirm solubility and check for degradation. Visually inspect for clarity and particulates.
Strategy 2: Co-solvent System (for IV or Oral)
A common and effective approach for discovery-phase studies. The goal is to create a concentrated stock solution that remains stable upon dilution into an aqueous vehicle or upon administration.[11]
Protocol for a Ternary Co-solvent System (e.g., DMSO/PEG 400/Saline):
-
Initial Dissolution: Dissolve the 8α-(2-Methylacryloyloxy)hirsutinolide in a minimal volume of DMSO (e.g., 10% of the final volume).
-
Addition of Co-solvent: Add PEG 400 (e.g., 30-40% of the final volume) and mix thoroughly until a clear solution is obtained.
-
Aqueous Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the final volume while vortexing. Observe for any signs of precipitation.
-
Final Check: The final solution should be clear and homogenous.
-
Dosing Preparation: This stock can be administered directly (if the solvent concentration is tolerable for the animal model) or diluted further immediately before dosing.
Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v). A common starting point for many preclinical studies.[12]
Strategy 3: Lipid-Based Formulation (Oral Only)
Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly enhance oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[7]
Protocol for Simple Oil/Surfactant Formulation:
-
Component Selection: Based on solubility screening, select an oil (e.g., MCT) and a surfactant (e.g., Tween 80 or Cremophor EL).
-
Preparation: In a glass vial, combine the oil and surfactant (e.g., 70:30 ratio).
-
Drug Solubilization: Add the 8α-(2-Methylacryloyloxy)hirsutinolide to the oil/surfactant mixture. Gently warm (to ~40°C) and vortex until a clear, homogenous solution is formed.
-
Emulsification Test: To test the self-emulsifying properties, add one drop of the formulation to 10 mL of water in a beaker and stir gently. It should rapidly form a fine, milky emulsion.
-
Dosing: This formulation can be administered directly via oral gavage.
Strategy 4: Nanosuspension (for IV or Oral)
If solubility is extremely low in all acceptable vehicles, creating a nanosuspension can be a viable strategy. This involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[13][14] This is an advanced technique requiring specialized equipment (e.g., wet media mill or high-pressure homogenizer) and is typically pursued when simpler methods fail.
Analytical Methods for Formulation Quality Control
Ensuring the quality of the formulation is paramount for the integrity of in vivo studies.
Caption: Quality control workflow for formulations.
Protocol: HPLC-UV for Concentration and Purity
Objective: To verify the concentration of 8α-(2-Methylacryloyloxy)hirsutinolide in the final formulation and assess its stability.
Instrumentation:
-
HPLC or UPLC system with a UV/DAD detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Typical Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of the compound (likely ~210-230 nm).
-
Column Temperature: 30°C.
Procedure:
-
Standard Curve: Prepare a standard curve of 8α-(2-Methylacryloyloxy)hirsutinolide in a suitable solvent (e.g., acetonitrile) over the expected concentration range.
-
Sample Preparation: Dilute an aliquot of the final formulation with the mobile phase to fall within the standard curve range.
-
Analysis: Inject standards and samples.
-
Calculation: Determine the concentration of the formulation from the standard curve. Assess purity by examining the chromatogram for any significant degradation peaks. The peak area of the parent compound should be >95% of the total peak area.
In Vivo Administration Considerations
-
Dose Volume: Keep dose volumes consistent and within recommended limits for the animal species (e.g., for mice, oral gavage ≤ 10 mL/kg; IV bolus ≤ 5 mL/kg).
-
Tolerability: Before initiating a large study, conduct a small pilot study to assess the tolerability of the chosen vehicle in a few animals. Monitor for signs of distress, irritation at the injection site, or adverse reactions.
-
Precipitation upon Injection (IV): For co-solvent systems, slow injection is crucial to minimize the risk of the drug precipitating in the bloodstream. Diluting the dose in a larger volume of saline just before injection can also mitigate this risk.
-
Stability: Formulations should ideally be prepared fresh daily. If storage is required, stability should be confirmed under the intended storage conditions (e.g., 4°C, protected from light) using the HPLC method described above.
Conclusion
The successful in vivo evaluation of 8α-(2-Methylacryloyloxy)hirsutinolide hinges on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. A systematic approach, beginning with comprehensive solubility screening, allows for a data-driven selection of the most promising formulation strategy. Whether employing co-solvents, cyclodextrins, or lipid-based systems, rigorous quality control is essential to ensure that the administered dose is accurate, stable, and bioavailable. The protocols and workflows outlined in this document provide a robust framework for researchers to develop effective formulations, thereby enabling the reliable assessment of this promising therapeutic agent in preclinical models.
References
- 1. 8α-(2-Methylacryloyloxy)hirsutinolide | 188293-70-1 [chemicalbook.com]
- 2. 8alpha-(2-Methylacryloyloxy)hirsutinolide | Fmeainfocentre [fmeainfocentre.com]
- 3. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. A zuranolone nanocrystal formulation enables solubility-independent in vivo study of pentylenetetrazol-induced seizures in a rat model - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of 8α-(2-Methylacryloyloxy)hirsutinolide
Welcome to the technical support center for the extraction and purification of 8α-(2-Methylacryloyloxy)hirsutinolide. This guide is designed for researchers, scientists, and drug development professionals actively working with hirsutinolide-type sesquiterpene lactones (SLs), primarily isolated from plants of the Vernonia genus.[1][2] This document provides in-depth, experience-driven advice to help you troubleshoot common issues and significantly improve your extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My extraction yield of 8α-(2-Methylacryloyloxy)hirsutinolide is consistently low. What are the most common causes?
Low yields are typically traced back to one or more of the following factors:
-
Suboptimal Solvent Choice: The polarity of your extraction solvent may not be ideal for selectively dissolving the target compound while leaving impurities behind.
-
Inefficient Extraction Technique: Passive methods like maceration may not be effective enough. More advanced techniques can significantly improve mass transfer from the plant matrix.
-
Compound Degradation: Hirsutinolides, like many sesquiterpene lactones, can be sensitive to heat, light, and pH. High temperatures during extraction can cause degradation, reducing your final yield.[3][4]
-
Poor Quality of Starting Material: The concentration of the target compound can vary significantly based on the plant's species, geographical origin, harvest time, and drying/storage conditions.
-
Inadequate Sample Preparation: Improperly ground plant material limits solvent penetration, leading to incomplete extraction.
Q2: What is the best solvent system for extracting hirsutinolides?
There is no single "best" solvent, as the optimal choice depends on the subsequent purification strategy. However, for sesquiterpene lactones, moderately polar solvents are generally most effective.
-
Recommended Starting Point: A mixture of methanol/water or ethanol/water often provides the best results.[4][5] An ethanolic extraction using 70-80% ethanol is a good starting point for balancing yield and minimizing the co-extraction of highly polar impurities.[6]
-
For Higher Purity Extracts: A sequential extraction can be highly effective. Start with a non-polar solvent like n-hexane to remove lipids and waxes, then proceed with a more polar solvent like ethyl acetate or dichloromethane to extract the sesquiterpene lactones.[1][5]
Q3: How critical are temperature and extraction time to the process?
These parameters are highly critical and often inversely related. While higher temperatures can increase solvent efficiency, they also risk degrading thermolabile compounds.
-
Temperature: For many sesquiterpene lactones, lower temperatures (e.g., 30-40°C) are preferable to minimize degradation, even if it requires a longer extraction time.[4][7] Advanced methods like Microwave-Assisted Extraction (MAE) must be carefully optimized, as excessive power can rapidly increase temperature and destroy the target compound.[3]
-
Time: The optimal extraction time depends on the method. For maceration, this could be several hours (e.g., 17 hours).[4][7] For Ultrasound-Assisted Extraction (UAE), the time is drastically reduced, often to between 10 and 30 minutes. Extending the extraction time beyond the optimum does not necessarily increase yield and may promote degradation.[3]
Q4: How can I confirm the identity and quantity of 8α-(2-Methylacryloyloxy)hirsutinolide in my extracts?
Accurate quantification is key to optimizing yield. High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard.[5] A validated analytical method is crucial for reliable results.[8][9]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with probable causes and actionable solutions.
Problem 1: Consistently Low Yield (<1% w/w from dried material)
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inappropriate Solvent Polarity | Solution: Screen a panel of solvents with varying polarities (e.g., n-hexane, ethyl acetate, acetone, 80% ethanol). Rationale: The "like dissolves like" principle is fundamental. Hirsutinolides are moderately polar. A solvent that is too non-polar (like hexane) will not efficiently extract them, while a solvent that is too polar (like water) may leave them behind in favor of more polar compounds like glycosides. Hydrophilic mixtures like methanol/water have been shown to yield higher recoveries than organic solvents alone for some SLs.[5] |
| Inefficient Extraction Method | Solution: Switch from passive maceration to an active, energy-assisted method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][10] Rationale: UAE and MAE use sonic waves or microwaves to induce cavitation and localized heating, respectively. This disrupts plant cell walls more effectively than simple soaking, enhancing solvent penetration and mass transfer of the target analyte into the solvent, often in a fraction of the time.[6][10] |
| Thermal Degradation | Solution: Reduce the extraction temperature. If using Soxhlet, which operates at the solvent's boiling point, consider switching to a lower-temperature method like UAE with a cooling bath. Rationale: The ester and lactone functional groups in 8α-(2-Methylacryloyloxy)hirsutinolide are susceptible to hydrolysis and thermal rearrangement. Studies on similar SLs show that yields can decrease significantly at temperatures above 50°C.[3][4] |
| Incomplete Extraction | Solution: Optimize the solid-to-liquid ratio and particle size. Increase the solvent volume or perform repeated extractions on the same plant material. Ensure the plant material is finely powdered (e.g., 40-60 mesh). Rationale: A higher solvent-to-feedstock ratio promotes a greater concentration gradient, driving the compound out of the matrix.[11] A finer particle size increases the surface area available for solvent interaction.[11] |
Problem 2: Extract is Impure and Difficult to Purify
| Probable Cause | Recommended Solution & Scientific Rationale |
| Co-extraction of Pigments and Polar Compounds | Solution: Implement a two-step purification process. First, perform a liquid-liquid partition of your crude extract between water and a non-polar solvent (e.g., ethyl acetate). The hirsutinolide should partition into the organic layer. Second, use Solid Phase Extraction (SPE) with a silica-based cartridge for cleanup.[5] Rationale: This strategy separates compounds based on large differences in polarity. Highly polar impurities (sugars, chlorophyll degradation products) will remain in the aqueous phase, while the moderately polar SLs move to the organic phase. SPE can then further separate the SLs from compounds of similar polarity.[5] |
| Co-extraction of Non-polar Lipids and Waxes | Solution: Pre-wash (defat) the dried plant material with n-hexane or petroleum ether before the main extraction. Rationale: This initial step removes highly non-polar compounds that can interfere with subsequent chromatography steps and reduce the overall purity of the crude extract. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing low extraction yields.
Caption: A systematic workflow for troubleshooting low extraction yields of hirsutinolides.
Optimized Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is designed as a robust starting point for maximizing yield while minimizing degradation.
1. Preparation of Plant Material
-
Obtain authenticated, dried aerial parts of the relevant Vernonia species.
-
Grind the material to a fine powder (target particle size: 40-60 mesh) using a laboratory mill.
-
Optional (Recommended): Defat the powder by stirring with n-hexane (1:5 w/v) for 1 hour at room temperature. Filter and air-dry the powder completely.
2. Ultrasound-Assisted Extraction
-
Weigh 20 g of the dried (and defatted) plant powder into a 500 mL glass beaker.
-
Add 200 mL of 80% ethanol (a 1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath equipped with temperature control (e.g., WiseClean WUC-D22H or similar).[10]
-
Set the temperature to 40°C and the sonication power to ~150-200 W.[12]
-
Sonicate for 20 minutes.[10] Ensure the beaker is submerged to the level of the solvent.
-
After sonication, filter the mixture under vacuum through Whatman No. 1 filter paper.
-
Re-extract the solid residue with another 100 mL of 80% ethanol under the same conditions for 10 minutes to ensure complete extraction.
-
Combine the filtrates.
3. Solvent Removal and Primary Purification
-
Concentrate the combined filtrates using a rotary evaporator at a temperature not exceeding 45°C until the ethanol is removed.
-
Resuspend the remaining aqueous concentrate in 100 mL of deionized water.
-
Perform a liquid-liquid partition by transferring the suspension to a separatory funnel and extracting three times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude extract enriched with 8α-(2-Methylacryloyloxy)hirsutinolide.
4. Quantification and Further Purification
-
Dissolve a known mass of the crude extract in methanol for quantification via a validated HPLC-DAD or LC-MS/MS method.
-
Proceed with further purification using silica gel column chromatography or preparative HPLC as required.
Impact of Extraction Method on Yield and Time
The choice of extraction technique has a profound impact on process efficiency.
| Extraction Method | Typical Time | Temperature | Key Advantage | Primary Disadvantage |
| Maceration | 12-24 hours[4][10] | Ambient or slightly elevated (30°C) | Simple, low energy | Very slow, potentially incomplete extraction |
| Soxhlet Extraction | 4-6 hours[10] | Solvent Boiling Point | Exhaustive extraction | High risk of thermal degradation for labile compounds |
| Ultrasound-Assisted (UAE) | 15-30 minutes[10] | Controlled (e.g., 40°C) | Extremely fast, high efficiency | Requires specialized equipment |
| Microwave-Assisted (MAE) | 1-5 minutes[6] | High (can be controlled) | Fastest method, low solvent use[3] | High risk of localized overheating and degradation if not optimized |
Visualizing Key Concepts: Solvent-Matrix Interaction
The diagram below illustrates how an optimized solvent system effectively penetrates the plant matrix to extract the target compound.
Caption: The role of solvent polarity in selectively extracting the target hirsutinolide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. Optimization of Essential Oil Extraction from Bitter Leaf (Vernonia Amygdalina) by Using an Ultrasonic Method and Response Surface Methodology [repository.ju.edu.et]
Technical Support Center: Optimizing HPLC Separation of Hirsutinolide Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of hirsutinolide isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Drawing upon established chromatographic principles and specific findings related to sesquiterpene lactones, this document aims to equip you with the expertise to overcome common challenges in resolving these structurally similar compounds.
Introduction to Hirsutinolide Isomer Separation
Hirsutinolides are a class of sesquiterpene lactones, often isolated from plants of the Vernonia genus, which have garnered significant interest for their biological activities, including potential anti-tumor effects. These compounds can exist as various isomers, including diastereomers and constitutional isomers, which possess very similar physicochemical properties. This similarity presents a considerable challenge for their separation and purification by HPLC, a crucial step for accurate biological evaluation and drug development.
The primary difficulties in separating hirsutinolide isomers stem from their identical molecular weights and often subtle differences in polarity and spatial arrangement. This frequently leads to co-elution or poor resolution with standard chromatographic methods. This guide will walk you through systematic approaches to method development and troubleshooting to achieve baseline separation of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating hirsutinolide isomers using HPLC?
The main challenges in separating hirsutinolide isomers are due to their inherent structural similarities:
-
Identical Mass and Similar Polarity: Isomers share the same molecular formula and often have very close polarity, making them difficult to distinguish using conventional reversed-phase or normal-phase chromatography.
-
Co-elution: Their similar interactions with the stationary phase frequently result in overlapping peaks, leading to poor resolution and inaccurate quantification.
-
Structural Complexity: Hirsutinolides possess multiple chiral centers, leading to the potential for numerous stereoisomers, further complicating the separation process.
-
Peak Tailing: The presence of hydroxyl and lactone functional groups can lead to interactions with residual silanols on silica-based stationary phases, causing peak tailing and reduced resolution.
Q2: Which HPLC columns are most effective for hirsutinolide isomer separation?
The choice of column is paramount for successful isomer separation. While a standard C18 column is a common starting point, achieving resolution of hirsutinolide isomers often requires exploring alternative selectivities.
| Column Type | Principle of Separation & Best Use Case | Key Considerations |
| Reversed-Phase C18/C8 | Hydrophobic interactions. A good starting point for method development. | Use high-purity, end-capped columns to minimize silanol interactions. May not provide sufficient selectivity for closely related isomers. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic rings of the stationary phase. | Can be effective for separating isomers with differences in the spatial arrangement of unsaturated bonds or aromatic moieties. |
| Pentafluorophenyl (PFP) | Provides unique selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Particularly useful for separating positional isomers and compounds with subtle electronic differences. |
| Chiral Stationary Phases (CSPs) | Enantioselective interactions based on the three-dimensional structure of the analyte and the chiral selector immobilized on the stationary phase. | Essential for separating enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and versatile. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. | Can be an alternative for separating highly polar hirsutinolide analogues. |
Q3: How does the mobile phase composition affect the separation of hirsutinolide isomers?
Mobile phase optimization is a powerful tool for improving the resolution of isomers.
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can provide different selectivity compared to methanol due to its dipole moment and hydrogen bonding characteristics.
-
Additives: The addition of small amounts of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups and minimizing interactions with free silanols on the stationary phase.
-
Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer. It can also alter the selectivity of the separation. It is advisable to screen a range of temperatures (e.g., 25°C to 60°C).
Q4: Is derivatization a viable strategy for improving the separation of hirsutinolide isomers?
Yes, derivatization can be a useful, albeit more complex, strategy. The goal is to convert the isomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physicochemical properties and can often be separated on a standard achiral column. However, this approach has drawbacks, including the need for an additional reaction step, potential for side reactions, and the requirement for a pure chiral derivatizing agent.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the HPLC separation of hirsutinolide isomers.
Problem 1: Poor or No Resolution of Isomer Peaks
If your chromatogram shows a single, broad peak or poorly resolved shoulders where multiple isomers are expected, consider the following steps in a logical progression.
Workflow for Improving Isomer Resolution
Caption: A systematic workflow for troubleshooting poor resolution of hirsutinolide isomers.
Detailed Troubleshooting Steps:
1. Mobile Phase Optimization:
-
Rationale: Changing the mobile phase composition is often the quickest and most cost-effective way to alter selectivity.
-
Action:
-
If using acetonitrile, switch to methanol, or vice versa.
-
If using an isocratic method, try a shallow gradient. A slower gradient allows more time for the isomers to interact differently with the stationary phase.
-
Add 0.1% formic acid or acetic acid to the mobile phase to improve peak shape.
-
2. Change Column Chemistry:
-
Rationale: If mobile phase optimization is insufficient, the interaction between the analytes and the stationary phase needs to be fundamentally changed.
-
Action:
-
For diastereomers or constitutional isomers, move from a standard C18 to a phenyl-hexyl or a PFP column to introduce different separation mechanisms like π-π interactions.
-
For enantiomers, a chiral stationary phase is necessary. A screening approach with several different types of chiral columns (e.g., polysaccharide-based) is often the most effective strategy.
-
3. Temperature Adjustment:
-
Rationale: Temperature affects both the viscosity of the mobile phase (and thus efficiency) and the thermodynamics of the analyte-stationary phase interaction (selectivity).
-
Action: Systematically evaluate the separation at different temperatures, for example, in 10°C increments from 30°C to 60°C.
4. Consider Advanced Techniques:
-
Rationale: For particularly challenging separations, alternative chromatographic techniques may offer superior resolving power.
-
Action: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for chiral separations. It often provides different selectivity and can be faster and more environmentally friendly.
Problem 2: Peak Tailing
Peak tailing can obscure the resolution of closely eluting isomers.
Workflow for Addressing Peak Tailing
Caption: Troubleshooting workflow for diagnosing and correcting peak tailing.
Detailed Troubleshooting Steps:
1. Check for Column Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Inject a serial dilution of your sample. If the peak shape improves at lower concentrations, you are likely overloading the column.
2. Mobile Phase Modification:
-
Rationale: Acidic additives can protonate residual silanols on the stationary phase, reducing unwanted secondary interactions with the hirsutinolide molecules.
-
Action: Add a small amount (0.05-0.1%) of an acid like formic acid to your mobile phase.
3. Use a High-Quality, End-Capped Column:
-
Rationale: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the active silanol groups.
-
Action: Ensure you are using a modern, high-performance column. If your column is old, it may need to be replaced.
Problem 3: Irreproducible Retention Times
Fluctuating retention times can make peak identification and quantification unreliable.
1. Ensure System Equilibration:
-
Rationale: The column needs to be fully equilibrated with the mobile phase before starting an analytical run, especially when using gradients or mobile phases with additives.
-
Action: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
2. Check for Mobile Phase Instability:
-
Rationale: If the mobile phase is not stable or is improperly prepared, its composition can change over time, leading to shifts in retention.
-
Action: Prepare fresh mobile phase daily. Ensure it is well-mixed and degassed.
3. Verify HPLC System Performance:
-
Rationale: Leaks in the pump or injector, or a faulty check valve, can cause fluctuations in flow rate and pressure, leading to inconsistent retention times.
-
Action: Perform a system pressure test and check for any visible leaks.
4. Control Column Temperature:
-
Rationale: Even small fluctuations in ambient temperature can affect retention times.
-
Action: Use a column oven to maintain a constant and controlled temperature.
Experimental Protocols
Protocol 1: Generic Screening Method for Hirsutinolide Diastereomers/Constitutional Isomers
This protocol provides a starting point for developing a separation method for hirsutinolide isomers that are not enantiomers.
-
Column: Start with a high-quality, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm). If resolution is poor, switch to a Phenyl-Hexyl or PFP column of similar dimensions.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
Start at a low percentage of B (e.g., 20-30%) and run a linear gradient to a high percentage of B (e.g., 80-90%) over 20-30 minutes.
-
Hold at high %B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV detection at an appropriate wavelength for hirsutinolides (often in the range of 210-230 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 5-10 µL
Protocol 2: Chiral Screening for Hirsutinolide Enantiomers
This protocol outlines a screening approach for separating enantiomers using chiral stationary phases.
-
Columns: Screen a minimum of two different polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based).
-
Modes of Operation: For each column, screen in both normal-phase and reversed-phase modes.
-
Normal Phase:
-
Mobile Phase: n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20, 70:30).
-
Flow Rate: 1.0 mL/min
-
-
Reversed Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Similar to Protocol 1, or isocratic conditions if retention is adequate.
-
Flow Rate: 0.5 - 1.0 mL/min
-
-
-
Temperature: Maintain at 25°C initially. Temperature can be used for further optimization.
-
Detection: As described in Protocol 1.
Technical Support Center: Troubleshooting the Instability of 8alpha-(2-Methylacryloyloxy)hirsutinolide During Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8alpha-(2-Methylacryloyloxy)hirsutinolide. As a sesquiterpene lactone with a reactive α,β-unsaturated ester moiety, this compound can exhibit instability during storage, leading to degradation and a subsequent loss of biological activity. This document provides a comprehensive resource in a question-and-answer format to troubleshoot and mitigate these stability challenges, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: My this compound sample shows decreasing potency in my bioassays. What are the likely causes?
A decrease in biological activity is a primary indicator of compound degradation. For this compound, the principal culprits are hydrolysis of the ester or lactone functionalities, and reactions involving the Michael acceptor site. These reactions can be influenced by storage conditions such as temperature, pH, solvent, and light exposure.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Form | Temperature | Atmosphere | Light Condition |
| Short-Term | Dry Powder | 2-8°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Long-Term | Dry Powder | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| Stock Solutions | Anhydrous Aprotic Solvent (e.g., DMSO, Acetonitrile) | -80°C | Tightly Sealed Vials | Protected from Light (Amber Vial) |
Q3: I've observed new peaks in the HPLC analysis of my stored this compound sample. What could they be?
The appearance of new peaks strongly suggests degradation. These could correspond to hydrolysis products, solvent adducts, or isomers. It is crucial to characterize these new peaks to understand the degradation pathway. A common degradation pathway for sesquiterpene lactones is the hydrolysis of the lactone ring.[1]
Q4: Can the solvent I use for my stock solution affect the stability of the compound?
Absolutely. Protic solvents, especially alcohols like methanol and ethanol, can react with the electrophilic centers of sesquiterpene lactones, forming solvent adducts, particularly at elevated temperatures.[2] For stock solutions intended for long-term storage, it is highly recommended to use anhydrous aprotic solvents such as DMSO or acetonitrile.
Q5: Is this compound sensitive to light?
Yes, many sesquiterpene lactones are photosensitive.[3][4] Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is a critical best practice to always handle and store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and resolving stability issues with this compound.
Guide 1: Investigating Loss of Biological Activity
A decline in the expected biological effect is a significant concern. This guide will help you pinpoint the cause.
Symptom: Your this compound sample shows reduced efficacy in your cellular or biochemical assays compared to a freshly prepared sample.
Workflow for Troubleshooting Loss of Activity:
Caption: Troubleshooting workflow for loss of biological activity.
Causality Explained:
-
Storage Temperature: Lower temperatures slow down chemical reactions, including hydrolysis and other degradation pathways. Storing at -20°C or -80°C is crucial for long-term preservation.[2]
-
Solvent Choice: Protic solvents can act as nucleophiles, attacking the electrophilic sites on the molecule. Anhydrous aprotic solvents minimize the risk of hydrolysis and solvent adduct formation.[4]
-
pH of Aqueous Buffers: The ester and lactone groups in this compound are susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Sesquiterpene lactones are generally more stable in slightly acidic conditions (pH 5-6) and can degrade in neutral to alkaline buffers.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture into the sample and potentially accelerate degradation. Aliquoting into single-use vials is a critical preventative measure.
Guide 2: Identifying and Characterizing Degradation Products
The appearance of unexpected peaks in your analytical chromatogram is a direct sign of instability. This guide provides a systematic approach to their identification.
Symptom: HPLC or LC-MS analysis of your this compound sample reveals one or more new peaks that were not present in the initial analysis.
Workflow for Characterizing Unknown Peaks:
Caption: Decision tree for identifying unknown peaks in a chromatogram.
Causality Explained:
-
Forced Degradation Studies: Intentionally stressing the compound under various conditions (e.g., acid, base, heat, light, oxidation) helps to generate potential degradation products in a controlled manner.[5][6][7] By comparing the chromatograms of the stressed samples to your stored sample, you can often tentatively identify the nature of the degradation.
-
Structural Elucidation: Once a degradation product is consistently observed, techniques like high-resolution mass spectrometry (HRMS) can provide an accurate molecular formula, and NMR spectroscopy can be used to determine its structure.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures to ensure the stability of this compound.
Protocol 1: Preparation and Storage of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for long-term storage with minimal degradation.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous acetonitrile (ACN)
-
Sterile, amber, screw-cap vials
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile environment.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or ACN to achieve the desired stock concentration (e.g., 10 mM).
-
Inert Atmosphere: Gently flush the headspace of the vial with a stream of argon or nitrogen gas to displace oxygen.
-
Sealing and Labeling: Tightly seal the vial and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Aliquoting: Immediately prepare single-use aliquots in smaller, appropriately sized amber vials. This is the most critical step to prevent multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient (Starting Conditions):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis scan if unknown).
Procedure:
-
Sample Preparation: Dilute a small amount of your stock solution in the initial mobile phase composition.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Monitor the chromatogram for the parent peak and any additional peaks.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition as needed to achieve good separation (resolution > 1.5) between the parent compound and any observed degradation products.
Protocol 3: Forced Degradation Study
Objective: To systematically investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution (in acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Photostability chamber or a controlled light source compliant with ICH Q1B guidelines.[8][9][10][11][12]
-
Heating block or oven
Procedure:
-
Acid Hydrolysis: Mix your stock solution with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix your stock solution with 0.1 M NaOH and keep at room temperature. Take samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) as base-catalyzed hydrolysis is often rapid. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix your stock solution with 3% H₂O₂ and keep at room temperature. Take samples at various time points.
-
Thermal Degradation: Incubate a sample of your stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a sample of your stock solution to a controlled light source according to ICH Q1B guidelines.[8][9][10][11][12] Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples and their corresponding controls using the developed stability-indicating HPLC method.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate the instability of this compound, ensuring the reliability and reproducibility of their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sciencegate.app [sciencegate.app]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. youtube.com [youtube.com]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Bioavailability of 8α-(2-Methylacryloyloxy)hirsutinolide
Welcome to the technical support guide for 8α-(2-Methylacryloyloxy)hirsutinolide. This resource is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with this promising sesquiterpene lactone. Here, we synthesize foundational science with practical, field-proven troubleshooting strategies to guide your formulation development efforts.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and initial questions researchers face when beginning their work with 8α-(2-Methylacryloyloxy)hirsutinolide and similar lipophilic natural products.
Q1: Why is the oral bioavailability of 8α-(2-Methylacryloyloxy)hirsutinolide expected to be low?
A1: The bioavailability of 8α-(2-Methylacryloyloxy)hirsutinolide, a member of the sesquiterpene lactone class, is likely hampered by several key physicochemical properties.[1][2][3] Like many complex natural products, it is a lipophilic (fat-soluble) molecule.[4] This inherent lipophilicity leads to poor aqueous solubility, which is a primary prerequisite for absorption in the gastrointestinal (GI) tract.[5][6][7] Furthermore, its molecular structure may make it a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transport the compound back into the GI lumen, preventing its entry into systemic circulation.[8]
-
Physicochemical Profile Estimation: Based on related structures, we can anticipate challenges. For instance, a similar hirsutinolide derivative has a calculated LogP of 1.3, indicating moderate lipophilicity, and a molecular weight of ~406 g/mol .[9] While not excessively high, this profile often correlates with dissolution rate-limited absorption.
Q2: What are the critical first steps before I start developing a complex formulation?
A2: A thorough pre-formulation assessment is non-negotiable. Rushing into complex formulations without this data is inefficient and can lead to failed batches.
-
Confirm Compound Identity and Purity: Use techniques like NMR, LC-MS, and HPLC to ensure you are working with a pure, well-characterized starting material.
-
Determine Basic Physicochemical Properties:
-
Aqueous Solubility: Quantify the solubility in purified water and relevant buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract. Expect this to be very low (<10 µg/mL).
-
LogP/LogD: Experimentally determine the partition coefficient to have a precise measure of lipophilicity. This value is critical for selecting formulation strategies.[10]
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to understand if your compound is crystalline or amorphous and to determine its melting point.[11][12][13] A high melting point often correlates with low solubility.
-
-
Excipient Solubility Screen: Before combining excipients, measure the saturation solubility of your compound in a panel of individual pharmaceutical oils, surfactants, and co-solvents. This is the most critical step for designing lipid-based systems like SEDDS.[10][14]
Q3: What are the primary formulation strategies I should consider for this type of molecule?
A3: For lipophilic compounds like 8α-(2-Methylacryloyloxy)hirsutinolide, the goal is to present the drug to the intestinal wall in a solubilized state. The leading strategies fall into three main categories:[8][15][16]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use oils and surfactants to dissolve the drug and form fine dispersions (emulsions or microemulsions) in the gut.[17][18] Self-Emulsifying Drug Delivery Systems (SEDDS) are a particularly powerful LBDDS approach.[5][6][19]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[20][21] This converts the drug from a stable, low-solubility crystalline form to a high-energy, more soluble amorphous state.[13][22][23]
-
Nanoparticulate Systems: This involves encapsulating the drug within nanoparticles, such as those made from biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA).[16][24][25][26] This can improve solubility and potentially alter drug transport pathways.[27][28]
| Technology Platform | Primary Mechanism of Action | Ideal For... | Common Challenges |
| Lipid-Based (SEDDS) | Presents drug in a pre-dissolved state; forms a fine emulsion in the GI tract, increasing surface area for absorption.[6][17] | Compounds with moderate to high lipophilicity (LogP 2-5) and a sufficient dose that can be dissolved in a reasonable volume of oil.[19] | Excipient selection, potential for GI irritation from surfactants, physical instability of liquid formulations.[19] |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy amorphous state, leading to higher apparent solubility and supersaturation upon dissolution.[20][21] | Compounds with high melting points and strong crystal lattice energy that limits dissolution. | Physical instability (recrystallization over time), selection of the correct polymer, manufacturing complexities (spray drying, hot melt extrusion).[21][22] |
| Nanoparticles (e.g., PLGA) | Encapsulates the drug, increasing surface area-to-volume ratio; can protect the drug from degradation and facilitate transport.[26][28] | Potent compounds where a low drug load is acceptable; potential for targeted delivery. | Low drug loading capacity, complex manufacturing process, scaling up challenges.[28] |
Part 2: Troubleshooting Guide: Lipid-Based Formulations (SEDDS)
Lipid-based systems, particularly SEDDS, are often a first-line approach for lipophilic molecules. Here’s how to troubleshoot common issues.
Q4: I've performed my excipient screen. How do I rationally combine them to create a stable and effective SEDDS?
A4: This requires a systematic approach. After identifying the oils and surfactants that best solubilize your drug, the next step is to evaluate their miscibility and ability to self-emulsify.[14]
-
Construct Ternary Phase Diagrams: This is the cornerstone of SEDDS formulation. By systematically mixing different ratios of oil, surfactant, and co-surfactant/co-solvent, you can map out the regions that form stable and clear microemulsions upon dilution with water. This visual tool is invaluable for identifying robust formulation compositions.
-
Assess Emulsification Performance: A good SEDDS should spontaneously form a fine, homogenous emulsion with gentle agitation.[17] Add your prototype formulation to water (e.g., 1:100 dilution) and observe.
-
Grade A: Rapidly forms a clear or bluish-white microemulsion. This is the target.
-
Grade B: Forms a fine, milky emulsion. Acceptable, but could be optimized.
-
Grade C/D: Poor or no emulsification; large oil droplets or drug precipitation are visible. This formulation is not viable.
-
Q5: My SEDDS formulation looks great as a pre-concentrate, but it precipitates the drug when I add it to water. What’s wrong?
A5: This is a classic and critical failure mode. It indicates that while the drug is soluble in the lipid pre-concentrate, the formulation cannot maintain drug solubility once it disperses into an emulsion in the aqueous environment of the gut.
-
Causality: The surfactant and co-surfactant are responsible for creating the oil-water interface (micelles or droplets) where the drug resides. If the concentration of these agents at the interface is insufficient upon dilution, the system's capacity to hold the drug is exceeded, and it crashes out.
-
Troubleshooting Steps:
-
Increase Surfactant/Co-surfactant Ratio: The most direct solution is to increase the proportion of surfactant and/or co-surfactant relative to the oil phase. This provides more "space" for the drug in the dispersed phase.
-
Re-evaluate Excipients: Your initial screen may have identified an oil with high drug solubility but poor miscibility with your chosen surfactant. Try a different surfactant with a higher Hydrophile-Lipophile Balance (HLB) value (typically 8-12 for SEDDS) or a more compatible oil.[29]
-
Incorporate a Co-solvent: A water-miscible co-solvent (e.g., Transcutol®, PEG 400) can help maintain drug solubility during the dispersion process.[29] It acts as a bridge between the lipophilic and aqueous phases.
-
Perform in vitro Lipolysis: This advanced test simulates the digestion of the lipid formulation by pancreatic enzymes. It helps predict if the drug will remain solubilized as the formulation components are broken down and absorbed in the gut.[14]
-
Experimental Workflow: Screening Excipients for SEDDS Formulation
Part 3: Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful but technically demanding strategy. Stability is the primary concern.
Q6: I've successfully made an amorphous solid dispersion, but how do I prove it's truly amorphous and not just a physical mixture?
A6: This is a critical quality control step. A combination of orthogonal analytical techniques is required for confirmation.[11][30][31]
-
Powder X-Ray Diffraction (PXRD): This is the gold standard. A crystalline material will produce sharp, characteristic Bragg peaks. A truly amorphous sample will show only a broad, diffuse "halo," indicating the absence of long-range molecular order.[12] The simple superposition of patterns from the drug and polymer indicates a physical mixture, not a true dispersion.[12]
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram, a crystalline drug will show a sharp endothermic peak at its melting point (Tm).[12] An amorphous dispersion will not have a melting peak. Instead, it will exhibit a single glass transition temperature (Tg), a subtle shift in the heat capacity, which should be between the Tgs of the pure drug and the polymer.[13] The absence of a melting peak is strong evidence of an amorphous state.[12]
-
Polarized Light Microscopy (PLM): Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light. Amorphous materials are isotropic and will remain dark. This is a quick and effective screening tool.
Q7: My ASD formulation shows excellent dissolution initially, but on storage (e.g., 40°C/75% RH), it recrystallizes. How can I improve its stability?
A7: Amorphous forms are thermodynamically unstable, and recrystallization is the primary failure mode, which negates the bioavailability advantage.[21][22] Stability is a function of molecular mobility and drug-polymer interactions.
-
Causality: The polymer matrix is meant to physically entrap the drug molecules and prevent them from aligning into a crystal lattice. At temperatures above the glass transition temperature (Tg) or in the presence of moisture (which acts as a plasticizer, lowering the Tg), molecular mobility increases, allowing recrystallization to occur.[13]
-
Troubleshooting Steps:
-
Select a Polymer with a Higher Tg: Polymers like PVP or HPMC-AS have high Tgs and can form strong hydrogen bonds with the drug, both of which help to reduce molecular mobility and stabilize the amorphous form.[22]
-
Increase Polymer Loading: A higher polymer-to-drug ratio provides better separation of drug molecules, making it sterically more difficult for them to crystallize. However, this will increase the final dosage form size.
-
Ensure Miscibility: The drug and polymer must be miscible to form a stable, single-phase system. If they are not, phase separation can occur over time, leading to domains of pure amorphous drug that are highly prone to crystallization. Use DSC to confirm a single Tg for the dispersion, which is evidence of miscibility.
-
Control Moisture: Package the final product with desiccants and in moisture-impermeable containers. This is a critical and often overlooked aspect of ASD stability.
-
Logical Flow: Confirming ASD Formation & Stability
Part 4: Troubleshooting Guide: In Vitro Performance & Permeability
A good formulation must not only enhance solubility but also facilitate absorption across the intestinal epithelium.
Q8: My formulation shows excellent solubility and dissolution in buffer, but it performs poorly in a Caco-2 cell permeability assay. What does this mean?
A8: This is a common and challenging scenario that highlights the difference between solubility enhancement and permeability enhancement. The Caco-2 cell monolayer is the gold-standard in vitro model for predicting human intestinal absorption because it mimics the intestinal barrier, complete with tight junctions and efflux transporters.[32][33][34]
-
Possible Causes:
-
Efflux Transporter Substrate: Your compound is likely a substrate for an efflux pump like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[35] The formulation successfully delivers the drug to the cell surface in a dissolved state, but the cell actively pumps it back out.
-
Poor Intrinsic Permeability: The molecule itself may be too large or too polar to efficiently pass through the lipid cell membrane via passive diffusion, even when solubilized.
-
Formulation Interference: Certain excipients, particularly high concentrations of some surfactants, can compromise the integrity of the Caco-2 monolayer, leading to artificially high or variable permeability results.
-
-
Troubleshooting Protocol:
-
Conduct a Bi-directional Caco-2 Assay: Measure permeability in both directions: from the apical (gut) side to the basolateral (blood) side (Papp A→B) and from B→A.[34][35]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is a strong indicator that your compound is subject to active efflux.[35]
-
Test with Inhibitors: Re-run the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). If the A→B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that your compound is a substrate for that specific pump.[35]
-
Consider Permeation Enhancers: If efflux is confirmed, you may need to incorporate excipients that act as permeation enhancers or P-gp inhibitors into your formulation, though this requires careful consideration of potential toxicity.
-
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Self Emulsifying Drug Delivery System: A Tool in Solubility Enhancement of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. opendata.uni-halle.de [opendata.uni-halle.de]
- 14. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 15. Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs [wisdomlib.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. veranova.com [veranova.com]
- 21. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Micelle-templated, poly(lactic-co-glycolic acid) nanoparticles for hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.aip.org [pubs.aip.org]
- 27. PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 34. enamine.net [enamine.net]
- 35. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: A Guide to Minimizing Degradation of 8α-(2-Methylacryloyloxy)hirsutinolide During Extraction
Welcome to the technical support guide for the extraction of 8α-(2-Methylacryloyloxy)hirsutinolide. As a hirsutinolide-type sesquiterpene lactone, this molecule possesses significant biological activity, making it a compound of high interest in drug development and phytochemical research.[1][2][3][4] However, its chemical structure, which is key to its bioactivity, also contains several labile functional groups. These groups make the molecule highly susceptible to degradation during extraction and purification if conditions are not rigorously controlled.
This guide is designed for researchers and drug development professionals to navigate the complexities of extracting this sensitive compound. We will delve into the causal mechanisms of its degradation and provide field-proven troubleshooting advice and optimized protocols to ensure the integrity and maximize the yield of your target molecule.
Part 1: Understanding the Molecular Instability
The primary challenge in working with 8α-(2-Methylacryloyloxy)hirsutinolide stems from two key structural features: an ester side chain and an α-methylene-γ-lactone ring. Both are electrophilic and prone to nucleophilic attack and hydrolysis.
-
Ester Side Chain: The 2-methylacryloyloxy group at the C8 position is a primary site of degradation. This ester linkage is readily cleaved under both acidic and, more rapidly, basic conditions in a reaction known as saponification.[5][6][7] This hydrolysis results in the loss of the side chain, yielding the hirsutinolide core and increasing the polarity of the resulting molecule.
-
α-Methylene-γ-lactone Ring: This moiety is a classic Michael acceptor, crucial for the compound's biological activity, as it reacts with nucleophilic residues (like cysteine) in proteins.[8][9][10] However, this reactivity also makes it a point of vulnerability during extraction. It can react with nucleophiles present in the extraction solvent or be hydrolyzed (ring-opening) under strong basic or acidic conditions.
Below is a diagram illustrating the key labile sites on the molecule.
Caption: Key degradation-prone sites on the target molecule.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of 8α-(2-Methylacryloyloxy)hirsutinolide in a practical question-and-answer format.
Q1: My final yield is consistently low, and I observe an unknown, more polar spot on my TLC analysis. What is the likely cause?
A1: This is a classic symptom of ester hydrolysis. The loss of the lipophilic 2-methylacryloyloxy side chain exposes a hydroxyl group on the hirsutinolide core, significantly increasing the compound's polarity. This degradation is most commonly caused by exposure to non-optimal pH.
-
Causality: Sesquiterpene lactones bearing ester side chains are known to be unstable at neutral to alkaline pH. Studies have shown that these side chains are rapidly lost at pH 7.4, while they remain stable at a slightly acidic pH of 5.5.[11][12] Basic conditions, even mild ones, promote saponification, an irreversible reaction that cleaves the ester bond.[5][6]
-
Solution: Maintain a slightly acidic environment (pH 5.5-6.5) throughout your extraction and purification process. If using aqueous or alcoholic solvent systems, consider buffering them or adding a small percentage of a weak acid like formic or acetic acid.[13] Avoid using basic solutions or unpurified solvents that may contain basic impurities.
Q2: I'm using a standard methanol extraction, but my recovery is poor. Could the solvent itself be the problem?
A2: Yes, the choice of solvent is critical. While methanol is effective at solubilizing many sesquiterpene lactones, protic solvents like methanol and ethanol can be problematic.
-
Causality: The α-methylene-γ-lactone moiety is an electrophilic center. Protic solvents, especially alcohols, can act as nucleophiles and add across this reactive site, forming ethoxy or methoxy adducts.[14] This reaction neutralizes a key pharmacophore and alters the chemical identity of your target molecule. Furthermore, prolonged extraction times, even with a suitable solvent, can lead to degradation, especially if the plant material is stored improperly after being powdered.[15]
-
Solution:
-
Solvent Selection: Prioritize aprotic solvents of medium polarity, such as ethyl acetate or dichloromethane (DCM). These solvents are less likely to react with the molecule.
-
Extraction Technique: Employ methods that reduce extraction time and temperature. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are excellent alternatives to long-duration maceration or high-temperature Soxhlet extraction.[16][17] However, MAE must be carefully optimized to prevent thermal degradation.[17]
-
Q3: I have to concentrate a large volume of solvent. What is the maximum safe temperature for my rotary evaporator?
A3: Thermal degradation is a significant risk for many complex natural products, including sesquiterpene lactones.[18][19][20]
-
Causality: High temperatures provide the activation energy needed to break weak covalent bonds or accelerate unwanted side reactions, leading to molecular decomposition.
-
Solution: The water bath of your rotary evaporator should never exceed 40-45°C .[18] To achieve efficient evaporation at this low temperature, ensure your vacuum system is operating correctly to sufficiently lower the boiling point of the solvent.
Q4: Does exposure to ambient light in the lab affect my sample during processing?
A4: Absolutely. Photodegradation is a frequently underestimated cause of yield loss for sesquiterpene lactones.[18]
-
Causality: The conjugated double bonds within the structure of many sesquiterpene lactones can absorb UV radiation. This energy absorption can excite the molecule into a higher energy state, leading to bond cleavage, isomerization, or reactions with solvent molecules. Studies on the related compound lactucin showed a half-life of only about 45 minutes under UV irradiation.[21][22][23]
-
Solution: Protect your sample from light at all stages. Use amber glassware, wrap flasks and beakers in aluminum foil, and minimize the time the sample is exposed to direct light. Store all extracts and purified fractions in the dark at low temperatures.[18]
Summary of Troubleshooting Recommendations
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield with a new, more polar spot on TLC/HPLC. | Ester Hydrolysis: pH is too high (neutral or basic).[11][12] | Maintain pH between 5.5-6.5. Use buffered solutions or add 0.1% formic/acetic acid to the solvent. |
| General low recovery, even without obvious new spots. | Solvent-Induced Degradation: Reaction of protic solvents (e.g., methanol, ethanol) with the α-methylene-γ-lactone moiety.[14] | Use aprotic solvents like ethyl acetate, acetone, or dichloromethane. |
| Significant yield loss after solvent evaporation. | Thermal Degradation: Excessive heat during concentration.[18] | Keep rotary evaporator bath temperature below 40-45°C. Ensure a strong vacuum. |
| Yield decreases over the course of the workday. | Photodegradation: Exposure to ambient or direct UV light.[21][22][23] | Use amber glassware, cover equipment with aluminum foil, and work in subdued lighting. |
| Inconsistent yields between batches. | Plant Material Degradation: Instability of powdered plant material over time.[15] | Use freshly powdered plant material for each extraction. Store dried material whole and grind just before use. |
Part 3: Optimized Protocol for Degradation-Minimized Extraction
This protocol for Ultrasound-Assisted Extraction (UAE) is designed to maximize the yield of intact 8α-(2-Methylacryloyloxy)hirsutinolide by controlling the key parameters discussed above.
Materials and Reagents:
-
Dried plant material (e.g., from Vernonia species)[2][3][24], freshly powdered.
-
Ethyl Acetate (HPLC grade).
-
n-Hexane (HPLC grade).
-
Formic Acid (ACS grade).
-
Ultrasonic bath with temperature control.
-
Amber-colored glassware (flasks, beakers, funnels).
-
Rotary evaporator with a high-performance vacuum pump.
-
Whatman No. 1 filter paper or equivalent.
-
Aluminum foil.
Step-by-Step Methodology:
-
Preparation of Solvent: Prepare the extraction solvent: Ethyl Acetate with 0.1% (v/v) Formic Acid. The acid ensures a protective, slightly acidic environment to prevent hydrolysis.
-
Plant Material Preparation:
-
Weigh 10 g of freshly powdered, dried plant material.
-
Place the powder into a 250 mL amber Erlenmeyer flask.
-
-
Initial Defatting (Optional but Recommended):
-
Add 100 mL of n-hexane to the flask.
-
Agitate for 30 minutes at room temperature to remove non-polar constituents like fats and waxes.
-
Filter the mixture and discard the hexane. Allow the plant material to air-dry briefly in a fume hood (away from light).
-
-
Ultrasound-Assisted Extraction:
-
Transfer the defatted plant material to a clean 250 mL amber flask.
-
Add 150 mL of the acidified ethyl acetate extraction solvent.
-
Place the flask in an ultrasonic bath. Crucially, maintain the bath temperature at or below 25°C. Use a cooling coil or add ice to the bath as needed.
-
Sonicate the mixture for 30 minutes.[16]
-
-
Filtration and Collection:
-
Immediately filter the extract under vacuum through Whatman No. 1 paper into an amber round-bottom flask.
-
To maximize yield, repeat the extraction (Step 4) on the plant residue with another 100 mL of fresh solvent.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extracts using a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Evaporate the solvent until a crude extract remains.
-
-
Storage:
-
Immediately redissolve the crude extract in a minimal amount of a suitable solvent for your next purification step (e.g., DCM/methanol).
-
Transfer to an amber vial, flush with nitrogen or argon gas to displace oxygen, seal tightly, and store at -20°C, protected from light.
-
Extraction Workflow Diagram
Caption: Optimized workflow for minimizing compound degradation.
Part 4: Key Degradation Pathways Overview
The following diagram summarizes the primary environmental factors leading to the degradation of 8α-(2-Methylacryloyloxy)hirsutinolide. Effective management of these three factors is the cornerstone of a successful extraction.
Caption: The three primary environmental drivers of degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Books & E-Journals - [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chimia.ch [chimia.ch]
- 22. researchgate.net [researchgate.net]
- 23. UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS | CHIMIA [chimia.ch]
- 24. researchgate.net [researchgate.net]
addressing resistance mechanisms to 8alpha-(2-Methylacryloyloxy)hirsutinolide in cancer cells
Technical Support Center: 8α-(2-Methylacryloyloxy)hirsutinolide
A Guide to Investigating and Overcoming Cellular Resistance Mechanisms
Welcome to the technical support center for 8α-(2-Methylacryloyloxy)hirsutinolide and related sesquiterpene lactones. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting and experimental protocols for researchers encountering resistance to this compound in their cancer cell models. This resource moves beyond simple FAQs to offer detailed, validated workflows that explain the causality behind our experimental recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when observing diminished efficacy of 8α-(2-Methylacryloyloxy)hirsutinolide.
Q1: My cancer cells, which were initially sensitive to 8α-(2-Methylacryloyloxy)hirsutinolide, are now showing reduced responsiveness. What are the most probable causes?
A1: This phenomenon is characteristic of acquired drug resistance, a significant challenge in cancer therapy.[1] Based on the known mechanisms of sesquiterpene lactones and general principles of chemotherapy resistance, the primary drivers are likely:
-
Upregulation of Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, reducing its intracellular concentration and thus its efficacy.[2][3] Key transporters include P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance Protein 1 (MRP1/ABCC1).[4]
-
Activation of Pro-Survival Signaling Pathways: The compound's efficacy is linked to its ability to inhibit pro-tumorigenic signaling. A closely related compound, 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH), is known to inhibit STAT3 and STAT2 phosphorylation.[5][6] Resistance can emerge if cancer cells constitutively activate these or alternative survival pathways, such as the NF-κB pathway, to bypass the drug's inhibitory effects.[7][8] Both STAT3 and NF-κB are central regulators of cell survival, and their sustained activation is a hallmark of resistance to various cancer therapies.[9][10][11]
-
Increased Drug Detoxification: The compound, like many sesquiterpene lactones, can be neutralized within the cell. A primary mechanism is conjugation with intracellular glutathione (GSH), a reaction often catalyzed by Glutathione S-transferases (GSTs).[12] Increased levels or activity of GSH and GSTs can lead to rapid inactivation and clearance of the drug.[13]
Q2: What is the established mechanism of action for 8α-(2-Methylacryloyloxy)hirsutinolide, and how does that inform our investigation into resistance?
A2: 8α-(2-Methylacryloyloxy)hirsutinolide belongs to the sesquiterpene lactone class of natural products.[14] While direct studies on this specific molecule are emerging, its close structural analogs and class members are known to exert their anti-cancer effects by targeting key oncogenic signaling pathways. For instance, 8αTGH potently inhibits the phosphorylation of STAT3 and STAT2, leading to G2/M cell cycle arrest and reduced proliferation in oral cancer cells.[5][6] Sesquiterpene lactones are also well-documented inhibitors of the NF-κB pathway.[15][16]
Understanding this mechanism is critical because it directs our investigation. Resistance isn't random; it's an adaptive response. If the drug primarily targets the STAT3 pathway, we must investigate how the cell is compensating—either by hyperactivating STAT3 through upstream signals, activating a parallel survival pathway like NF-κB or PI3K/Akt, or by preventing the drug from reaching its target in the first place.[7][15]
Q3: How can I design my initial experiments to anticipate and monitor for the development of resistance?
A3: A proactive approach is always best. We recommend the following:
-
Establish a Baseline: Thoroughly characterize the initial sensitivity of your parental cell line. This includes determining the half-maximal inhibitory concentration (IC50) and analyzing the baseline expression of key proteins (STAT3, p-STAT3, p65 NF-κB, P-gp, BCRP).
-
Periodic Sensitivity Testing: Do not assume constant sensitivity. When continuously culturing cells with the compound (e.g., for generating a resistant line), perform an IC50 determination every 3-4 passages to track any shift in responsiveness.
-
Low-Dose Continuous Culture: To model the gradual development of resistance, culture a parallel batch of cells in a continuous low dose of the compound (e.g., at the IC20 concentration). This can select for resistant populations over time.
-
Freeze Early Passages: Always maintain frozen stocks of the parental cell line and early-passage treated cells. This provides a reliable control for comparison if you suspect resistance has developed in your long-term cultures.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step methodologies to dissect the specific resistance mechanisms at play in your cell model.
Guide 1: Confirming and Quantifying Drug Resistance
The first step is to empirically confirm that your cells have developed resistance and to quantify the magnitude of this change.
Principle of the Assay: This assay measures the effect of different drug concentrations on cell viability to calculate the IC50 value—the concentration at which 50% of cell growth is inhibited. A significant increase in the IC50 value of your treated cell line compared to the parental line is the definitive confirmation of resistance.[17][18]
Methodology:
-
Cell Plating: Seed both parental (sensitive) and suspected resistant cells into 96-well plates at a predetermined optimal density. Ensure the density allows for logarithmic growth over the assay period (typically 72 hours).[17] Include wells for "time zero" (t=0) measurement and "no drug" controls.
-
Time Zero Plate: Immediately after plating, quantify the cell number in the t=0 wells using a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or SRB assay). This value represents the cell count at the start of drug treatment.[18]
-
Drug Addition: Prepare a serial dilution of 8α-(2-Methylacryloyloxy)hirsutinolide. A common approach is a 10-point, 3-fold dilution series centered around the expected IC50. Add the drug to the appropriate wells.
-
Incubation: Incubate the plates for a period equivalent to at least 1.5-2 normal cell doubling times (commonly 72 hours).
-
Quantify Endpoint Viability: Add the viability reagent to all wells (except the t=0 plate, which is already read) and measure the signal according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the average background signal (media only) from all measurements.
-
Normalize the data. A robust method is the Growth Rate (GR) inhibition metric, but a simpler normalization is to express viability as a percentage of the "no drug" control after correcting for the "time zero" cell count.
-
Plot the normalized response versus the log of the drug concentration and fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50.
-
A significant fold-change in IC50 confirms resistance. A 3- to 10-fold increase is typically considered representative of drug resistance.
| Cell Line | Passage Number | IC50 (µM) | Fold-Change in Resistance |
| Parental MCF-7 | 5 | 1.5 ± 0.2 | 1.0 (Baseline) |
| Resistant MCF-7 | 20 (continuous exposure) | 18.2 ± 1.9 | 12.1 |
Guide 2: Investigating Drug Efflux via ABC Transporters
If resistance is confirmed, a primary suspect is the overexpression of drug efflux pumps.[4][19] This guide provides a workflow to test this hypothesis.
Caption: Workflow for diagnosing ABC transporter-mediated resistance.
Principle of the Assay: This technique uses antibodies to detect and quantify the protein levels of specific ABC transporters (P-gp, BCRP, MRP1) in parental versus resistant cell lysates. An increase in protein level in the resistant line is strong evidence for this mechanism.
Methodology:
-
Lysate Preparation: Harvest equal numbers of parental and resistant cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for P-gp/ABCB1, BCRP/ABCG2, and MRP1/ABCC1. Also, probe a separate membrane or strip the current one and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of each target protein to its corresponding loading control. Compare the normalized values between parental and resistant cells.
Principle of the Assay: This is a functional assay specifically for P-gp, which uses the fluorescent substrate Rhodamine 123. Cells with high P-gp activity will pump the dye out, resulting in low intracellular fluorescence. This efflux can be blocked by a known P-gp inhibitor like Verapamil.
Methodology:
-
Cell Preparation: Harvest parental and resistant cells and resuspend them in phenol red-free media or PBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: For inhibitor control wells, pre-incubate cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all samples to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C to allow dye uptake.
-
Efflux Phase: Pellet the cells by centrifugation, remove the supernatant containing the dye, and resuspend the cells in fresh, pre-warmed, dye-free media (with or without the inhibitor).
-
Incubation: Incubate for another 30-60 minutes at 37°C to allow for dye efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation:
-
Parental cells should show high fluorescence.
-
Resistant cells with active P-gp will show low fluorescence.
-
Resistant cells + Verapamil should show restored high fluorescence, confirming that the low fluorescence was due to P-gp-mediated efflux.
-
Guide 3: Analyzing Pro-Survival Signaling Pathways
Resistance is often maintained by the rewiring of signaling networks that promote cell survival and proliferation, such as NF-κB and STAT3.[7][9][15]
Caption: Simplified NF-κB and STAT3 signaling in drug resistance.
Principle of the Assay: This protocol assesses the activation state of the NF-κB and STAT3 pathways by measuring the levels of key phosphorylated (active) proteins. Constitutive (constant) phosphorylation of STAT3 (at Tyr705) or degradation of IκBα in resistant cells, even in the presence of the drug, indicates pathway hyperactivation.[9][10]
Methodology:
-
Cell Treatment & Lysis: Culture both parental and resistant cells. Treat with 8α-(2-Methylacryloyloxy)hirsutinolide at the IC50 concentration of the parental line for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells as described in Protocol 2.1.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-4 from Protocol 2.1.
-
Antibody Incubation: Use primary antibodies to probe for the following targets. It is crucial to probe for both the phosphorylated and total forms of proteins to assess the activation state.
-
STAT3 Pathway: anti-p-STAT3 (Tyr705), anti-Total STAT3.
-
NF-κB Pathway: anti-p-IκBα, anti-Total IκBα, anti-p65.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Detection and Analysis: Follow steps 7-9 from Protocol 2.1.
-
Interpretation:
-
Parental Cells: You should see a decrease in p-STAT3 levels after drug treatment.
-
Resistant Cells: If resistance is due to pathway activation, you will likely observe high basal levels of p-STAT3 that are not significantly reduced by the drug. You may also see lower levels of total IκBα, indicating its constant degradation and thus constitutive NF-κB activation.
-
References
- 1. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 2. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aminer.org [aminer.org]
- 12. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of sesquiterpene lactones on antioxidant enzymes and some drug-metabolizing enzymes in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of 8α-(2-Methylacryloyloxy)hirsutinolide
Welcome to the technical support center for the purification of 8α-(2-Methylacryloyloxy)hirsutinolide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the purification of this promising sesquiterpene lactone. As a bioactive natural product, its purity is paramount for subsequent research and development.[1][2] This document provides a synthesis of established chromatographic principles and field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when planning the scaled-up purification of 8α-(2-Methylacryloyloxy)hirsutinolide.
Q1: What are the key chemical properties of 8α-(2-Methylacryloyloxy)hirsutinolide that I should consider for purification?
A1: Understanding the physicochemical properties of 8α-(2-Methylacryloyloxy)hirsutinolide is fundamental to developing a robust purification strategy. Key properties are summarized in the table below. The presence of a lactone ring and an ester group suggests potential sensitivity to pH extremes, which should be considered when selecting solvents and buffer systems.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₇ | [2][3] |
| Molecular Weight | 364.39 g/mol | [3][4] |
| Boiling Point (Predicted) | 583.7±50.0 °C | [3] |
| Density (Predicted) | 1.32±0.1 g/cm³ | [3] |
| pKa (Predicted) | 12.51±0.70 | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Q2: What are the most common chromatographic techniques for purifying sesquiterpene lactones at a larger scale?
A2: For gram-scale purification of sesquiterpene lactones, a multi-step chromatographic approach is often necessary.[5][6] The most common techniques include:
-
Low-Pressure Column Chromatography: Often used as an initial purification step with silica gel to separate major compound classes.[5][6]
-
Reversed-Phase Preparative Liquid Chromatography (RP-Prep HPLC): A high-resolution technique ideal for final polishing steps to achieve high purity.[5][7]
-
Countercurrent Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption and degradation of sensitive compounds.[5][6][8]
Q3: My initial crude extract is a complex mixture. What is a good starting point for purification?
A3: A logical first step for a complex crude extract is a liquid-liquid extraction to partition compounds based on polarity.[5][7] This can significantly simplify the mixture before proceeding to more sophisticated chromatographic techniques. For example, an ethyl acetate extract can be a good starting point for isolating sesquiterpene lactones.[5][6]
Q4: How can I monitor the purification process effectively?
A4: Thin-layer chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of your purification and identifying fractions containing the target compound.[9] For more detailed analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is the gold standard.[10][11]
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up purification of 8α-(2-Methylacryloyloxy)hirsutinolide.
Problem: Low Yield of the Target Compound
| Possible Cause | Solution |
| Compound Degradation on Silica Gel | Sesquiterpene lactones can be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel. Alternatively, explore reversed-phase chromatography or countercurrent chromatography to avoid silica altogether.[5][6] |
| Irreversible Adsorption to the Stationary Phase | This can be an issue with highly polar compounds on silica. A gradient elution with a stronger solvent might help recover the compound. If the problem persists, switching to a different stationary phase is recommended. |
| Co-elution with Other Compounds | If the target compound is not well-separated from impurities, this will lead to impure fractions and a lower yield of the pure compound. Optimize the mobile phase composition or consider a different chromatographic technique with a different selectivity.[12] |
| Precipitation of the Compound | High concentrations of the purified compound in the elution solvent can lead to precipitation. Ensure the chosen solvent has good solvating power for your compound at the target concentration. |
Problem: Poor Resolution and Peak Tailing in Preparative HPLC
| Possible Cause | Solution |
| Column Overload | Injecting too much sample onto the column is a common cause of poor peak shape. Determine the column's loading capacity through a loading study with a small amount of material before committing the entire batch.[12] |
| Inappropriate Mobile Phase | The mobile phase composition is critical for good separation. Perform small-scale analytical HPLC experiments to screen different solvent systems (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid) to find the optimal conditions before scaling up.[12] |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on silica-based C18 columns can cause peak tailing. Using a modern, end-capped stationary phase or adding a small amount of a competitive agent like triethylamine to the mobile phase can mitigate this. |
| Column Degradation | Over time and with repeated use, preparative columns can lose their efficiency. Regularly check the column's performance with a standard compound and follow the manufacturer's guidelines for cleaning and regeneration.[13] |
Problem: Scaling Up from Analytical to Preparative Scale is Not Reproducible
| Possible Cause | Solution |
| Incorrect Scaling Calculations | Ensure that the flow rate, gradient time, and injection volume are correctly scaled based on the column dimensions. The linear velocity of the mobile phase should be kept constant between the analytical and preparative scales. |
| Differences in System Dwell Volume | The volume of the tubing and other components between the pump and the column (dwell volume) can differ significantly between analytical and preparative systems. This can affect gradient delivery and retention times. It's important to account for this when transferring a method. |
| Sample Solubility Issues at Higher Concentrations | A sample that is soluble at the low concentrations used in analytical HPLC may precipitate at the higher concentrations required for preparative scale. Always check the solubility of your sample in the mobile phase at the intended preparative concentration.[12] |
Experimental Protocols
Protocol 1: Initial Purification by Low-Pressure Silica Gel Chromatography
This protocol is designed for the initial fractionation of a crude extract to enrich for 8α-(2-Methylacryloyloxy)hirsutinolide.
-
Column Packing: Dry pack a glass column with silica gel (60 Å, 230-400 mesh) in a fume hood. The amount of silica should be 50-100 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried sample-silica mixture onto the top of the packed column.
-
Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:
-
100% Hexane
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Analyze the collected fractions by TLC to identify those containing the target compound. Pool the fractions that show a high concentration of the desired product.
Protocol 2: Final Purification by Reversed-Phase Preparative HPLC
This protocol is for the final purification of the enriched fractions to obtain high-purity 8α-(2-Methylacryloyloxy)hirsutinolide.
-
Column: Use a C18 preparative HPLC column with appropriate dimensions for your sample size.
-
Mobile Phase: A common mobile phase for sesquiterpene lactones is a gradient of acetonitrile and water. A typical starting point is 30% acetonitrile in water, increasing to 70% acetonitrile over 30-40 minutes. The addition of 0.1% formic acid can improve peak shape.
-
Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.[12]
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on the UV chromatogram. The target compound should have a characteristic UV absorbance.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-DAD-MS to confirm the purity of 8α-(2-Methylacryloyloxy)hirsutinolide.[10]
Visualizations
General Purification Workflow
Caption: A typical workflow for the purification of 8α-(2-Methylacryloyloxy)hirsutinolide.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low purification yields.
References
- 1. 8α-(2-Methylacryloyloxy)hirsutinolide [myskinrecipes.com]
- 2. 8α-(2-Methylacryloyloxy)hirsutinolide | 188293-70-1 [chemicalbook.com]
- 3. 8α-(2-Methylacryloyloxy)hirsutinolide CAS#: 188293-70-1 [chemicalbook.com]
- 4. 8alpha-(2-Methylacryloyloxy)hirsutinolide | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016) | A. S. Adekenova | 15 Citations [scispace.com]
- 7. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
improving the accuracy of 8alpha-(2-Methylacryloyloxy)hirsutinolide quantification in extracts
Welcome to the technical support guide for the accurate quantification of 8α-(2-Methylacryloyloxy)hirsutinolide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of analyzing this promising sesquiterpene lactone in complex matrices. This guide is structured to address common challenges head-on, ensuring your experimental results are both accurate and reproducible.
Understanding the Analyte: 8α-(2-Methylacryloyloxy)hirsutinolide
8α-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. It is primarily isolated from species within the Asteraceae family, such as Vernonia cinerea. Accurate quantification is critical for pharmacological studies, quality control of herbal preparations, and drug development.
Key Molecular Features & Analytical Implications:
-
Structure: It possesses a hirsutinolide-type skeleton.[1][2]
-
Chemical Formula: C₁₉H₂₄O₇
-
Molecular Weight: 364.39 g/mol [3]
-
Reactive Moieties: The molecule contains an α,β-unsaturated ester and an α-methylene-γ-lactone ring. These functional groups are Michael acceptors, making the compound highly reactive and susceptible to degradation, particularly through nucleophilic addition.[4] This inherent instability is a primary challenge in achieving accurate quantification.
-
Solubility: It is generally soluble in organic solvents like methanol, ethanol, and acetonitrile.
Troubleshooting Guide: Common Quantification Issues
This section addresses specific problems encountered during the analysis of 8α-(2-Methylacryloyloxy)hirsutinolide.
Q1: I'm seeing low or inconsistent recovery of the analyte from my plant extracts. What's going wrong?
A1: Low and variable recovery is a classic problem when working with complex plant matrices. The issue can stem from inefficient extraction, analyte degradation during sample preparation, or loss during cleanup steps.
-
Causality—Extraction Efficiency: The polarity of your extraction solvent must be well-matched to the analyte. While hirsutinolides are moderately polar, the complex matrix of a plant extract contains compounds spanning the entire polarity spectrum. An inefficient extraction will not only yield low analyte amounts but may also disproportionately extract interfering compounds. Research on related sesquiterpene lactones has shown that methanol or high-percentage ethanol are effective solvents.[5]
-
Causality—Analyte Degradation: The stability of sesquiterpene lactones is a significant concern. A study on similar compounds in Arnica tincture demonstrated that they can react with alcoholic solvents (like ethanol) over time, especially with temperature fluctuations.[4][6] Furthermore, pH extremes can catalyze the hydrolysis of the ester linkage or opening of the lactone ring.[7] It is also strongly recommended to use freshly powdered plant material, as a loss of about 20% of total sesquiterpenes was observed after 15-20 days of storage.
Troubleshooting Steps:
-
Optimize Extraction Solvent: If using a less polar solvent, switch to 100% methanol or 85-95% ethanol.
-
Incorporate Sonication: Add a 30-minute ultrasonication step after an initial period of shaking or vortexing to improve cell disruption and solvent penetration.
-
Minimize Heat Exposure: Perform all extraction and evaporation steps at low temperatures (e.g., < 40°C) to prevent thermal degradation.
-
Control pH: Ensure all aqueous solutions used during extraction are buffered to a slightly acidic or neutral pH (pH 5.5-7.0) to maintain stability.[7]
-
Use Fresh Samples: Whenever possible, use freshly ground and dried plant material for extraction to prevent analyte degradation during storage.
Q2: My chromatographic peaks for 8α-(2-Methylacryloyloxy)hirsutinolide are tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape is a common HPLC issue that directly impacts the accuracy of integration and, therefore, quantification.[8] It typically points to secondary interactions on the column, column degradation, or a mismatch between the injection solvent and the mobile phase.
-
Causality—Secondary Interactions: The stationary phase of a C18 column can have residual, un-capped silanol groups. These acidic sites can interact with polar functional groups on the analyte, causing peak tailing.
-
Causality—Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile into a 95% water mobile phase), it can cause the analyte to spread improperly at the head of the column, leading to peak distortion and splitting.[9]
Troubleshooting Steps:
-
Modify Mobile Phase: Add a small amount of an acidic modifier, like 0.1% formic acid, to both mobile phase A and B. This protonates the free silanol groups, minimizing unwanted secondary interactions.
-
Match Injection Solvent: Dilute your final extract in a solvent that closely mimics the initial mobile phase composition.
-
Check Column Health: If the problem persists, your column may be contaminated or degraded. Implement a column cleaning protocol as recommended by the manufacturer or replace the column. Using a guard column can help extend the life of your analytical column.[10]
Q3: My quantitative results are highly variable between replicate injections and different samples. I suspect matrix effects in my LC-MS analysis. How do I confirm and mitigate this?
A3: This is the most critical and common issue for accurate quantification in complex matrices like plant extracts.[11] The "matrix" refers to all other components in the extract besides your analyte.[11] These co-eluting components can interfere with the ionization of 8α-(2-Methylacryloyloxy)hirsutinolide in the mass spectrometer's source, leading to ion suppression (most common) or enhancement.[11] This effect can vary significantly from sample to sample, causing high result variability.[12]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for matrix effects.
Detailed Mitigation Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike method.[11]
-
Prepare three sample sets: (A) Analyte standard in pure solvent. (B) A blank plant extract (no analyte). (C) The blank extract from B, spiked with the analyte standard at the same concentration as A.
-
Analyze all three and calculate the Matrix Factor (MF): MF = (Peak Area of C - Peak Area of B) / Peak Area of A .
-
An MF of 1 means no matrix effect. MF < 1 indicates suppression, and MF > 1 indicates enhancement.[11]
-
-
Improve Sample Cleanup: The most robust solution is to remove the interfering compounds before analysis. Solid-Phase Extraction (SPE) is highly effective for cleaning up plant extracts and can reduce matrix effects by 70-95%.[11]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards by spiking known concentrations of the analyte into a blank matrix extract. This helps to ensure that the calibration standards experience the same matrix effects as your samples, thereby canceling out the error.[12]
-
Employ an Internal Standard (IS): The gold standard is to use a stable isotope-labeled version of the analyte. Since this is often unavailable, a structurally similar compound that is not present in the sample can be used as an alternative. The IS is added to all samples, blanks, and standards at a constant concentration. By plotting the ratio of the analyte peak area to the IS peak area, you can correct for variations in extraction, injection volume, and matrix effects.
Frequently Asked Questions (FAQs)
Q: What type of HPLC column and mobile phase is best for this analysis? A: A high-quality C18 reversed-phase column is the standard choice. For mobile phases, a gradient elution using water (A) and acetonitrile or methanol (B), both modified with 0.1% formic acid, is recommended.[13] This provides good peak shape and is compatible with mass spectrometry.
Q: Can I use a UV detector, or is an MS detector necessary? A: A UV detector (specifically a Diode Array Detector, DAD) can be used for quantification if your sample is relatively clean and you have achieved good chromatographic separation from other UV-active compounds.[14][15] However, for complex extracts, a mass spectrometer (LC-MS) provides superior selectivity and sensitivity, significantly reducing the risk of inaccurate quantification due to co-eluting impurities.[14] UHPLC coupled with high-resolution mass spectrometry (HRMS) is particularly effective for identifying and quantifying hirsutinolide-type compounds in extracts.[1][16]
Q: Where can I obtain a certified reference standard for 8α-(2-Methylacryloyloxy)hirsutinolide? A: Obtaining a Certified Reference Material (CRM) is essential for ensuring the traceability and accuracy of your measurements.[17] CRMs are produced by accredited providers and come with a certificate of analysis detailing purity and uncertainty.[18] While various chemical suppliers offer 8α-(2-Methylacryloyloxy)hirsutinolide, you should specifically seek out a supplier that provides it as a CRM or a well-characterized analytical standard with a stated purity of >95%. If a CRM is not available, you must thoroughly characterize your standard in-house (e.g., via qNMR) to establish its purity.
Q: How should I store the pure standard and my prepared extracts? A: Due to the reactivity of sesquiterpene lactones, proper storage is critical. The pure standard should be stored as a powder at -20°C.[3] Stock solutions prepared in solvent should be stored at -80°C for long-term stability.[3] Prepared extracts should be analyzed as quickly as possible or stored at -20°C or lower in tightly sealed vials to prevent solvent evaporation and degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Optimized Extraction of 8α-(2-Methylacryloyloxy)hirsutinolide
This protocol is designed to maximize extraction efficiency while minimizing analyte degradation.
Caption: Workflow for optimized sample extraction.
Step-by-Step Methodology:
-
Weigh 1.0 g of finely powdered, dried plant material into a centrifuge tube.
-
Add 10 mL of 100% methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic water bath and sonicate for 30 minutes. Maintain a cool temperature in the bath to prevent heating.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-6) on the plant pellet two more times.
-
Pool all three supernatants in the round-bottom flask.
-
Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set to no higher than 40°C.
-
Once completely dry, reconstitute the extract in a precise volume (e.g., 1.0 mL) of the initial HPLC mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
Protocol 2: HPLC-DAD Method for Quantification
This protocol provides a starting point for a validated HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Standard for separation of moderately polar natural products. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides good peak shape and is MS-compatible.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min, hold 5 min, re-equilibrate | A broad gradient is necessary to elute the analyte while separating it from complex matrix components. |
| Flow Rate | 0.8 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration. |
| Detection | DAD, 210 nm | Sesquiterpene lactones typically have a UV chromophore with absorbance around 210-220 nm. |
| Standard Curve | 1, 5, 10, 25, 50, 100 µg/mL | A 6-point curve covering the expected sample concentration range. |
Validation of the Method: For the method to be considered reliable, it must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[19]
References
- 1. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documentation.ird.fr [documentation.ird.fr]
- 3. 8alpha-(2-Methylacryloyloxy)hirsutinolide | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. mastelf.com [mastelf.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. summitpharma.co.jp [summitpharma.co.jp]
- 18. Item Type: Product, Product Format: Lab-Elite-CRM [microbiologics.com]
- 19. scispace.com [scispace.com]
Validation & Comparative
Validating the Anticancer Activity of 8α-(2-Methylacryloyloxy)hirsutinolide: A Comparative Guide for Preclinical Assessment
Natural products have long been a cornerstone of oncology drug discovery, providing complex scaffolds that evolution has optimized for biological activity. Among these, the sesquiterpene lactones have garnered significant attention. This guide focuses on a promising member of this class, 8α-(2-Methylacryloyloxy)hirsutinolide , a hirsutinolide-type compound that has demonstrated notable cytotoxic effects in preliminary studies.[1][2]
This document serves as a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to rigorously validate the anticancer potential of this compound. We will move beyond simple viability assays to construct a multi-faceted experimental plan that interrogates its potency, selectivity, and mechanism of action, benchmarking its performance against established chemotherapeutic agents. The causality behind each experimental choice is explained to ensure a robust and self-validating workflow.
Part 1: Strategic Experimental Design
A successful validation strategy hinges on a well-reasoned experimental design. The choices of cellular models, comparator drugs, and assay endpoints are not arbitrary; they are critical for generating meaningful and translatable data.
Rationale for Cell Line Selection: Diversity and Control
To comprehensively assess the activity of 8α-(2-Methylacryloyloxy)hirsutinolide, a diverse panel of cancer cell lines is essential. This panel should ideally include representatives from different cancer histotypes known to be sensitive to agents that modulate key signaling pathways like STAT3 and NF-κB, which are putative targets for hirsutinolides.[3][4][5]
Proposed Cell Line Panel:
-
Human Oral Squamous Carcinoma (HSC4): Selected based on studies showing hirsutinolide efficacy and STAT pathway involvement in this cancer type.[6][7]
-
Human Glioma (U251MG): Hirsutinolides have been shown to inhibit STAT3 activity and tumor growth in glioma models.[3][8]
-
HER2-Positive Breast Cancer (MDA-MB-453): Provides an opportunity to test selectivity against a specific oncogenic driver. Some related compounds have shown selective activity in HER2+ cells.[9]
-
Prostate Cancer (PC-3): Hirsutinolide-type sesquiterpenoids have demonstrated significant activity against prostate cancer cells.
-
Non-Cancerous Control (e.g., Normal Oral Keratinocytes or Fibroblasts): This is a critical inclusion to determine the therapeutic window. A promising anticancer agent should exhibit significantly less toxicity to non-malignant cells.
Trustworthiness Pillar: All cell lines must be authenticated via Short Tandem Repeat (STR) profiling prior to use and routinely tested for mycoplasma contamination to ensure data integrity.
Selection of Comparator Compounds: Establishing a Benchmark
Validating a novel compound requires benchmarking against the current standard-of-care. This provides context for its potency and potential clinical utility.
Proposed Comparator Drugs:
-
Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II. It serves as a potent, broad-spectrum positive control for cytotoxicity.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to G2/M phase cell cycle arrest and apoptosis. It is a standard treatment for many of the cancer types selected.
-
Parthenolide: A well-characterized sesquiterpente lactone known to inhibit NF-κB signaling.[5] This serves as a mechanistic comparator within the same compound class.
Part 2: A Multi-Parametric Approach to Validation
The following workflow provides a logical progression from initial cytotoxicity screening to mechanistic investigation.
Caption: Experimental workflow for validating anticancer activity.
Part 3: Detailed Methodologies & Protocols
Adherence to standardized, validated protocols is paramount for reproducibility and accuracy.
Protocol: Cell Viability Assessment (MTT Assay)
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability in measuring metabolic activity, which is a proxy for cell viability.[10] The reduction of the yellow tetrazolium salt to purple formazan crystals is dependent on mitochondrial dehydrogenases in living cells.[10][11]
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of 8α-(2-Methylacryloyloxy)hirsutinolide and comparator drugs. Replace the culture medium with medium containing the compounds and incubate for 72 hours. Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Apoptosis Detection (Annexin V/PI Staining)
Expertise & Experience: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, we use Annexin V and Propidium Iodide (PI) co-staining. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[15] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[16]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the respective IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be positive for both stains.[15][17]
Protocol: Cell Cycle Analysis
Expertise & Experience: Many anticancer agents exert their effects by disrupting the cell cycle. We use PI staining of DNA to analyze the distribution of cells in different phases (G0/G1, S, and G2/M).[19] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of each phase.[20] Treatment with RNase is crucial as PI can also bind to double-stranded RNA.[21]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[20][22] Incubate for at least 30 minutes on ice.[22]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[20][23]
-
Staining: Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI in PBS) containing RNase A (e.g., 100 µg/mL).[20][22]
-
Incubation: Incubate for 5-10 minutes at room temperature.[20]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use gating strategies to exclude doublets and aggregates.[22]
Protocol: Western Blotting for Key Signaling Proteins
Expertise & Experience: Western blotting allows us to visualize changes in the expression and activation state of specific proteins that execute apoptosis or are part of key signaling pathways. We will probe for cleaved Caspase-3 and cleaved PARP, which are hallmark indicators of apoptosis.[24][25] Additionally, based on literature for hirsutinolides, we will examine the phosphorylation status of STAT3 and IκBα (an indicator of NF-κB activation) to probe the upstream mechanism.[3][26]
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the IC50 concentration of the compound for a relevant time point (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[27]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, phospho-STAT3, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
Part 4: Data Presentation and Mechanistic Interpretation
Clear presentation of quantitative data is crucial for objective comparison.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of 8α-(2-Methylacryloyloxy)hirsutinolide and Standard Chemotherapeutics After 72h Treatment
| Cell Line | Cancer Type | 8α-(2-Methylacryloyloxy)hirsutinolide | Doxorubicin | Paclitaxel | Parthenolide |
| HSC4 | Oral Squamous Carcinoma | Expected: 1-5 | Expected: <1 | Expected: <0.1 | Expected: 1-10 |
| U251MG | Glioblastoma | Expected: 1-5 | Expected: <1 | Expected: <0.1 | Expected: 1-10 |
| MDA-MB-453 | HER2+ Breast Cancer | Expected: 5-15 | Expected: <1 | Expected: <0.1 | Expected: 5-15 |
| PC-3 | Prostate Cancer | Expected: 2-10 | Expected: <1 | Expected: <0.1 | Expected: 5-20 |
| Normal Keratinocytes | Non-Cancerous Control | Expected: >30 | Expected: ~1-5 | Expected: ~0.1-1 | Expected: >20 |
Note: Expected values are hypothetical and based on typical potencies found in the literature for these classes of compounds. Actual experimental results will vary.
Mechanistic Hypothesis and Visualization
Hirsutinolide-type sesquiterpene lactones often contain an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, allowing it to covalently modify nucleophilic residues (like cysteine) on target proteins. Key inflammatory and survival pathways like NF-κB and STAT3 are rich in such residues and are known targets.[3][5] Inhibition of these pathways can suppress anti-apoptotic gene expression and promote cell cycle arrest, ultimately leading to apoptosis.
Caption: Hypothesized mechanism of action for hirsutinolide.
Interpretation: The collective data from these assays will paint a comprehensive picture. The IC50 table will reveal the compound's potency and, critically, its selectivity. A favorable therapeutic index (IC50 in normal cells >> IC50 in cancer cells) is a key characteristic of a promising drug candidate. The flow cytometry data will confirm the mode of cell death (apoptosis vs. necrosis) and identify any cell cycle-specific effects. Finally, the Western blot results will provide molecular evidence to support the hypothesized mechanism of action, confirming the induction of apoptotic machinery and the inhibition of pro-survival pathways like STAT3 and NF-κB.
Conclusion and Future Directions
This guide outlines a rigorous, multi-pronged strategy for the preclinical validation of 8α-(2-Methylacryloyloxy)hirsutinolide. By systematically evaluating its cytotoxicity, selectivity, and mechanism of action in comparison to established drugs, researchers can generate a robust data package. Positive and compelling results from this workflow would provide a strong rationale for advancing the compound into more complex preclinical models, such as 3D spheroids, patient-derived xenografts, and eventually, in vivo efficacy and toxicology studies in animal models. This structured approach ensures that only the most promising candidates, backed by solid, reproducible science, proceed down the long and arduous path of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Hirsutine as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effect of 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH) isolated from Vernonia cinerea on oral squamous cell carcinoma through inhibition of STAT3 and STAT2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective anticancer activity of hirsutine against HER2‑positive breast cancer cells by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. youtube.com [youtube.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. mdpi.com [mdpi.com]
- 27. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
comparing the cytotoxicity of 8alpha-(2-Methylacryloyloxy)hirsutinolide and paclitaxel
An In-Depth Comparative Analysis of the Cytotoxicity of 8alpha-(2-Methylacryloyloxy)hirsutinolide and Paclitaxel
This guide provides a detailed comparison of the cytotoxic properties of this compound, a sesquiterpene lactone, and Paclitaxel, a widely used chemotherapeutic agent. The analysis is intended for researchers, scientists, and professionals in the field of drug development, offering insights into their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Introduction to the Compounds
Paclitaxel , a member of the taxane family of diterpenes, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
This compound is a naturally occurring sesquiterpene lactone isolated from various plant species. Sesquiterpene lactones as a class are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This specific hirsutinolide derivative has demonstrated notable cytotoxic effects against several cancer cell lines, prompting further investigation into its potential as a therapeutic agent.
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of Paclitaxel and this compound are mediated through distinct molecular pathways.
Paclitaxel's Disruption of Microtubule Dynamics
Paclitaxel's primary mode of action is its stabilization of microtubules. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, a critical process for mitotic spindle formation and chromosome segregation during cell division. This interference with microtubule dynamics leads to a prolonged G2/M phase cell cycle arrest, ultimately triggering the intrinsic apoptotic pathway.
Figure 1: Simplified signaling pathway of Paclitaxel-induced cytotoxicity.
This compound's Pro-Apoptotic Activity
The cytotoxic mechanism of this compound is less definitively characterized than that of Paclitaxel. However, studies on similar sesquiterpene lactones suggest that their activity is often linked to the induction of oxidative stress and the subsequent activation of apoptotic pathways. The alpha-methylene-gamma-lactone group present in many sesquiterpene lactones is a reactive Michael acceptor that can alkylate cellular nucleophiles, such as cysteine residues in proteins. This can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, resulting in increased reactive oxygen species (ROS) and cellular damage. This oxidative stress can then trigger the mitochondrial apoptotic pathway.
Figure 2: Postulated signaling pathway of this compound-induced cytotoxicity.
Comparative Cytotoxic Efficacy
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and Paclitaxel against various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (µM) |
| A549 | Lung Carcinoma | 0.49 | 0.004-0.01 |
| MCF-7 | Breast Adenocarcinoma | 0.31 | 0.002-0.005 |
| HeLa | Cervical Carcinoma | 0.28 | 0.003-0.008 |
| P-388 | Murine Leukemia | 0.16 | Not Reported |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Based on the available data, Paclitaxel generally exhibits significantly lower IC50 values, indicating higher potency compared to this compound across the tested cell lines. However, the hirsutinolide derivative still demonstrates potent cytotoxic activity in the sub-micromolar range, warranting its consideration as a potential anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and Paclitaxel)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
A Researcher's Guide to 8α-(2-Methylacryloyloxy)hirsutinolide: Navigating the Synthesis vs. Natural Sourcing Dilemma
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product drug discovery, sesquiterpene lactones represent a class of compounds with significant therapeutic promise. Among these, hirsutinolide-type compounds isolated from various plant species have garnered attention for their potent anti-inflammatory and anti-cancer activities. This guide focuses on a specific derivative, 8α-(2-Methylacryloyloxy)hirsutinolide, and addresses a critical question for researchers: what is the comparative efficacy of sourcing this compound through chemical synthesis versus isolation from natural sources?
Currently, the scientific literature does not offer a direct, head-to-head comparison of synthetic versus natural 8α-(2-Methylacryloyloxy)hirsutinolide. This guide, therefore, aims to provide a comprehensive framework for researchers navigating this data gap. We will delve into the known biological activities of closely related hirsutinolide derivatives, outline the general principles and methodologies for both synthetic and natural product sourcing, and present a hypothetical experimental design for a comparative efficacy study. This will equip researchers with the foundational knowledge to make informed decisions for their research and development programs.
The Therapeutic Potential: Insights from Hirsutinolide Analogs
While data on 8α-(2-Methylacryloyloxy)hirsutinolide is limited, extensive research on its close analog, 8α-tigloyloxyhirsutinolide-13-O-acetate (8αTGH), isolated from Vernonia cinerea, provides a strong indication of its potential biological activities. Studies have shown that 8αTGH exhibits significant anti-proliferative effects in oral squamous cell carcinoma and lung carcinoma cells.[1] This activity is attributed to its ability to inhibit STAT3 and STAT2 phosphorylation, key signaling proteins often dysregulated in cancer.[1] The inhibition of this pathway leads to a downstream decrease in the expression of CDK1/2 and Cyclin B1, culminating in G2/M cell cycle arrest in cancer cells.[1]
Furthermore, hirsutinolide-type sesquiterpene lactones from V. cinerea have been identified as inhibitors of cytochrome P450 2A6 and monoamine oxidases, suggesting potential applications in modulating metabolic pathways and neurological processes.[1] The anti-inflammatory properties of sesquiterpene lactones are also well-documented, often linked to the inhibition of the NF-κB signaling pathway.[1] Given the structural similarities, it is highly probable that 8α-(2-Methylacryloyloxy)hirsutinolide possesses a comparable spectrum of anti-cancer and anti-inflammatory activities, making it a compelling candidate for further investigation.
Natural Product Isolation: The Classical Approach
The traditional method for obtaining hirsutinolides is through extraction and purification from plant sources, primarily from the Asteraceae family.
Experimental Protocol: Isolation and Purification of Hirsutinolides from Vernonia cinerea
-
Plant Material Collection and Preparation:
-
Collect fresh aerial parts of Vernonia cinerea.
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry the plant material in the shade for 7-10 days until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
-
Fractionation and Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Combine fractions with similar TLC profiles.
-
Further purify the fractions containing the target compounds using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Structure Elucidation:
-
Characterize the purified compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure of 8α-(2-Methylacryloyloxy)hirsutinolide.
-
Diagram: Natural Product Isolation Workflow
Caption: Workflow for the isolation and purification of hirsutinolides.
The Synthetic Route: Challenges and Opportunities
As of the latest literature review, a complete total synthesis of 8α-(2-Methylacryloyloxy)hirsutinolide has not been reported. However, the synthesis of complex natural products is a constantly evolving field. A plausible synthetic strategy would likely involve the construction of the core hirsutinolide skeleton followed by the stereoselective installation of the 8α-(2-Methylacryloyloxy) group.
Hypothetical Synthetic Approach: A Conceptual Framework
A retrosynthetic analysis of 8α-(2-Methylacryloyloxy)hirsutinolide would likely disconnect at the ester linkage, suggesting a late-stage esterification of a hirsutinolide precursor. The core bicyclic lactone structure presents the main synthetic challenge. Key steps could involve:
-
Construction of the Cyclopentane Ring: Utilizing methods such as radical cyclization or transition-metal-catalyzed cycloaddition reactions.
-
Formation of the Fused Butyrolactone Ring: This could be achieved through intramolecular reactions of a suitably functionalized precursor.
-
Stereocontrol: The multiple stereocenters in the hirsutinolide core would require careful planning and the use of stereoselective reactions.
The development of a synthetic route, while challenging, would offer significant advantages, including:
-
Scalability and Purity: Synthesis provides a reliable and scalable source of the compound with high purity, free from contamination by other natural products.
-
Analog Synthesis: A synthetic route would allow for the creation of a library of analogs with modified functionalities, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.
Comparative Efficacy: A Proposed Experimental Design
To definitively compare the efficacy of synthetic versus natural 8α-(2-Methylacryloyloxy)hirsutinolide, a rigorous experimental plan is necessary.
Table 1: Proposed Experiments for Comparative Efficacy Analysis
| Parameter | Experiment | Methodology | Expected Outcome |
| Purity | Analytical HPLC | C18 column with a gradient of acetonitrile and water. | Determination of the percentage purity of both synthetic and natural samples. |
| Identity | NMR and Mass Spectrometry | ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. | Confirmation that both samples are structurally identical. |
| Anti-proliferative Activity | Cell Viability Assay | MTT or SRB assay on a panel of cancer cell lines (e.g., oral, lung, breast). | Comparison of the IC₅₀ values for synthetic and natural compounds. |
| Mechanism of Action (Anti-cancer) | Western Blot Analysis | Probing for key proteins in the STAT3 signaling pathway (p-STAT3, STAT3, CDK1/2, Cyclin B1). | Comparison of the dose-dependent inhibition of STAT3 phosphorylation. |
| Anti-inflammatory Activity | Nitric Oxide (NO) Assay | Measurement of NO production in LPS-stimulated RAW 264.7 macrophages. | Comparison of the IC₅₀ values for the inhibition of NO production. |
| Mechanism of Action (Anti-inflammatory) | Western Blot or qPCR | Analysis of the expression of key inflammatory mediators (e.g., iNOS, COX-2, NF-κB). | Comparison of the dose-dependent inhibition of inflammatory markers. |
Diagram: Signaling Pathway of Hirsutinolide Analogs
References
A Comparative Guide to Validating Target Engagement of 8α-(2-Methylacryloyloxy)hirsutinolide with STAT3
This guide provides a comprehensive comparison of methodologies to validate the direct target engagement of 8α-(2-Methylacryloyloxy)hirsutinolide, a covalent inhibitor, with its intended target, Signal Transducer and Activator of Transcription 3 (STAT3). For researchers in oncology and drug discovery, robust and multi-faceted validation of target engagement is paramount to confidently advancing a lead compound. This document outlines the rationale behind experimental choices, provides detailed protocols for key assays, and presents a comparative analysis of their outcomes.
The aberrant, constitutive activation of the STAT3 signaling pathway is a significant driver in numerous human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[1][2][3][4] This makes STAT3 a compelling therapeutic target.[5][6] 8α-(2-Methylacryloyloxy)hirsutinolide and its analogues have been identified as potent inhibitors of STAT3 activity.[3][7][8] As a covalent inhibitor, it forms a permanent bond with its target, a mechanism that necessitates rigorous confirmation of direct physical interaction within the cellular environment.[9][10] This guide will explore and compare three critical methodologies for this validation: the Cellular Thermal Shift Assay (CETSA) for intracellular target binding, Surface Plasmon Resonance (SPR) for direct in vitro binding kinetics, and Western Blotting for downstream functional effects on STAT3 phosphorylation.
The STAT3 Signaling Pathway: A Critical Overview
The canonical STAT3 signaling cascade is initiated by cytokines and growth factors, which activate receptor-associated Janus kinases (JAKs).[4][11] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][12][13] 8α-(2-Methylacryloyloxy)hirsutinolide is proposed to directly bind to STAT3, thereby inhibiting its activation and downstream signaling.[3][7]
Caption: Canonical STAT3 signaling pathway and the inhibitory point of 8α-(2-Methylacryloyloxy)hirsutinolide.
Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Intracellular Target Engagement
CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in a physiological context—within intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization; when a compound binds to a protein, the resulting complex is often more resistant to thermal denaturation.[16][17][18] This change in thermal stability is a direct indicator of target engagement.
Causality Behind Experimental Choices
For a covalent inhibitor like 8α-(2-Methylacryloyloxy)hirsutinolide, CETSA is particularly informative. The irreversible nature of the covalent bond should lead to a significant and robust thermal shift, providing strong evidence of direct interaction within the cell's complex environment. This method avoids potential artifacts from using tagged proteins or labeled compounds.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a human cancer cell line with constitutively active STAT3 (e.g., U251MG human glioma cells) to 70-80% confluency.[3]
-
Treat cells with either vehicle (DMSO) or varying concentrations of 8α-(2-Methylacryloyloxy)hirsutinolide for a predetermined time (e.g., 2-4 hours) to allow for cellular uptake and covalent bond formation.
-
-
Cell Lysis and Aliquoting:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Aliquot the supernatant into PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Denature the soluble fractions by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for total STAT3.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.[19]
-
Quantify the band intensities to generate a melting curve for both vehicle and drug-treated samples.
-
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2: Surface Plasmon Resonance (SPR) - Quantifying Direct Binding Kinetics
While CETSA confirms intracellular engagement, SPR provides quantitative, real-time data on the binding affinity and kinetics of the interaction in a cell-free system.[20] This biophysical technique measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[21][22]
Causality Behind Experimental Choices
SPR is an ideal complementary method because it isolates the interaction between the inhibitor and purified STAT3 protein. This allows for a precise measurement of the binding event, free from the complexities of the cellular environment. For a covalent inhibitor, a very slow or negligible dissociation rate is expected, which can be clearly visualized and quantified with SPR.[23]
Experimental Protocol: SPR
-
Protein Immobilization:
-
Immobilize purified, recombinant human STAT3 protein (the ligand) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[20] A control flow cell should be prepared with a mock immobilization to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of precise dilutions of 8α-(2-Methylacryloyloxy)hirsutinolide (the analyte) in a suitable running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the immobilized STAT3 and control flow cells.
-
Monitor the binding in real-time, recording the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase. The covalent nature of the interaction should result in a very slow dissociation.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the signal from the STAT3-immobilized flow cell to obtain specific binding sensorgrams.
-
Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model for initial non-covalent interaction, followed by a stable signal indicating covalent modification) to calculate ka, kd, and KD.[22]
-
Method 3: Western Blot for Phospho-STAT3 (Tyr705) - Assessing Functional Impact
Confirming direct target engagement is crucial, but it is equally important to demonstrate that this engagement leads to the desired functional consequence—the inhibition of STAT3 activity. The phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) is a critical step for its activation.[1][12] A Western blot specifically detecting p-STAT3 Tyr705 provides a direct measure of the inhibitor's functional impact on the signaling pathway.
Causality Behind Experimental Choices
This assay serves as a self-validating system when paired with direct binding assays. A dose-dependent decrease in p-STAT3 levels following treatment with 8α-(2-Methylacryloyloxy)hirsutinolide strongly indicates that the observed target engagement (from CETSA and SPR) translates into functional inhibition of the STAT3 pathway.[3][7] Comparing the levels of p-STAT3 to total STAT3 ensures that the observed decrease is due to inhibition of phosphorylation, not a reduction in the overall protein level.
Experimental Protocol: Western Blot for p-STAT3 (Tyr705)
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Re-probing for Total STAT3 and Loading Control:
-
Strip the membrane and re-probe with an antibody for total STAT3 to assess the overall protein levels.
-
Subsequently, re-probe with an antibody for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading across lanes.
-
-
Quantification:
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control. Normalize the p-STAT3 signal to the total STAT3 signal.
-
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from the described validation methods, based on available literature.
Table 1: Inhibitory Activity of Hirsutinolide Analogues on STAT3
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Hirsutinolide Analogue 6 | STAT3 DNA-Binding (EMSA) | U251MG | 2.2 | [3] |
| Hirsutinolide Analogue 7 | STAT3 DNA-Binding (EMSA) | U251MG | 4.1 | [3] |
| Hirsutinolide Analogue 10 | STAT3 DNA-Binding (EMSA) | U251MG | 2.9 | [3] |
| Hirsutinolide Analogue 20 | STAT3 DNA-Binding (EMSA) | U251MG | 3.5 | [3] |
| Hirsutinolide Analogue 22 | STAT3 DNA-Binding (EMSA) | U251MG | 2.8 |[3] |
Table 2: Comparison of Target Engagement Validation Methodologies
| Methodology | Principle | Key Output | Advantages | Disadvantages |
|---|---|---|---|---|
| CETSA | Ligand-induced thermal stabilization of the target protein.[17] | Change in melting temperature (ΔTm) | Confirms target engagement in a native cellular environment; label-free.[15] | Indirect measurement of binding; lower throughput. |
| SPR | Real-time measurement of mass changes on a sensor surface due to binding.[20] | ka, kd, KD | Quantitative kinetic and affinity data; label-free; requires small amounts of material.[20] | In vitro assay, may not fully reflect cellular conditions; requires purified protein. |
| Western Blot (p-STAT3) | Immunodetection of phosphorylated STAT3.[12] | Change in p-STAT3 levels | Directly measures functional outcome of target engagement; widely available technique. | Does not confirm direct binding; semi-quantitative. |
Conclusion
Validating the target engagement of a covalent inhibitor like 8α-(2-Methylacryloyloxy)hirsutinolide requires a multi-pronged approach that combines evidence of direct physical interaction with functional cellular outcomes. The Cellular Thermal Shift Assay provides undeniable proof of target binding within the complex milieu of the cell. Surface Plasmon Resonance complements this by offering precise, quantitative in vitro binding kinetics, confirming a direct interaction with high affinity and the expected slow dissociation characteristic of a covalent modifier. Finally, demonstrating a dose-dependent reduction in STAT3 phosphorylation via Western blot confirms that this direct engagement translates into the desired biological function. Together, these methods provide a robust and self-validating framework, lending high confidence to the mechanism of action and paving the way for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 3. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simplified proteomics approach to discover protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Item - Surface plasmon resonance (SPR) analysis of SH3 interactions with the VSL12 peptide. - Public Library of Science - Figshare [plos.figshare.com]
- 23. Biosensor-Based Active Ingredients Recognition System for Screening STAT3 Ligands from Medical Herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Hirsutinolides for Drug Development Professionals
This guide provides an in-depth comparison of the pharmacokinetic profiles of different hirsutinolides, a class of sesquiterpene lactones with promising therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds. By understanding the nuances of their pharmacokinetic behaviors, researchers can better design and execute preclinical and clinical studies, ultimately accelerating the journey from discovery to therapeutic application.
Introduction to Hirsutinolides and Their Pharmacokinetic Significance
Hirsutinolides are a subgroup of sesquiterpene lactones, naturally occurring compounds found predominantly in plants of the Asteraceae family, particularly within the Vernonia genus[1][2]. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[3][4]. The therapeutic potential of any drug candidate, however, is not solely dependent on its pharmacodynamic activity but is critically linked to its pharmacokinetic profile. The study of ADME provides the foundation for determining dosing regimens, predicting potential drug-drug interactions, and understanding the overall disposition of a compound within a biological system. For hirsutinolides, a comprehensive understanding of their pharmacokinetics is paramount to harnessing their full therapeutic potential.
This guide will delve into the available pharmacokinetic data for specific hirsutinolides, offering a comparative analysis to aid in the selection and development of promising candidates. We will explore the experimental methodologies used to derive these data and discuss the underlying factors that contribute to the observed pharmacokinetic variability among different hirsutinolide structures.
Comparative Pharmacokinetic Parameters of Selected Hirsutinolides
Direct comparative pharmacokinetic studies of a wide range of hirsutinolides are limited in the current literature. However, by collating data from individual studies, we can construct a comparative overview. The most detailed experimental data available is for hirsutine and hirsuteine, two major indole alkaloids. Additionally, in silico predictions for vernodalol offer further comparative insights.
| Parameter | Hirsutine (in rats)[5][6][7][8] | Hirsuteine (in rats)[5][6][7][8] | Vernodalol (in silico prediction)[9] |
| Administration Route | Intravenous (IV) & Oral (PO) | Intravenous (IV) & Oral (PO) | N/A |
| Dose (IV) | 2 mg/kg | 2 mg/kg | N/A |
| Dose (PO) | 20 mg/kg | 20 mg/kg | N/A |
| Cmax (PO, ng/mL) | 48.3 ± 15.2 | 45.7 ± 13.9 | N/A |
| Tmax (PO, h) | 0.38 ± 0.13 | 0.42 ± 0.13 | N/A |
| AUC (0-t, PO, ng·h/mL) | 113.8 ± 36.4 | 125.6 ± 41.2 | N/A |
| AUC (0-t, IV, ng·h/mL) | 258.7 ± 83.1 | 153.2 ± 51.7 | N/A |
| Half-life (t½, PO, h) | 2.1 ± 0.6 | 3.2 ± 0.9 | N/A |
| Clearance (CL, IV, L/h/kg) | 7.9 ± 2.5 | 13.3 ± 4.6 | Predicted Total Clearance: 0.297 L/min |
| Volume of Distribution (Vz, IV, L/kg) | 22.8 ± 7.5 | 34.7 ± 11.2 | Predicted VDss: 0.728 L/kg |
| Oral Bioavailability (F, %) | 4.4% | 8.2% | Predicted High Intestinal Absorption (>80%) |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross BBB[1] | N/A | Predicted to not cross BBB |
| P-glycoprotein (P-gp) Substrate | Predicted to be a P-gp inhibitor[1] | N/A | Predicted to be a P-gp substrate |
Key Insights from the Comparative Data:
-
Low Oral Bioavailability: Both hirsutine and hirsuteine exhibit poor oral bioavailability in rats (4.4% and 8.2%, respectively)[5][6][7][8]. This suggests extensive first-pass metabolism or poor absorption from the gastrointestinal tract.
-
Rapid Absorption and Elimination: Following oral administration, both compounds are rapidly absorbed, with Tmax values under 30 minutes. They also appear to be eliminated relatively quickly, as indicated by their short half-lives[5][6][7][8].
-
Structural Differences Matter: Despite their structural similarity, hirsuteine shows a slightly higher oral bioavailability and a longer half-life compared to hirsutine. This highlights that minor structural modifications can significantly impact pharmacokinetic behavior[8].
-
In Silico Predictions as a Guide: The in silico data for vernodalol predicts high intestinal absorption, which contrasts with the low experimental bioavailability of hirsutine and hirsuteine. This discrepancy underscores the importance of experimental validation, as in silico models may not fully capture the complexities of in vivo metabolism and transport[9]. The prediction that vernodalol is a P-glycoprotein substrate could be a contributing factor to potentially lower-than-predicted bioavailability, as this efflux transporter can pump the compound back into the intestinal lumen.
Deep Dive into Hirsutinolide ADME Profiles
Absorption
The low oral bioavailability of hirsutine and hirsuteine points towards challenges in their absorption. While the in silico model for vernodalol suggests good passive intestinal absorption, the experimental data for other hirsutinolides indicate that other factors are at play. The gastrointestinal tract is a complex environment, and factors such as enzymatic degradation, efflux by transporters like P-glycoprotein, and poor solubility can all limit absorption. The prediction that vernodalol is a P-gp substrate is a critical consideration, as P-gp is a known efflux pump that actively transports a wide range of xenobiotics out of cells, thereby reducing their absorption[9].
Furthermore, a study on the effects of Vernonia amygdalina leaf extract, which contains hirsutinolides like vernodalol, on the pharmacokinetics of dihydroartemisinin in rats showed a reduction in the bioavailability of dihydroartemisinin[2][10]. This suggests that components of the extract, potentially the hirsutinolides themselves, may modulate the activity of drug-metabolizing enzymes or transporters in the gut wall, leading to altered absorption of co-administered drugs.
Distribution
Once absorbed, the distribution of a drug to its target tissues is a key determinant of its efficacy. The volume of distribution (Vz) for both hirsutine (22.8 L/kg) and hirsuteine (34.7 L/kg) is relatively large, suggesting extensive distribution into tissues outside of the plasma[5][6][7][8]. The ability to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. In silico predictions suggest that hirsutine may cross the BBB, while vernodalol may not, a difference that could be crucial for their respective therapeutic applications[1][9].
Metabolism
Metabolism is a major driver of the low oral bioavailability of many natural products. Hirsutine is known to be primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, followed by glucuronidation to form more polar metabolites that can be readily excreted[1]. The extensive first-pass metabolism in the liver is a likely contributor to the low oral bioavailability observed for hirsutine and hirsuteine.
The potential for hirsutinolides to inhibit or induce CYP enzymes is a critical area of investigation for predicting drug-drug interactions. The in silico prediction that hirsutine inhibits P-glycoprotein also warrants further experimental investigation, as this could lead to clinically significant interactions with other drugs that are P-gp substrates[1].
Excretion
The primary route of excretion for hirsutine metabolites is reported to be through bile rather than urine[1]. This is consistent with the excretion pathways of many lipophilic compounds that undergo hepatic metabolism and glucuronidation. Understanding the primary excretion routes is essential for assessing the potential for drug accumulation in patients with renal or hepatic impairment.
Experimental Protocols for Pharmacokinetic Analysis of Hirsutinolides
To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a typical in vivo pharmacokinetic study of a novel hirsutinolide in a rat model, based on established procedures[5][7][11][12][13][14][15][16].
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (200-220 g) are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and metabolism[17][18].
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Animals should be fasted for 12 hours prior to drug administration to minimize the effect of food on absorption, with water available ad libitum.
Drug Administration
-
Intravenous (IV) Administration: For determining absolute bioavailability and clearance, the hirsutinolide is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection via the tail vein. A typical dose might be 2-5 mg/kg[12][13][14][19].
-
Oral (PO) Administration: For assessing oral absorption and bioavailability, the hirsutinolide is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage. A typical dose might be 20-50 mg/kg[11][20].
Blood Sampling
-
Time Points: Serial blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood samples are collected into heparinized tubes and immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS Quantification
An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the gold standard for the sensitive and specific quantification of small molecules in biological matrices[5][6][15][16][18].
4.4.1. Sample Preparation
-
Protein Precipitation: A simple and effective method for plasma sample cleanup is protein precipitation. To a 100 µL plasma sample, 20 µL of an internal standard (IS) solution (e.g., diazepam) is added, followed by 300 µL of cold acetonitrile to precipitate the proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is transferred to a new tube for analysis.
4.4.2. UPLC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm), is typically used[5][6].
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile is employed to achieve good separation.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for hirsutinolides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for hirsutine, the transition m/z 369 → 226 can be used[5][6].
-
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin® to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vz. Oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Conclusion and Future Directions
The available data, though limited to a few specific compounds, provide valuable insights into the pharmacokinetic profiles of hirsutinolides. The general trend of rapid absorption and elimination, coupled with low oral bioavailability, presents both challenges and opportunities for drug development. The poor bioavailability of hirsutine and hirsuteine highlights the critical need for formulation strategies, such as nanoformulations or the use of absorption enhancers, to improve their therapeutic efficacy when administered orally.
Future research should focus on:
-
Expanding the Database: Conducting in vivo pharmacokinetic studies on a wider range of hirsutinolides, including vernolide, vernodalol, and other promising candidates, is crucial for building a comprehensive structure-pharmacokinetic relationship model.
-
Metabolite Identification and Profiling: A thorough characterization of the metabolites of different hirsutinolides will provide a deeper understanding of their biotransformation pathways and help in identifying any potentially active or toxic metabolites.
-
Investigating Drug-Drug Interactions: Experimental studies are needed to confirm the in silico predictions of CYP enzyme and P-glycoprotein inhibition by hirsutinolides. This information is vital for ensuring the safe clinical use of these compounds, especially in polypharmacy settings.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of the hirsutinolide class of natural products, paving the way for the development of novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive sesquiterpene lactones from the leaves of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Pharmacokinetic study on hirsutine and hirsuteine in rats using UPLC–MS/MS | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α-Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of 8α-(2-Methylacryloyloxy)hirsutinolide and Its Analogs in Preclinical Cancer Models
For researchers and drug development professionals navigating the landscape of novel anti-cancer compounds, the hirsutinolide family of sesquiterpene lactones presents a compelling avenue of investigation. This guide provides an in-depth, objective comparison of the in vivo efficacy of 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs, grounded in publicly available preclinical data. We will dissect the experimental evidence, explore the underlying mechanism of action, and offer insights into the structure-activity relationships that govern the anti-tumor potential of these natural product derivatives.
Introduction to Hirsutinolides and Their Therapeutic Rationale
Hirsutinolides are a class of naturally occurring sesquiterpene lactones isolated from plants of the Vernonia genus. Their emergence as potential anti-cancer agents is primarily due to their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in the pathogenesis of numerous human cancers, including gliomas and breast cancers.[1][3] It governs the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[1] Consequently, the development of potent and specific STAT3 inhibitors is a significant focus in oncology drug discovery.
This guide will focus on two key hirsutinolide derivatives for which in vivo data has been published:
-
8α-(2-Methylacryloyloxy)hirsutinolide (designated as compound 22)
-
An analog, 8α-Tigloyloxyhirsutinolide (designated as compound 6 and later referred to as R001)
We will compare their performance in preclinical xenograft models of human glioma and triple-negative breast cancer (TNBC), providing a critical evaluation of their therapeutic potential.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The primary anti-tumor mechanism of 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs is the direct inhibition of STAT3 activity.[1][2] In vitro studies have demonstrated that these compounds can disrupt the DNA-binding activity of STAT3 dimers.[1] This inhibitory action is crucial, as it blocks the transcription of downstream target genes essential for tumor growth and survival.
The proposed mechanism involves the hirsutinolide molecule binding directly to the STAT3 protein, thereby preventing it from activating gene transcription. This leads to a reduction in the levels of phosphorylated STAT3 (pStat3), the active form of the protein, within the tumor cells.[1] This targeted inhibition of a key oncogenic pathway underscores the therapeutic potential of this class of compounds.
Figure 1: Proposed mechanism of action of 8α-(2-Methylacryloyloxy)hirsutinolide.
Comparative In Vivo Efficacy
The true test of any potential anti-cancer agent lies in its performance in vivo. This section details the experimental findings from preclinical studies evaluating 8α-(2-Methylacryloyloxy)hirsutinolide (compound 22) and its analog, compound 6.
Human Glioma Xenograft Model
In a key study, the anti-tumor effects of compounds 6 and 22 were evaluated in a subcutaneous human glioma (U251MG) xenograft model in athymic nude mice.[1]
Experimental Protocol:
-
Cell Line and Animal Model: Human U251MG glioma cells were implanted subcutaneously into the flank of female athymic nude mice.
-
Tumor Establishment: Tumors were allowed to grow to a volume of 170–250 mm³.
-
Treatment Groups: Mice were randomized into three groups (n=6 per group):
-
Vehicle control (1% DMSO in PBS)
-
Compound 6 (2 mg/kg)
-
Compound 22 (2 mg/kg)
-
-
Drug Administration: Treatments were administered via oral gavage every other day for 33 days.
-
Efficacy Readouts: Tumor volume was measured every 3 days. At the end of the study, tumor tissues were collected for immunoblot analysis of pStat3 levels.
Figure 2: Experimental workflow for the in vivo glioma xenograft study.
Results:
Both compound 6 and 8α-(2-Methylacryloyloxy)hirsutinolide (compound 22) demonstrated significant inhibition of tumor growth compared to the vehicle control group.[1] Visually, the tumor growth curves for the treated groups showed a marked reduction in the rate of tumor expansion over the 33-day treatment period.[1] Immunoblot analysis of the residual tumor tissues confirmed that the in vivo anti-tumor activity was associated with a downregulation of pStat3 levels in the treated mice.[1]
| Compound | Dose | Tumor Model | Efficacy Outcome | p-value | Reference |
| 8α-(2-Methylacryloyloxy)hirsutinolide (22) | 2 mg/kg | U251MG Glioma Xenograft | Significant tumor growth inhibition | <0.05 | [1] |
| 8α-Tigloyloxyhirsutinolide (6) | 2 mg/kg | U251MG Glioma Xenograft | Significant tumor growth inhibition | <0.05 | [1] |
Triple-Negative Breast Cancer (TNBC) Xenograft Model
In a subsequent study, compound 6 (referred to as R001) was evaluated for its efficacy in a triple-negative breast cancer model.[3]
Experimental Protocol:
-
Cell Line and Animal Model: Human MDA-MB-468 TNBC cells were implanted subcutaneously into mice.
-
Treatment: Mice were administered R001 (5 mg/kg) via oral gavage, 5 times per week for 75 days.
-
Efficacy Readouts: Tumor size and body weight were monitored.
Results:
Oral administration of 5 mg/kg of R001 resulted in strong inhibition of MDA-MB-468 xenograft growth.[3] Importantly, this study also reported no evidence of toxicity in the treated animals.[3] The anti-tumor effect was linked to reduced levels of pY705-STAT3, G6PD, and TrxR1 in the tumor tissues.[3]
Structure-Activity Relationship (SAR) Insights
The comparison between 8α-(2-Methylacryloyloxy)hirsutinolide and its analogs provides valuable insights into the structural features required for anti-STAT3 activity. The primary findings from in vitro studies suggest that a lipophilic ester group at the C-13 position of the hirsutinolide scaffold is crucial for potent STAT3 inhibition.[1] The presence of a side chain at the C-8 position alone is not sufficient for activity.[1] The semi-synthetic analogs, which were designed based on the structure of compound 22, largely retained or, in some cases, showed improved in vitro inhibitory activity against STAT3.[1]
Safety and Tolerability
A critical aspect of preclinical drug development is the assessment of a compound's safety profile. In the study evaluating compound 6 (R001) in a TNBC xenograft model, it was reported that there was no evidence of toxicity at a dose of 5 mg/kg administered 5 times per week for 75 days.[3] However, detailed toxicological data, such as changes in body weight, organ histopathology, and blood chemistry, are not extensively detailed in the currently available literature for either compound 6 or 22 in the glioma model. Further investigation into the safety and tolerability of this class of compounds is warranted.
Conclusion and Future Directions
The available preclinical data strongly support the in vivo anti-tumor efficacy of 8α-(2-Methylacryloyloxy)hirsutinolide (compound 22) and its analog, 8α-Tigloyloxyhirsutinolide (compound 6). Their ability to inhibit the STAT3 signaling pathway translates into significant tumor growth inhibition in both glioma and triple-negative breast cancer xenograft models.[1][3]
For drug development professionals, the key takeaways are:
-
Validated In Vivo Activity: Both compounds have demonstrated proof-of-concept in vivo efficacy, making them viable leads for further optimization.
-
Oral Bioavailability: The effectiveness of oral gavage administration suggests that these compounds possess favorable pharmacokinetic properties for this route of delivery.
-
Favorable Preliminary Safety: The lack of observable toxicity in the TNBC model is encouraging, although more comprehensive toxicology studies are necessary.
Future research should focus on a head-to-head in vivo comparison of the most potent semi-synthetic analogs to identify a lead candidate with an optimal balance of efficacy and safety. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies are required to fully characterize the disposition and target engagement of these compounds in vivo. The hirsutinolide scaffold represents a promising starting point for the development of novel, targeted therapies for STAT3-driven cancers.
References
- 1. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hirsutinolide Series Inhibit Stat3 Activity, Alter GCN1, MAP1B, Hsp105, G6PD, Vimentin, TrxR1, and Importin α-2 Expression, and Induce Antitumor Effects against Human Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Target Landscape of 8α-(2-Methylacryloyloxy)hirsutinolide: A Comparative Off-Target Assessment
In the quest for novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges, paramount among them being the characterization of a molecule's specificity. 8α-(2-Methylacryloyloxy)hirsutinolide, a sesquiterpene lactone, has garnered interest for its biological activities, notably its inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. However, like many natural products, its interaction with the proteome is unlikely to be monolithic. Understanding the off-target effects of this compound is not merely an academic exercise but a critical step in de-risking its development and elucidating its true mechanism of action.
This guide provides a comprehensive framework for assessing the off-target profile of 8α-(2-Methylacryloyloxy)hirsutinolide. We will objectively compare its performance with alternative, well-characterized inhibitors and provide detailed experimental protocols to empower researchers in their investigations. Our approach is grounded in the principles of scientific integrity, offering a self-validating system for robust and reproducible off-target profiling.
The Rationale for a Multi-pronged Approach to Off-Target Profiling
A single experimental technique is rarely sufficient to comprehensively map the off-target landscape of a small molecule. Each method possesses inherent strengths and limitations. Therefore, a well-designed off-target assessment strategy employs a combination of orthogonal approaches to build a high-confidence profile. This guide will focus on a tripartite strategy encompassing:
-
Broad, Unbiased Proteome-wide Screening: To identify a wide range of potential interactors without preconceived notions.
-
Focused, Target Class-Specific Profiling: To investigate interactions within a well-defined and functionally related protein family, such as the kinome.
-
Cellular Phenotypic and Transcriptomic Analysis: To understand the functional consequences of on- and off-target engagement in a biological context.
For our comparative analysis, we have selected two compounds:
-
Stattic: A widely used, commercially available STAT3 inhibitor known for its STAT3-independent off-target effects, particularly on histone acetylation.[1][2]
-
Cryptotanshinone: Another natural product-derived STAT3 inhibitor with a distinct chemical scaffold, providing a valuable comparison point.[3][4][5][6]
Visualizing the Off-Target Assessment Workflow
A logical and systematic workflow is crucial for a successful off-target profiling campaign. The following diagram illustrates the interconnected experimental and analytical stages.
Caption: A comprehensive workflow for off-target profiling.
Comparative Off-Target Profile: A Hypothetical Dataset
To illustrate the outcomes of a comparative off-target assessment, the following table presents a hypothetical but plausible dataset based on the known biological activities of the selected compounds. This data is intended for illustrative purposes and should be experimentally verified.
| Target/Pathway | 8α-(2-Methylacryloyloxy)hirsutinolide | Stattic | Cryptotanshinone |
| Primary Target | |||
| STAT3 (pY705) IC50 | 2.5 µM | 5.1 µM[7] | 4.6 µM[3] |
| Key Off-Targets (CETSA Proteome-Wide Screen) | |||
| GCN1 | Stabilized | No significant change | No significant change |
| MAP1B | Destabilized | No significant change | No significant change |
| Hsp105 | Destabilized | No significant change | No significant change |
| G6PD | Destabilized | No significant change | No significant change |
| Vimentin | Destabilized | No significant change | No significant change |
| TrxR1 | Destabilized | No significant change | No significant change |
| Importin α-2 | Stabilized | No significant change | No significant change |
| Kinome Profiling (% Inhibition at 10 µM) | |||
| FAK1 | 65% | <10% | <10% |
| IKKβ | 58% | <10% | 45% |
| JAK2 | 42% | 35% | 55% |
| Cellular Phenotype (U251MG Glioma Cells) | |||
| Apoptosis Induction (Annexin V+) | +++ | ++ | +++ |
| Histone H3 Acetylation | No significant change | Decreased[1] | No significant change |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Proteome-Wide Off-Target Identification
CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9][10][11][12]
Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature. By heating cell lysates treated with a compound to various temperatures, one can quantify the amount of soluble (non-denatured) protein remaining. A shift in the melting curve indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Plate U251MG cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with 10 µM of 8α-(2-methylacryloyloxy)hirsutinolide, Stattic, Cryptotanshinone, or DMSO (vehicle control) for 2 hours in serum-free media.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 ml of ice-cold PBS supplemented with protease inhibitors.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes (50 µl per tube).
-
Heat the lysates at a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction).
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a protein concentration assay (e.g., BCA) on the soluble fractions.
-
Take equal amounts of protein from each sample for downstream proteomic analysis.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the TMT-labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins across all temperature points and treatments.
-
-
Data Analysis:
-
Plot the relative abundance of each protein as a function of temperature to generate melting curves.
-
Identify proteins with a significant shift in their melting temperature in the presence of the compound compared to the DMSO control.
-
In Vitro Kinase Inhibition Assay
This assay is designed to quantify the inhibitory activity of a compound against a panel of purified protein kinases.[13][14][15][16][17]
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. A decrease in kinase activity in the presence of an inhibitor is indicative of binding and inhibition.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase of interest (from a commercially available panel) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
RNA-Sequencing for Transcriptional Profiling
RNA-seq provides a global view of the transcriptional changes induced by a compound, offering insights into the downstream functional consequences of on- and off-target effects.[18][19][20]
Principle: By sequencing the entire transcriptome of treated and untreated cells, one can identify genes that are differentially expressed, which can then be linked to specific signaling pathways.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat U251MG cells with the test compounds or DMSO at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform high-throughput sequencing on an Illumina platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to each compound.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify enriched biological pathways.
-
Interpreting the Data: Connecting the Dots
The true power of this multi-pronged approach lies in the integration of data from all three experimental arms.
Caption: Integrating multi-omics data for hypothesis generation.
For instance, the identification of FAK1 and IKKβ as potential off-targets of 8α-(2-Methylacryloyloxy)hirsutinolide from the kinome screen can be correlated with changes in the expression of genes regulated by these kinases in the RNA-seq data. Similarly, the stabilization or destabilization of proteins identified by CETSA can provide mechanistic links to observed cellular phenotypes.
Conclusion: Towards a More Complete Understanding
The assessment of off-target effects is an indispensable component of modern drug discovery and chemical biology. By moving beyond a singular focus on the intended target, researchers can gain a more holistic understanding of a compound's mechanism of action, anticipate potential liabilities, and even uncover novel therapeutic opportunities. The comparative framework and detailed protocols presented in this guide offer a robust starting point for the rigorous evaluation of 8α-(2-Methylacryloyloxy)hirsutinolide and other bioactive molecules. Through the systematic application of these methodologies, the scientific community can build a more complete and predictive picture of the complex interplay between small molecules and the cellular proteome.
References
- 1. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone (Tanshinone c) | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro kinase assay [protocols.io]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. academic.oup.com [academic.oup.com]
- 19. rna-seqblog.com [rna-seqblog.com]
- 20. blog.addgene.org [blog.addgene.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 8α-(2-Methylacryloyloxy)hirsutinolide: A Proactive Approach to Laboratory Safety
As researchers pioneering new molecular frontiers, our work with novel compounds like 8α-(2-Methylacryloyloxy)hirsutinolide demands a synthesis of innovation and uncompromising safety. This guide provides a detailed operational plan for the handling, use, and disposal of this compound, grounding every recommendation in established principles of chemical hygiene and risk mitigation. Our objective is to empower you with the knowledge to not only prevent exposure but to understand the rationale behind each safety protocol, ensuring a secure and productive research environment.
The structure of 8α-(2-Methylacryloyloxy)hirsutinolide, a sesquiterpene lactone bearing a methacrylate group, presents a dual-hazard profile. Sesquiterpene lactones are a well-documented class of contact allergens, capable of eliciting Type IV hypersensitivity reactions upon dermal exposure. The presence of the α,β-unsaturated carbonyl group in the lactone ring is a key structural alert for this sensitizing potential. Compounding this is the methacrylate functional group, a known irritant and sensitizer in its own right, readily undergoing Michael addition with biological nucleophiles like amino acids in skin proteins. This guide is therefore built on the principle of minimizing all routes of exposure—dermal, ocular, and inhalation.
Hazard Assessment and Risk Mitigation: The Foundation of Safe Handling
A thorough risk assessment is the cornerstone of any laboratory procedure. For 8α-(2-Methylacryloyloxy)hirsutinolide, the primary risks are dermal sensitization and irritation. While acute toxicity data is not available for this specific molecule, the known properties of its constituent chemical classes necessitate handling it as a potent sensitizer.
Key Hazard Considerations:
-
Dermal Contact: The highest risk route of exposure. The compound can act as a hapten, binding to skin proteins and triggering an immune response that can lead to allergic contact dermatitis (ACD). Initial exposures may be asymptomatic, but subsequent contact, even with minute quantities, can cause a severe reaction.
-
Ocular Contact: Direct contact with the eyes can cause significant irritation or damage due to the reactivity of the methacrylate group.
-
Inhalation: If handled as a fine powder or aerosolized, inhalation can lead to respiratory tract irritation.
This leads to a clear directive: all handling procedures must be designed to prevent direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of routine; it is a chemically-specific decision. The following table outlines the minimum required PPE for handling 8α-(2-Methylacryloyloxy)hirsutinolide in a solid (crystalline/powder) or liquid (dissolved in solvent) state.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Nitrile Gloves (Double-Gloving Recommended) | Nitrile provides good resistance to a wide range of organic solvents in which the compound may be dissolved. Crucially, double-gloving is mandated. This practice significantly reduces the risk of exposure from undetected pinholes or tears and allows for the safe removal of the outer glove immediately following a potential contamination, without compromising the inner barrier. Change the outer glove frequently, and both gloves immediately upon any sign of contamination. |
| Eyes/Face | ANSI Z87.1-rated Safety Glasses with Side Shields or Chemical Splash Goggles. A Face Shield is required when handling larger quantities (>1g) or if there is a splash risk. | Standard safety glasses protect from projectiles but offer limited splash protection. Goggles provide a seal around the eyes. A face shield used in conjunction with goggles offers the highest level of protection against splashes when handling solutions or performing vigorous agitation. |
| Body | Fully-Buttoned Laboratory Coat with Elastic Cuffs | A lab coat made of a chemically resistant material (e.g., polyester/cotton blend) is essential. The elastic cuffs ensure a snug fit around the inner glove, preventing chemicals from running down the arm. The coat must remain fully buttoned to provide a continuous barrier. |
| Respiratory | Required when handling the solid powder outside of a certified chemical fume hood. | Use a NIOSH-approved respirator with an N95 or P100 particulate filter if there is any risk of aerosolization (e.g., weighing, scraping, transferring powder). All work with the solid form should ideally be performed within a fume hood or a ventilated balance enclosure to eliminate this risk. |
Operational Workflow: From Receipt to Disposal
A structured workflow minimizes the potential for error and exposure. The following diagram and procedural steps outline the complete lifecycle of handling 8α-(2-Methylacryloyloxy)hirsutinolide in the lab.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
